molecular formula C11H16N2O6 B13350388 N1-Ethylpseudouridine

N1-Ethylpseudouridine

货号: B13350388
分子量: 272.25 g/mol
InChI 键: AMMRPAYSYYGRKP-BGZDPUMWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N1-Ethylpseudouridine is a useful research compound. Its molecular formula is C11H16N2O6 and its molecular weight is 272.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C11H16N2O6

分子量

272.25 g/mol

IUPAC 名称

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-ethylpyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O6/c1-2-13-3-5(10(17)12-11(13)18)9-8(16)7(15)6(4-14)19-9/h3,6-9,14-16H,2,4H2,1H3,(H,12,17,18)/t6-,7-,8-,9+/m1/s1

InChI 键

AMMRPAYSYYGRKP-BGZDPUMWSA-N

手性 SMILES

CCN1C=C(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

规范 SMILES

CCN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

产品来源

United States

Foundational & Exploratory

What is the chemical structure of N1-Ethylpseudouridine?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental context of N1-Ethylpseudouridine, a modified nucleoside of significant interest in the field of mRNA therapeutics.

Introduction

This compound (N1-ethyl-Ψ or Et1Ψ) is a synthetic derivative of pseudouridine, the most abundant modified nucleoside found in RNA.[1] Like its well-studied counterpart, N1-methylpseudouridine (m1Ψ), this compound is utilized in the synthesis of messenger RNA (mRNA) to enhance its therapeutic potential. The incorporation of such modified nucleosides into mRNA transcripts has been shown to reduce innate immune activation and increase protein expression, critical advancements that have enabled the success of mRNA-based vaccines and therapies.

Chemical Structure and Identification

This compound is characterized by the substitution of an ethyl group at the N1 position of the pseudouridine base. Pseudouridine itself is an isomer of uridine where the ribose sugar is attached to the uracil base via a carbon-carbon (C5-C1') bond instead of the canonical nitrogen-carbon (N1-C1') glycosidic bond. This C-glycoside feature is fundamental to its unique properties.[1]

Deduced Chemical Properties:

PropertyDeduced Value
Molecular Formula C11H16N2O6
Molecular Weight 272.25 g/mol

Note: These values are calculated based on the deduced structure and have not been experimentally verified from public sources.

The structure of the closely related N1-Methylpseudouridine is well-documented, with the molecular formula C10H14N2O6 and a molecular weight of 258.23 g/mol .[2]

Visualization of the Chemical Structure

The following diagram illustrates the chemical structure of this compound, highlighting the ethyl group at the N1 position of the uracil ring and the characteristic C-C bond between the base and the ribose sugar.

N1_Ethylpseudouridine cluster_uracil Pseudouracil Ring cluster_ribose Ribose Ring N1 N C2 N1->C2 Ethyl_C1 CH₂ N1->Ethyl_C1 N3 N C4 N3->C4 H_N3 H N3->H_N3 O2 O O4 O C2->N3 C2->O2 C4->O4 C5 C4->C5 C6 C5->C6 C1_prime C C5->C1_prime C-C bond C6->N1 H_C6 H C6->H_C6 C2_prime C C1_prime->C2_prime C3_prime C C2_prime->C3_prime OH_2_prime OH C2_prime->OH_2_prime C4_prime C C3_prime->C4_prime OH_3_prime OH C3_prime->OH_3_prime C5_prime C C4_prime->C5_prime O_ribose O C4_prime->O_ribose OH_5_prime CH₂OH C5_prime->OH_5_prime O_ribose->C1_prime Ethyl_C2 CH₃ Ethyl_C1->Ethyl_C2

Caption: Chemical structure of this compound.

Experimental Protocols and Applications

While detailed, step-by-step synthesis protocols for this compound are not widely published in peer-reviewed literature, its creation has been reported in the context of developing novel modified nucleosides for mRNA synthesis.

Synthesis of N1-Substituted Pseudouridine 5'-Triphosphates:

A study by researchers at TriLink BioTechnologies reported the synthesis of seven N1-substituted pseudouridine derivatives, including N1-ethyl-Ψ, and their corresponding 5'-triphosphates.[3] Although the specific reaction conditions and purification methods were not detailed in the available document, the general approach involves the chemical modification of pseudouridine followed by phosphorylation to yield the triphosphate form necessary for in vitro transcription.

Incorporation into mRNA via In Vitro Transcription:

The 5'-triphosphate form of this compound (this compound-5'-Triphosphate) is a substrate for T7 RNA polymerase.[4] It is used in in vitro transcription reactions to produce mRNA where some or all of the uridine bases are replaced by this compound.

  • Objective: To produce modified mRNA with reduced immunogenicity and potentially enhanced translational efficiency.

  • General Methodology: Uridine triphosphate (UTP) in the in vitro transcription reaction mixture is substituted with this compound-5'-Triphosphate. The reaction is carried out using a linearized DNA template containing the gene of interest under the control of a T7 promoter, along with T7 RNA polymerase and the other three standard nucleotide triphosphates (ATP, CTP, GTP).

The resulting this compound-containing mRNA can then be purified and used for various downstream applications, including transfection into cell lines or in vivo delivery for therapeutic or vaccination purposes.[3] Studies have shown that mRNAs modified with N1-substituted pseudouridines exhibit decreased cell toxicity compared to wild-type mRNA.[3]

Signaling and Workflow Diagrams

The primary rationale for using this compound is to modulate the interaction of mRNA with the innate immune system and the translational machinery.

Workflow for Modified mRNA Production and Application:

The following diagram outlines the general workflow from the synthesis of N1-substituted pseudouridine triphosphates to their application in cellular systems.

mRNA_Workflow cluster_synthesis Chemical Synthesis & IVT cluster_application Cellular Application A Synthesis of This compound-5'-TP B In Vitro Transcription (T7 RNA Polymerase) A->B C Purification of Modified mRNA B->C D Transfection into Cells C->D E Reduced Innate Immune Recognition D->E avoids TLRs, PKR F Enhanced Protein Translation D->F E->F G Therapeutic Protein Production F->G

Caption: Production and cellular workflow of this compound modified mRNA.

Signaling Pathway Modulation:

Incorporation of modified nucleosides like this compound is known to dampen the activation of intracellular pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and Protein Kinase R (PKR), which would otherwise recognize unmodified single-stranded RNA as foreign and trigger an antiviral response, leading to translational shutdown.

Immune_Signaling unmodified_mRNA Unmodified mRNA TLR TLR7/8 unmodified_mRNA->TLR PKR PKR unmodified_mRNA->PKR modified_mRNA N1-Ethyl-Ψ mRNA modified_mRNA->TLR Inhibition modified_mRNA->PKR Inhibition translation Protein Translation modified_mRNA->translation downstream_signaling Inflammatory Cytokines & Translational Shutdown TLR->downstream_signaling PKR->downstream_signaling

Caption: N1-Ethyl-Ψ mRNA avoids innate immune sensing, promoting translation.

Conclusion

This compound represents an important modification in the expanding toolbox for mRNA engineering. By altering the chemical nature of the RNA backbone, it helps to overcome key hurdles of immunogenicity and translational efficiency that have historically challenged the development of RNA-based therapeutics. Further research into the specific biophysical and pharmacological properties of this compound and other N1-substituted derivatives will continue to refine the design and efficacy of next-generation mRNA medicines.

References

An In-depth Technical Guide to the Mechanism of Action of N1-Alkyl-Pseudouridine in mRNA

Author: BenchChem Technical Support Team. Date: December 2025

A focus on N1-Methylpseudouridine with insights into N1-Ethylpseudouridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of N1-alkyl-pseudouridine modifications in messenger RNA (mRNA), with a primary focus on the extensively studied N1-methylpseudouridine (m1Ψ). Due to the limited availability of in-depth public data on this compound (N1-Et-Ψ), this guide will use m1Ψ as the principal model to elucidate the core principles of how N1-alkylation of pseudouridine enhances the therapeutic potential of mRNA. Available comparative data for N1-Et-Ψ will be presented to provide specific insights into its characteristics.

The incorporation of modified nucleosides, particularly m1Ψ, into in vitro transcribed (IVT) mRNA has been a pivotal development in the field of mRNA therapeutics, as exemplified by the success of the Pfizer-BioNTech and Moderna COVID-19 vaccines.[1][2] These modifications are crucial for overcoming the primary challenges associated with synthetic mRNA: its inherent immunogenicity and instability, and for enhancing its translational efficiency.[3][4]

Core Mechanisms of Action

The therapeutic efficacy of m1Ψ-modified mRNA stems from a multi-faceted mechanism of action that favorably modulates its interaction with the cellular machinery.

Unmodified single-stranded RNA can be recognized by various pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLRs) 3, 7, and 8, and RIG-I-like receptors (RLRs) like RIG-I and MDA5.[4][5] This recognition triggers a cascade of inflammatory responses, leading to the production of type I interferons and other pro-inflammatory cytokines, which can cause adverse effects and suppress protein translation.[4]

The incorporation of m1Ψ into the mRNA sequence significantly mitigates this immune recognition.[2][3] The proposed mechanisms for this immune evasion include:

  • Altered RNA Conformation: The presence of m1Ψ is thought to alter the secondary and tertiary structure of the mRNA molecule, which may prevent or reduce its binding to PRRs.[6]

  • Steric Hindrance: The methyl group at the N1 position of pseudouridine may sterically hinder the interaction of the nucleobase with the binding pockets of immune sensors like TLR7.[4]

  • Reduced Activation of Downstream Pathways: By evading PRR recognition, m1Ψ-modified mRNA avoids the activation of downstream signaling pathways that lead to the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α).[7][8] Phosphorylated eIF2α is a potent inhibitor of global protein synthesis.

N1-methylpseudouridine modification has been shown to dramatically increase the yield of protein translated from the mRNA template.[1][3] This enhancement is attributed to several factors:

  • Bypassing eIF2α-mediated Translational Shutdown: As mentioned above, by preventing the activation of the innate immune response, m1Ψ-modified mRNA circumvents the phosphorylation of eIF2α, a key step that would otherwise halt protein synthesis.[7][8]

  • Increased Ribosome Density and Pausing: Studies have shown that the presence of m1Ψ in an mRNA transcript can lead to increased ribosome pausing and a higher density of ribosomes on the mRNA.[2][8][9] This increased ribosome loading is thought to make the mRNA more permissive for translation initiation, potentially by favoring ribosome recycling on the same transcript or by facilitating the recruitment of new ribosomes.[8][9]

  • Minimal Impact on Translational Fidelity: While enhancing translation, m1Ψ does not appear to significantly compromise the accuracy of protein synthesis.[10][11][12] Some studies suggest subtle, context-dependent effects on decoding fidelity, but overall, it produces faithful protein products.[12][13] Recent research has indicated that m1Ψ incorporation can lead to +1 ribosomal frameshifting at specific "slippery sequences," an effect that can be mitigated by synonymous codon changes.[14]

While the primary benefits of m1Ψ are considered to be reduced immunogenicity and enhanced translation, it may also contribute to the overall stability of the mRNA molecule. Pseudouridine itself has been shown to either stabilize or destabilize mRNA depending on the context.[15] The modification can protect against degradation by certain cellular ribonucleases.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, comparing N1-alkyl-pseudouridine-modified mRNA to other forms of mRNA.

Table 1: Comparison of Reporter Gene Expression from Modified mRNA

mRNA ModificationCell LineRelative Protein Expression (compared to unmodified or Ψ-modified)Reference
N1-methylpseudouridine (m1Ψ) Mammalian cell linesUp to ~13-fold higher than Ψ-modified mRNA[3]
N1-methylpseudouridine (m1Ψ) MiceUp to ~13-fold higher than Ψ-modified mRNA[3]
5-methylcytidine/N1-methylpseudouridine (m5C/m1Ψ) Mammalian cell linesUp to ~44-fold higher than m5C/Ψ-modified mRNA[3]
N1-ethyl-Ψ (Et1Ψ) THP-1 cellsHigher than Ψ-mRNA and close to m1Ψ-mRNA[7]
N1-(2-fluoroethyl)-Ψ (FE1Ψ) THP-1 cellsHigher than Ψ-mRNA and close to m1Ψ-mRNA[7]
N1-propyl-Ψ (Pr1Ψ) THP-1 cellsHigher than Ψ-mRNA and close to m1Ψ-mRNA[7]
N1-methoxymethyl-Ψ (MOM1Ψ) THP-1 cellsHigher than Ψ-mRNA and close to m1Ψ-mRNA[7]

Table 2: Immunogenicity Profile of Modified mRNA

mRNA ModificationCell Type / SystemKey Cytokine/Immune Marker Levels (compared to unmodified mRNA)Reference
N1-methylpseudouridine (m1Ψ) Primary human fibroblast-like synoviocytesSuppressed IL-6, TNF-α, and CXCL10 expression[16]
N1-methylpseudouridine (m1Ψ) Human A549 cellsSuppressed IFN-β and CCL5 expression[16]
N1-methylpseudouridine (m1Ψ) Human monocyte-derived macrophagesDownregulated CXCL10 expression[16]
N1-methylpseudouridine (m1Ψ) In vitro transfectionReduced intracellular innate immunogenicity[3]

Experimental Protocols

The standard method for producing modified mRNA is through in vitro transcription (IVT).

Principle: A linearized DNA template containing a bacteriophage promoter (e.g., T7), the desired mRNA sequence, and a poly(T) tract is transcribed by the corresponding RNA polymerase in the presence of nucleotide triphosphates (NTPs). To incorporate N1-alkyl-pseudouridine, the uridine triphosphate (UTP) in the reaction mixture is completely replaced with N1-alkyl-pseudouridine triphosphate (e.g., N1-methylpseudouridine-5'-triphosphate).

Detailed Methodology:

  • Template Preparation: A linear DNA template is generated by PCR amplification or by linearization of a plasmid containing the gene of interest downstream of a T7 promoter.[17]

  • In Vitro Transcription Reaction Setup: A typical 20 µL IVT reaction includes:

    • T7 RNA Polymerase

    • Transcription Buffer

    • ATP, GTP, CTP (e.g., 7.5 mM each)

    • N1-methylpseudouridine-5'-triphosphate (in place of UTP)

    • Linear DNA template (e.g., 1 µg)

    • (Optional) Cap analog (e.g., ARCA) for co-transcriptional capping[18]

    • Nuclease-free water

  • Incubation: The reaction is incubated at 37°C for 2-4 hours.[5]

  • DNase Treatment: The DNA template is removed by adding DNase I and incubating at 37°C for 15-30 minutes.[17]

  • Purification: The synthesized mRNA is purified using a suitable method, such as lithium chloride precipitation or a column-based RNA purification kit, to remove enzymes, unincorporated NTPs, and DNA fragments.[17]

  • Quality Control: The integrity and size of the mRNA are assessed using gel electrophoresis (e.g., Agilent Bioanalyzer), and the concentration is determined by spectrophotometry.[5]

Principle: The translational capacity of the modified mRNA is assessed in a cell-free system, such as rabbit reticulocyte lysate or wheat germ extract, which contains all the necessary components for protein synthesis.[19]

Detailed Methodology:

  • Reaction Setup: A typical reaction in a microfuge tube includes:

    • Cell-free lysate (e.g., Rabbit Reticulocyte Lysate)

    • Reaction Mix containing amino acids, ATP, and GTP

    • Modified mRNA template (e.g., 0.5-1 µg)

    • Nuclease-free water to the final volume

  • Incubation: The reaction is incubated at 30°C for 60-90 minutes.[20]

  • Analysis: The synthesized protein is quantified. If a reporter gene like luciferase or GFP is used, the protein can be quantified by measuring luminescence or fluorescence, respectively.[20] Alternatively, the protein can be visualized by SDS-PAGE and autoradiography if radiolabeled amino acids (e.g., ³⁵S-methionine) were included in the reaction.

Principle: The level of immune response triggered by the modified mRNA is measured by transfecting it into immune-competent cells and quantifying the resulting cytokine production.

Detailed Methodology:

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a cell line like THP-1 monocytes are cultured under appropriate conditions.[5]

  • Transfection: The modified mRNA is complexed with a transfection reagent (e.g., a lipid nanoparticle formulation) and added to the cultured cells.[5]

  • Incubation: The cells are incubated for a period of 6-24 hours to allow for mRNA uptake, translation, and immune response.

  • Cytokine Quantification: The cell culture supernatant is collected, and the concentration of key inflammatory cytokines (e.g., TNF-α, IFN-α, IL-6) is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.[5][16]

  • Gene Expression Analysis: The cells can be harvested to extract total RNA. The expression levels of immune-related genes can then be quantified using reverse transcription-quantitative PCR (RT-qPCR).[5][16]

Mandatory Visualizations

molecular_structures cluster_uridine Uridine (U) cluster_pseudouridine Pseudouridine (Ψ) cluster_m1psi N1-Methylpseudouridine (m1Ψ) cluster_et1psi This compound (Et1Ψ) U U Psi Psi m1Psi m1Psi Et1Psi Et1Psi

Caption: Molecular structures of Uridine, Pseudouridine, N1-Methylpseudouridine, and this compound.

mechanism_of_action cluster_unmodified Unmodified mRNA cluster_modified N1-Alkyl-Ψ Modified mRNA unmod_mrna Unmodified mRNA tlr TLR7/8, RIG-I unmod_mrna->tlr Recognition immune_activation Innate Immune Activation tlr->immune_activation pkr PKR Activation immune_activation->pkr cytokines Inflammatory Cytokines immune_activation->cytokines eif2a eIF2α Phosphorylation pkr->eif2a translation_inhibition Translation Inhibition eif2a->translation_inhibition mod_mrna m1Ψ / Et1Ψ Modified mRNA tlr_mod TLR7/8, RIG-I mod_mrna->tlr_mod Reduced Recognition ribosome Ribosome mod_mrna->ribosome Increased Loading evasion Immune Evasion tlr_mod->evasion translation Enhanced Translation ribosome->translation protein Therapeutic Protein translation->protein

Caption: Signaling pathways for unmodified vs. N1-Alkyl-Ψ modified mRNA.

experimental_workflow cluster_analysis Functional Analysis dna_template 1. DNA Template (Linearized Plasmid/PCR Product) ivt 2. In Vitro Transcription (T7 Polymerase, NTPs with m1ΨTP/Et1ΨTP) dna_template->ivt purification 3. mRNA Purification (DNase Treatment, Column Cleanup) ivt->purification translation_assay 4a. In Vitro Translation (Cell-Free Lysate) purification->translation_assay immunogenicity_assay 4b. Immunogenicity Assay (Transfection into Immune Cells) purification->immunogenicity_assay protein_quant 5a. Protein Quantification (Luciferase/GFP Assay) translation_assay->protein_quant cytokine_quant 5b. Cytokine Measurement (ELISA) immunogenicity_assay->cytokine_quant

Caption: Experimental workflow for synthesis and analysis of modified mRNA.

References

The Advent of N1-Ethylpseudouridine: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

San Diego, CA – December 8, 2025 – The landscape of mRNA therapeutics has been significantly shaped by the introduction of modified nucleosides, with N1-methylpseudouridine (m1Ψ) playing a pivotal role in the success of COVID-19 vaccines. Building on this foundation, researchers have explored other N1-substituted pseudouridine analogs to further refine the properties of mRNA-based drugs. This technical guide provides an in-depth overview of the discovery and synthesis of a promising next-generation modification, N1-Ethylpseudouridine (e1Ψ), for researchers, scientists, and drug development professionals.

The exploration of N1-alkylated pseudouridine derivatives stems from the foundational discovery that modifying the uracil base in mRNA can dampen the innate immune response and enhance protein translation. While pseudouridine itself was a significant step forward, the addition of a methyl group at the N1 position in N1-methylpseudouridine was found to be even more effective at evading immune detection and boosting protein production. This has logically led to the investigation of other N1-alkyl substitutions, such as the ethyl group in this compound, to modulate these effects further. Companies like TriLink BioTechnologies have been at the forefront of synthesizing these novel modified nucleosides, including this compound-5'-Triphosphate, making them available for research and development in mRNA therapeutics.[1]

Synthesis of this compound and its Triphosphate

The synthesis of this compound-5'-Triphosphate (e1ΨTP) can be achieved through both chemical and chemoenzymatic pathways. These methods are analogous to those developed for its well-studied counterpart, N1-methylpseudouridine triphosphate (m1ΨTP).

Chemical Synthesis Pathway

A plausible chemical synthesis route begins with the commercially available nucleoside, pseudouridine (Ψ). The synthesis proceeds in two main stages: N1-ethylation of the pseudouridine base, followed by triphosphorylation at the 5'-hydroxyl group of the ribose sugar.

Stage 1: N1-Ethylation of Pseudouridine

The selective ethylation at the N1 position of the pseudouracil ring is a critical step. This can be achieved by reacting pseudouridine with a suitable ethylating agent, such as iodoethane or diethyl sulfate, in the presence of a base. Protection of the hydroxyl groups on the ribose sugar may be necessary to prevent side reactions.

Stage 2: Triphosphorylation

Following the successful N1-ethylation and deprotection of the ribose hydroxyls, the resulting this compound nucleoside is converted to its 5'-triphosphate form. A common and effective method for this transformation is the Yoshikawa protocol. This one-pot reaction typically involves the use of phosphorus oxychloride (POCl3) in a phosphate solvent, followed by the addition of a pyrophosphate salt.[2][3] The crude product is then purified using chromatographic techniques.

Experimental Protocol: Chemical Synthesis of this compound-5'-Triphosphate

  • Step 1: Protection of Ribose Hydroxyls (Optional but Recommended): Pseudouridine is reacted with an appropriate protecting group, such as an isopropylidene group, to protect the 2' and 3'-hydroxyls. The 5'-hydroxyl can be protected with a group like dimethoxytrityl (DMT).

  • Step 2: N1-Ethylation: The protected pseudouridine is dissolved in a suitable aprotic solvent (e.g., dimethylformamide) and treated with a base (e.g., sodium hydride) to deprotonate the N1 position. An ethylating agent (e.g., iodoethane) is then added, and the reaction is stirred at room temperature until completion.

  • Step 3: Deprotection: The protecting groups on the ribose are removed under appropriate conditions (e.g., acidic treatment for DMT and isopropylidene groups).

  • Step 4: Triphosphorylation (Yoshikawa Method): The unprotected this compound is dissolved in a trimethyl phosphate solvent and cooled. Phosphorus oxychloride is added dropwise, and the reaction is stirred at low temperature. A solution of pyrophosphate (as a tributylammonium salt) in DMF is then added, followed by quenching with a buffer.

  • Step 5: Purification: The final product, this compound-5'-Triphosphate, is purified by anion-exchange chromatography followed by desalting. The purity is typically assessed by HPLC.

Chemoenzymatic Synthesis Pathway

A more modern and often more efficient approach is the chemoenzymatic synthesis, which combines a chemical alkylation step with enzymatic phosphorylation steps. This method can offer higher yields and purity.

Experimental Protocol: Chemoenzymatic Synthesis of this compound-5'-Triphosphate

  • Step 1: Enzymatic Synthesis of Pseudouridine-5'-monophosphate (ΨMP): This step starts from the readily available and inexpensive precursor, uridine. A cascade of enzymes is used to convert uridine to ΨMP.

  • Step 2: Chemical N1-Ethylation of ΨMP: The enzymatically produced ΨMP is then chemically ethylated at the N1 position. This step is analogous to the chemical synthesis described above but is performed on the monophosphate.

  • Step 3: Enzymatic Phosphorylation to Triphosphate: The resulting this compound-5'-monophosphate (e1ΨMP) is then subjected to a two-step enzymatic phosphorylation cascade using specific kinases to generate the diphosphate (e1ΨDP) and subsequently the triphosphate (e1ΨTP).

Quantitative Data

The following table summarizes representative yields for the synthesis of N1-methylpseudouridine triphosphate, which are expected to be comparable for the synthesis of this compound triphosphate using similar methodologies.

Synthesis StepStarting MaterialProductTypical Yield (%)Reference
Chemoenzymatic Route
Uridine to Pseudouridine-5'-monophosphateUridinePseudouridine-5'-monophosphate (ΨMP)~95[Pfeiffer et al.]
N1-methylation of ΨMPΨMPN1-Methylpseudouridine-5'-monophosphate~85[Pfeiffer et al.]
Enzymatic Phosphorylation to Triphosphatem1ΨMPN1-Methylpseudouridine-5'-triphosphate~83[Pfeiffer et al.]
Chemical Route (Yoshikawa Protocol)
Triphosphorylation of NucleosideNucleosideNucleoside-5'-triphosphateModerate[2][3]

Visualizing the Synthesis and Application

To better illustrate the processes involved, the following diagrams outline the synthesis pathways and the subsequent application of this compound in mRNA synthesis.

Chemical_Synthesis_of_e1PTP cluster_synthesis Chemical Synthesis Pathway Pseudouridine Pseudouridine Protected_Pseudouridine Protected_Pseudouridine Pseudouridine->Protected_Pseudouridine Protection N1_Ethyl_Protected_Pseudouridine N1_Ethyl_Protected_Pseudouridine Protected_Pseudouridine->N1_Ethyl_Protected_Pseudouridine N1-Ethylation (Iodoethane) N1_Ethylpseudouridine N1_Ethylpseudouridine N1_Ethyl_Protected_Pseudouridine->N1_Ethylpseudouridine Deprotection e1PTP This compound -5'-Triphosphate N1_Ethylpseudouridine->e1PTP Triphosphorylation (Yoshikawa Method)

Figure 1. Chemical synthesis pathway for this compound-5'-Triphosphate.

Chemoenzymatic_Synthesis_of_e1PTP cluster_chemoenzymatic Chemoenzymatic Synthesis Pathway Uridine Uridine PMP Pseudouridine -5'-Monophosphate Uridine->PMP Enzymatic Cascade e1PMP This compound -5'-Monophosphate PMP->e1PMP Chemical N1-Ethylation e1PDP This compound -5'-Diphosphate e1PMP->e1PDP Kinase 1 e1PTP This compound -5'-Triphosphate e1PDP->e1PTP Kinase 2

Figure 2. Chemoenzymatic synthesis pathway for this compound-5'-Triphosphate.

mRNA_Synthesis_Workflow cluster_workflow mRNA Synthesis Workflow DNA_Template Linearized DNA Template (with T7 promoter) IVT_Reaction In Vitro Transcription Reaction DNA_Template->IVT_Reaction Modified_mRNA e1Ψ-Modified mRNA IVT_Reaction->Modified_mRNA NTPs ATP, GTP, CTP NTPs->IVT_Reaction e1PTP This compound -5'-Triphosphate e1PTP->IVT_Reaction T7_Polymerase T7 RNA Polymerase T7_Polymerase->IVT_Reaction Purification Purification Modified_mRNA->Purification Final_Product Purified e1Ψ-mRNA Purification->Final_Product

Figure 3. Experimental workflow for the synthesis of e1Ψ-modified mRNA.

Conclusion

The development of this compound represents a logical and promising advancement in the field of mRNA therapeutics. Its synthesis, achievable through established chemical and emerging chemoenzymatic routes, allows for the production of highly pure material for research and clinical applications. As the demand for more sophisticated and effective mRNA-based drugs continues to grow, this compound and other novel modified nucleosides will undoubtedly play a crucial role in shaping the future of medicine. Further research into the specific effects of the N1-ethyl group on mRNA stability, translational efficiency, and immunogenicity will be critical in fully realizing its therapeutic potential.

References

The Core Distinctions: A Technical Guide to N1-Ethylpseudouridine and Pseudouridine in RNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has underscored the critical role of nucleoside modifications in enhancing the efficacy and safety of these novel modalities. Among the most pivotal of these modifications are pseudouridine (Ψ) and its derivatives. This technical guide provides an in-depth comparison of the basic properties of pseudouridine and the next-generation modified nucleoside, N1-Ethylpseudouridine (E¹Ψ), focusing on their impact on mRNA stability, translational efficiency, and immunogenicity.

Fundamental Physicochemical and Structural Properties

Pseudouridine (Ψ) is a naturally occurring isomer of uridine, distinguished by a C-C glycosidic bond between the C1' of the ribose sugar and the C5 of the uracil base, in contrast to the N1-C1' bond in uridine.[] This structural alteration imparts greater rotational freedom and conformational flexibility to the nucleoside.[] An additional hydrogen bond donor at the N1 position in pseudouridine enhances base stacking and stabilizes RNA secondary structures.[]

This compound (E¹Ψ) is a synthetic derivative of pseudouridine where an ethyl group is attached to the N1 position of the uracil base. This modification builds upon the advantageous properties of pseudouridine, primarily by further mitigating the innate immune recognition of synthetic mRNA. While detailed physicochemical data for this compound is not as extensively published as for its close analog, N1-methylpseudouridine (m¹Ψ), the available information indicates a trend of improved performance in key biological parameters.

The following table summarizes the core properties and effects of these modifications when incorporated into mRNA.

PropertyPseudouridine (Ψ)This compound (E¹Ψ)
Structure Isomer of uridine with a C-C glycosidic bond. Possesses an additional H-bond donor at the N1 position.[]N1-alkylated derivative of pseudouridine.[2]
mRNA Stability Increases thermal stability of RNA duplexes and enhances resistance to nuclease degradation.[2][3]Expected to confer at least comparable, if not superior, stability to pseudouridine due to the N1-alkylation.
Translational Efficiency Enhances protein expression from mRNA compared to unmodified uridine.[2][4]Demonstrates higher translational activity in cell-based assays compared to pseudouridine.[2]
Immunogenicity Reduces activation of innate immune sensors like Toll-like receptors (TLRs) and PKR compared to uridine.[2][5]Shows a significant reduction in innate immune translational shutdown and decreased cytotoxicity compared to pseudouridine.[2]
Transcriptional Yield Generally well-incorporated during in vitro transcription.Incorporation efficiency can be influenced by the size of the N1-substituent and may require sequence optimization.[2]

Impact on mRNA Translation and Immunogenicity

The incorporation of pseudouridine into mRNA has been shown to enhance translational capacity by reducing the activation of Protein Kinase R (PKR), an enzyme that, when activated by foreign double-stranded RNA, phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a shutdown of protein synthesis.[2][5]

N1-substituted pseudouridine derivatives, including this compound, have demonstrated an even more pronounced effect on increasing protein expression. This is largely attributed to a more effective evasion of innate immune recognition.[2] While some N1-modifications might slightly reduce the intrinsic rate of protein translation in a cell-free system, this is significantly counteracted in a cellular context by the substantial reduction of the innate immune response that would otherwise inhibit translation.[2]

Quantitative Comparison of Modified mRNA Performance

The following data is based on studies of Firefly Luciferase (FLuc) mRNA containing various modifications, tested in the THP-1 monocyte cell line, a sensitive model for innate immune activation.

mRNA ModificationRelative Luciferase Activity in THP-1 Cells (Compared to Ψ-mRNA)Relative Cell Viability (MTT Assay) (Compared to WT-mRNA)
Wild-Type (Uridine)Lower than Ψ-mRNALower
Pseudouridine (Ψ)BaselineLower than N1-substituted Ψ-mRNAs
This compound (E¹Ψ) Higher than Ψ-mRNA, comparable to m¹Ψ-mRNA Higher
N1-Methylpseudouridine (m¹Ψ)Higher than Ψ-mRNAHigher

Note: This table is a qualitative summary based on the findings presented by Shin et al. at TriLink BioTechnologies.[2] Specific numerical values were not provided in the publicly available abstract.

Signaling Pathways and Experimental Workflows

Evasion of Innate Immune Sensing

The primary mechanism by which pseudouridine and its N1-alkylated derivatives enhance mRNA performance is by dampening the activation of innate immune pathways that detect foreign RNA. The diagram below illustrates this general principle.

Innate_Immune_Evasion cluster_unmodified Unmodified mRNA cluster_modified Ψ or E¹Ψ Modified mRNA cluster_receptors Innate Immune Sensors cluster_response Cellular Response Unmodified mRNA Unmodified mRNA TLR7 TLR7/8 Unmodified mRNA->TLR7 Strong Activation PKR PKR Unmodified mRNA->PKR Strong Activation RIGI RIG-I Unmodified mRNA->RIGI Strong Activation Modified mRNA Modified mRNA Modified mRNA->TLR7 Reduced Activation (E¹Ψ > Ψ) Modified mRNA->PKR Reduced Activation (E¹Ψ > Ψ) Modified mRNA->RIGI Reduced Activation (E¹Ψ > Ψ) IFN Type I Interferon Production TLR7->IFN Translation_Shutdown Translation Shutdown (p-eIF2α) PKR->Translation_Shutdown RIGI->IFN

Caption: Evasion of innate immune sensing by modified mRNA.

Experimental Workflow for Comparative Analysis

The following diagram outlines a typical workflow for the synthesis and comparative evaluation of mRNAs containing pseudouridine versus this compound.

Experimental_Workflow cluster_synthesis mRNA Synthesis cluster_analysis Comparative Analysis plasmid Linearized Plasmid DNA (e.g., pFLuc) ivt_psi In Vitro Transcription (T7 Polymerase) + ATP, GTP, CTP, ΨTP plasmid->ivt_psi ivt_e1psi In Vitro Transcription (T7 Polymerase) + ATP, GTP, CTP, E¹ΨTP plasmid->ivt_e1psi purification mRNA Purification (e.g., Spin Column) ivt_psi->purification Ψ-mRNA ivt_e1psi->purification E¹Ψ-mRNA transfection Transfection into THP-1 Cells purification->transfection luciferase_assay Luciferase Expression Assay transfection->luciferase_assay mtt_assay Cytotoxicity (MTT) Assay transfection->mtt_assay immuno_assay Immunogenicity Assay (e.g., Cytokine qPCR) transfection->immuno_assay

Caption: Workflow for synthesis and analysis of modified mRNA.

Detailed Experimental Protocols

Synthesis of this compound-5'-Triphosphate (E¹ΨTP)

The synthesis of N1-substituted pseudouridine triphosphates is a multi-step process that can be achieved through chemoenzymatic routes. A general outline is as follows:

  • Enzymatic Synthesis of Pseudouridine Monophosphate (ΨMP): This can be achieved through a biocatalytic cascade rearrangement of uridine.[6]

  • Protection of ΨMP: The ribose hydroxyl groups of ΨMP are protected (e.g., using acetonide) to ensure selective alkylation at the N1 position.[6]

  • N1-Ethylation: The protected ΨMP is selectively ethylated at the N1 position using an ethylating agent (e.g., ethyl iodide or diethyl sulfate) under basic conditions.

  • Deprotection: The protecting groups on the ribose are removed.

  • Enzymatic Phosphorylation Cascade: The resulting this compound monophosphate (E¹ΨMP) is converted to the triphosphate (E¹ΨTP) using a series of kinases. For instance, uridine 5'-monophosphate kinase and acetate kinase can be used in a cascade reaction to phosphorylate the monophosphate to the triphosphate, with ATP regeneration.[6]

  • Purification: The final E¹ΨTP product is purified using methods such as ion-exchange chromatography.

In Vitro Transcription (IVT) with Modified Nucleotides

This protocol outlines the synthesis of mRNA incorporating either ΨTP or E¹ΨTP.[2][5]

  • Template Preparation: A linearized plasmid DNA template containing a T7 promoter upstream of the gene of interest (e.g., Firefly Luciferase) is prepared. For potentially problematic N1-substitutions, the uridine content of the coding sequence may be depleted by using synonymous codons to improve incorporation efficiency.[2]

  • IVT Reaction Setup: The following components are combined at room temperature in nuclease-free water:

    • T7 RNA Polymerase Buffer (10X)

    • ATP, GTP, CTP (100 mM stocks)

    • ΨTP or E¹ΨTP (100 mM stock)

    • Linearized DNA template (0.5-1.0 µg)

    • T7 RNA Polymerase

    • (Optional) Capping reagent (e.g., CleanCap™) for co-transcriptional capping.[2]

  • Incubation: The reaction is incubated at 37°C for 2-4 hours.

  • DNase Treatment: The DNA template is degraded by adding DNase I and incubating for an additional 15-30 minutes at 37°C.

  • Purification: The synthesized mRNA is purified using a suitable method, such as LiCl precipitation or silica-based spin columns, to remove unincorporated nucleotides, enzymes, and DNA fragments.

  • Quality Control: The integrity and concentration of the mRNA are assessed via gel electrophoresis and spectrophotometry.

Luciferase Expression Assay in THP-1 Cells

This protocol measures the translational output of the modified mRNA.[2][7]

  • Cell Culture: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics, maintaining a density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

  • Cell Seeding: Seed THP-1 cells into a white, opaque 96-well plate at a density of approximately 25,000 cells per well in 50 µL of assay medium.

  • Transfection: The purified Ψ-mRNA or E¹Ψ-mRNA is complexed with a suitable transfection reagent (e.g., lipid nanoparticles) and added to the cells.

  • Incubation: The plate is incubated at 37°C in a 5% CO₂ incubator for a designated period (e.g., 6, 12, or 24 hours) to allow for mRNA translation.

  • Lysis and Luciferase Detection:

    • Equilibrate the plate to room temperature.

    • Add a one-step luciferase assay reagent (e.g., ONE-Glo™ or Bright-Glo™) to each well. This reagent typically contains a cell lysis agent and the luciferin substrate.

    • Incubate at room temperature for 10-20 minutes to ensure complete cell lysis and stabilization of the luminescent signal.

  • Measurement: Measure the luminescence using a plate-reading luminometer. The relative light units (RLUs) are directly proportional to the amount of translated luciferase protein.

MTT Assay for Cell Cytotoxicity

This colorimetric assay assesses the impact of mRNA transfection on cell viability.[2][8][9]

  • Cell Seeding and Transfection: Follow steps 1-3 of the Luciferase Expression Assay protocol, typically in a clear 96-well plate.

  • Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours).

  • Addition of MTT Reagent: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently mix the plate and measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer. Higher absorbance values correlate with a greater number of viable, metabolically active cells.

Conclusion

This compound represents a significant advancement over the foundational pseudouridine modification for therapeutic mRNA applications. By alkylating the N1 position, E¹Ψ more effectively dampens the innate immune response to in vitro-transcribed RNA, leading to reduced cytotoxicity and substantially higher levels of protein expression in a cellular context. While both modifications enhance the basic performance of mRNA compared to its unmodified counterpart, the superior profile of this compound and other N1-substituted derivatives makes them the preferred choice for the development of next-generation mRNA vaccines and therapeutics, where maximizing protein production and minimizing adverse effects are paramount. Further quantitative studies will continue to delineate the precise biophysical and pharmacological advantages of this important class of modified nucleosides.

References

Biological significance of N1-alkylation of pseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Significance of N1-Alkylation of Pseudouridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N1-alkylation of pseudouridine, particularly N1-methylpseudouridine (m1Ψ), has emerged as a critical modification in RNA biology, with profound implications for therapeutic applications. This modification, while occurring naturally in some non-coding RNAs, has gained significant attention for its role in enhancing the efficacy of synthetic messenger RNA (mRNA) therapeutics and vaccines. The incorporation of m1Ψ into in vitro transcribed (IVT) mRNA confers several advantageous properties, including increased protein expression, reduced immunogenicity, and enhanced stability. This technical guide provides a comprehensive overview of the biological significance of N1-alkylation of pseudouridine, with a focus on m1Ψ. It details the molecular mechanisms underlying its effects, presents quantitative data, outlines key experimental protocols, and provides visual representations of relevant pathways and workflows.

Introduction to Pseudouridine and N1-Methylpseudouridine

Pseudouridine (Ψ) is an isomer of uridine, where the uracil base is attached to the ribose sugar via a C-C glycosidic bond instead of the canonical N-C bond. This structural difference provides an additional hydrogen bond donor at the N1 position.[1][2] N1-methylpseudouridine (m1Ψ) is a derivative of pseudouridine where a methyl group is attached to the N1 position of the uracil base.[3] While pseudouridine is a widespread post-transcriptional modification in various RNAs, including tRNA, rRNA, and snRNA, the natural occurrence of m1Ψ is less common, having been identified in archaeal tRNAs and eukaryotic rRNAs.[3][4] The primary focus of this guide is on the synthetic incorporation of m1Ψ into mRNA and its biological consequences.

Core Biological Significance of N1-Methylpseudouridine in Synthetic mRNA

The substitution of uridine with N1-methylpseudouridine in synthetic mRNA has a multi-faceted impact on its biological properties, which are crucial for its therapeutic efficacy.

Enhanced Protein Expression

A primary advantage of incorporating m1Ψ into synthetic mRNA is the significant enhancement of protein translation.[5][6][7] This is attributed to several factors:

  • Increased Ribosome Density: m1Ψ-modified mRNA has been shown to have a higher density of ribosomes, suggesting more efficient translation initiation and/or elongation.[7][8]

  • Altered Translation Dynamics: The modification can lead to ribosome pausing at specific sites, which may facilitate productive interactions with the ribosome and increase the overall protein output.[8]

  • Evasion of Translational Repression: By reducing the innate immune response, m1Ψ-modified mRNA avoids the activation of pathways that would otherwise lead to a global shutdown of protein synthesis.[7]

Reduced Innate Immunogenicity

Unmodified single-stranded RNA (ssRNA) can be recognized by the innate immune system as a pathogen-associated molecular pattern (PAMP), leading to an inflammatory response that can be detrimental to the therapeutic goal. The incorporation of m1Ψ helps the synthetic mRNA to evade detection by key pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) 7 and 8, and RIG-I.[9] This evasion is thought to be due to the altered conformation of the m1Ψ nucleoside, which reduces its binding affinity to these receptors. The result is a significant reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IFN-β.[5][9]

Increased mRNA Stability

N1-methylpseudouridine contributes to the overall stability of the mRNA molecule, increasing its half-life within the cell.[10][11] This is achieved through:

  • Enhanced Base Stacking: The m1Ψ modification promotes more stable base stacking interactions within the RNA molecule, contributing to a more rigid and stable structure.[12]

  • Resistance to Nuclease Degradation: The increased structural stability makes the mRNA less susceptible to degradation by cellular ribonucleases.[11]

Impact on Translational Fidelity

While m1Ψ generally supports the faithful translation of the genetic code, some studies have indicated that it can have subtle effects on translational fidelity. The modification does not significantly alter the rate of cognate tRNA selection but can modulate the incorporation of near-cognate amino acids in a context-dependent manner.[13][14][15][16] Additionally, there is evidence that m1Ψ can induce +1 ribosomal frameshifting at certain "slippery sequences," which could lead to the production of off-target proteins.[17] However, other studies have found that m1Ψ-containing mRNA produces faithful protein products with no significant increase in miscoding compared to unmodified mRNA.[2]

Quantitative Data on the Effects of N1-Methylpseudouridine

The following tables summarize quantitative data from various studies, highlighting the impact of m1Ψ modification on protein expression, mRNA stability, and cytokine induction.

Table 1: Effect of m1Ψ on Protein Expression

Cell Line/SystemReporter GeneFold Increase in Protein Expression (m1Ψ vs. Unmodified)Reference
HEK293TLuciferase~10-fold[7]
Human fibroblast-like synoviocytesEGFPQualitatively higher[5]
Murine SplenocytesLuciferaseUp to 50-fold[6]
HEK 293 cellsSARS-CoV-2 SpikeSimilar protein yields[2]

Table 2: Effect of m1Ψ on mRNA Stability

SystemMethodObservationReference
In vitroSerum IncubationIncreased stability with higher m1Ψ modification ratio[18]
In vitroSHAPE-MaPm1Ψ stabilizes mRNA structure[19]
Eukaryotic parasiteN/ANatural Ψ-containing mRNAs have increased half-life[12]

Table 3: Effect of m1Ψ on Cytokine Induction

Cell LineCytokineFold Change (m1Ψ vs. Unmodified)Reference
Human fibroblast-like synoviocytesIL-6Suppressed
Human fibroblast-like synoviocytesTNF-αSuppressed[5]
293T cellsRIG-I, RANTES, IL-6, IFN-β1, TNF-αSignificantly reduced mRNA levels[9]
Murine Lymph NodesVarious pro-inflammatory cytokinesSignificantly lower induction

Natural Biological Roles of N1-Alkylated Pseudouridine

While the focus of therapeutic applications is on synthetic mRNA, N1-methylpseudouridine is also found in nature, primarily in non-coding RNAs.

In Archaeal tRNA

In many archaea, N1-methylpseudouridine is found at position 54 in the T-loop of tRNA, where it replaces the ribothymidine found in bacteria and eukaryotes.[3][4][20] The enzyme responsible for this modification has been identified as a member of the COG1901 family of S-adenosylmethionine (SAM)-dependent methyltransferases.[3][4] While this modification is thought to contribute to the structural stability of tRNA, studies have shown that its absence does not lead to a discernible growth defect in some archaea, suggesting its role may be more subtle or condition-dependent.[3]

In Eukaryotic rRNA

N1-methylpseudouridine has also been identified in eukaryotic ribosomal RNA (rRNA).[21] Its presence in functionally important regions of the ribosome suggests a role in modulating ribosome structure and function, potentially influencing translational fidelity and efficiency.[21] The Nep1 protein, a member of the SPOUT-class of RNA methyltransferases, is responsible for the N1-methylation of a specific pseudouridine residue in the small ribosomal subunit RNA.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of N1-methylpseudouridine.

In Vitro Transcription of m1Ψ-Modified mRNA

This protocol describes the synthesis of m1Ψ-containing mRNA using T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA template containing a T7 promoter upstream of the gene of interest.

  • T7 RNA Polymerase

  • RNase Inhibitor

  • Pyrophosphatase

  • NTP solution mix: ATP, GTP, CTP (final concentration 10 mM each)

  • N1-methylpseudouridine-5'-triphosphate (m1ΨTP) (final concentration 10 mM)

  • Transcription Buffer (5x): 200 mM Tris-HCl (pH 8.0), 150 mM MgCl₂, 10 mM Spermidine, 12.5 mM TCEP.

  • DNAse I

  • RNA purification kit or reagents (e.g., LiCl)

Procedure:

  • Reaction Setup: In an RNase-free microcentrifuge tube, combine the following reagents in the specified order at room temperature:

    • RNase-free water to a final volume of 20 µL.

    • 4 µL of 5x Transcription Buffer.

    • 2 µL of NTP/m1ΨTP mix.

    • 1 µg of linearized DNA template.

    • 1 µL of RNase Inhibitor.

    • 1 µL of Pyrophosphatase.

    • 1 µL of T7 RNA Polymerase.

  • Incubation: Mix gently by pipetting and incubate the reaction at 37°C for 1-2 hours.

  • DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

  • Purification: Purify the synthesized mRNA using a suitable method, such as a spin column-based RNA purification kit or lithium chloride precipitation, following the manufacturer's instructions.

  • Quantification and Quality Control: Determine the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the mRNA by running a sample on a denaturing agarose gel or using a Bioanalyzer.

Dual-Luciferase Reporter Assay

This protocol is for quantifying the expression of a firefly luciferase reporter gene from a transfected m1Ψ-modified mRNA, with Renilla luciferase serving as an internal control for transfection efficiency.[1][5][22][23]

Materials:

  • Cells cultured in a 24-well plate.

  • m1Ψ-modified firefly luciferase mRNA.

  • Renilla luciferase mRNA (control).

  • Transfection reagent (e.g., Lipofectamine).

  • Opti-MEM or other serum-free medium.

  • Dual-Luciferase Reporter Assay System (e.g., from Promega), containing:

    • Passive Lysis Buffer (1x).

    • Luciferase Assay Reagent II (LAR II).

    • Stop & Glo® Reagent.

  • Luminometer.

Procedure:

  • Cell Transfection: a. One day before transfection, seed cells in a 24-well plate to achieve 60-80% confluency on the day of transfection. b. On the day of transfection, prepare the mRNA-transfection reagent complexes according to the manufacturer's protocol. Typically, this involves diluting the mRNAs and the transfection reagent separately in serum-free medium, then combining them and incubating for 15-20 minutes at room temperature. c. Add the complexes to the cells and incubate for the desired period (e.g., 24 hours).

  • Cell Lysis: a. Aspirate the culture medium from the wells and wash the cells once with 1x PBS. b. Add 100 µL of 1x Passive Lysis Buffer to each well. c. Incubate at room temperature for 15 minutes on a rocking platform to ensure complete lysis.

  • Luciferase Assay: a. Transfer 20 µL of the cell lysate from each well into a separate well of a 96-well white, opaque-bottom plate. b. Add 100 µL of LAR II to the first well and measure the firefly luciferase activity immediately using a luminometer. c. Add 100 µL of Stop & Glo® Reagent to the same well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity. d. Repeat for all samples.

  • Data Analysis: a. Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each sample to normalize for transfection efficiency. b. Compare the normalized luciferase activity of cells transfected with m1Ψ-modified mRNA to that of cells transfected with unmodified mRNA.

Mass Spectrometry for Detection of Ribosomal Frameshifting

This is a general outline for a proteomics approach to identify frameshifted protein products resulting from the translation of modified mRNA.[9][24][25][26]

Materials:

  • Cells transfected with the mRNA of interest.

  • Cell lysis buffer with protease inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • Reagents for protein digestion (e.g., trypsin).

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Protein identification software.

Procedure:

  • Protein Extraction and Digestion: a. Lyse the transfected cells and quantify the total protein concentration. b. Take a known amount of protein from each sample and perform in-solution or in-gel digestion with trypsin to generate peptides.

  • LC-MS/MS Analysis: a. Analyze the resulting peptide mixture by LC-MS/MS. The liquid chromatography step separates the peptides, and the tandem mass spectrometry step fragments the peptides and measures the mass-to-charge ratio of the fragments.

  • Data Analysis: a. Search the acquired MS/MS spectra against a custom protein database that includes the expected canonical protein sequence as well as all possible +1 and -1 frameshifted protein sequences. b. Identify peptides that uniquely match the predicted frameshifted protein sequences. c. Quantify the relative abundance of the frameshifted peptides compared to the canonical peptides to estimate the frequency of frameshifting.

Visualizations of Pathways and Workflows

Innate Immune Signaling Pathway for ssRNA

This diagram illustrates the signaling cascade initiated by the recognition of single-stranded RNA by Toll-like receptor 7 (TLR7) and how m1Ψ modification can help mRNA evade this detection.

InnateImmuneSignaling cluster_Extracellular Extracellular Space cluster_Endosome Endosome cluster_Nucleus Nucleus Unmodified_mRNA Unmodified ssRNA TLR7 TLR7 Unmodified_mRNA->TLR7 Binds and Activates m1Psi_mRNA m1Ψ-modified ssRNA m1Psi_mRNA->TLR7 Reduced Binding (Evasion) MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 NFkB NF-κB IKK_complex->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription IFN Type I Interferons (IFN-β) IRF7->IFN Transcription

Caption: Innate immune sensing of ssRNA via TLR7 and evasion by m1Ψ-modified mRNA.

Experimental Workflow for Functional Analysis of m1Ψ-Modified mRNA

This diagram outlines the key steps in the synthesis and functional characterization of m1Ψ-modified mRNA.

ExperimentalWorkflow cluster_Synthesis mRNA Synthesis cluster_FunctionalAssays Functional Assays TemplatePrep DNA Template Preparation IVT In Vitro Transcription with m1ΨTP TemplatePrep->IVT Purification mRNA Purification (e.g., LiCl precipitation) IVT->Purification QC Quality Control (Spectrophotometry, Gel Electrophoresis) Purification->QC Transfection Cell Transfection QC->Transfection ProteinAssay Protein Expression Analysis (e.g., Luciferase Assay) Transfection->ProteinAssay ImmuneAssay Immunogenicity Assessment (e.g., ELISA for Cytokines) Transfection->ImmuneAssay StabilityAssay mRNA Stability Assay (e.g., qRT-PCR over time) Transfection->StabilityAssay

Caption: Workflow for synthesis and functional analysis of m1Ψ-modified mRNA.

Logical Relationship of m1Ψ Modification Effects

This diagram illustrates the cascading effects of incorporating N1-methylpseudouridine into synthetic mRNA.

LogicalRelationship cluster_PrimaryEffects Primary Molecular Effects cluster_SecondaryEffects Secondary Cellular Effects cluster_TertiaryEffects Tertiary Therapeutic Outcomes m1Psi N1-methylpseudouridine Incorporation AlteredStructure Altered RNA Conformation m1Psi->AlteredStructure ReducedBinding Reduced Binding to Innate Immune Receptors (TLRs) AlteredStructure->ReducedBinding IncreasedStability Increased Structural Stability AlteredStructure->IncreasedStability ImmuneEvasion Evasion of Innate Immune Response ReducedBinding->ImmuneEvasion ReducedDegradation Reduced Nuclease Degradation IncreasedStability->ReducedDegradation AvoidsRepression Avoidance of Translational Repression ImmuneEvasion->AvoidsRepression ReducedCytotoxicity Reduced Inflammatory Cytokine Production ImmuneEvasion->ReducedCytotoxicity IncreasedHalfLife Increased mRNA Half-life ReducedDegradation->IncreasedHalfLife EnhancedTranslation Enhanced Protein Translation AvoidsRepression->EnhancedTranslation IncreasedHalfLife->EnhancedTranslation

Caption: Downstream consequences of N1-methylpseudouridine modification in synthetic mRNA.

Conclusion

The N1-alkylation of pseudouridine, particularly the use of N1-methylpseudouridine in synthetic mRNA, represents a significant advancement in RNA therapeutics. By enhancing protein expression, reducing immunogenicity, and increasing stability, m1Ψ modification has been instrumental in the success of mRNA-based vaccines and holds immense promise for a wide range of future therapeutic applications. A thorough understanding of its biological significance and the methods to assess its effects is crucial for researchers and developers in this rapidly evolving field. Continued research into the nuances of m1Ψ's impact on translation fidelity and its natural roles in other RNA species will further refine its application and potentially uncover new avenues for therapeutic intervention.

References

An In-Depth Technical Guide to N1-Modified Pseudouridines for mRNA-Based Research and Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of N1-modified pseudouridines, focusing on the extensively studied N1-Methylpseudouridine and the available information on N1-Ethylpseudouridine. These modified nucleosides are critical for the development of effective and safe mRNA-based technologies, including vaccines and therapeutics.

Physicochemical Properties

The incorporation of modified nucleosides like N1-Methylpseudouridine into messenger RNA (mRNA) has been a pivotal development in reducing the immunogenicity and enhancing the translational efficiency of synthetic mRNA. While N1-Methylpseudouridine is well-characterized, data for this compound is less readily available, particularly for the nucleoside form.

Table 1: Physicochemical Properties of N1-Methylpseudouridine

PropertyValue
CAS Number 13860-38-3[1][2][3][4]
Molecular Formula C₁₀H₁₄N₂O₆[1][3]
Molecular Weight 258.23 g/mol [1][2][5]
Synonyms m1Ψ, 1-Methylpseudouridine[1][3]

Table 2: Physicochemical Properties of this compound and its Triphosphate

CompoundPropertyValue
This compound CAS Number Not available in searched documents
Molecular Weight Not available in searched documents
This compound-5'-Triphosphate Molecular Formula C₁₁H₁₉N₂O₁₅P₃ (free acid)[6]
Molecular Weight 512.20 g/mole (free acid)[6]

Signaling Pathways Modulated by N1-Methylpseudouridine

A primary advantage of substituting uridine with N1-Methylpseudouridine in synthetic mRNA is the significant reduction in the innate immune response. This is primarily achieved by evading recognition by endosomal Toll-like receptors (TLRs) and cytosolic Protein Kinase R (PKR).

Unmodified single-stranded RNA (ssRNA) can be recognized by TLR7 and TLR8 within endosomes, triggering a pro-inflammatory cytokine response. N1-methylpseudouridine modification sterically hinders the binding of mRNA to these receptors, thus dampening the immune activation.[][8][9]

TLR_Signaling cluster_Extracellular Extracellular Space cluster_Endosome Endosome cluster_Cytoplasm Cytoplasm Unmodified_mRNA Unmodified mRNA TLR7_8 TLR7 / TLR8 Unmodified_mRNA->TLR7_8 Binds Modified_mRNA N1-Methylpseudouridine mRNA Modified_mRNA->TLR7_8 Binding Inhibited MyD88 MyD88 TLR7_8->MyD88 Activates No_Activation Reduced Activation TLR7_8->No_Activation IRFs_NFkB IRFs / NF-κB Activation MyD88->IRFs_NFkB Inflammatory_Cytokines Inflammatory Cytokines IRFs_NFkB->Inflammatory_Cytokines

Innate immune evasion by N1-methylpseudouridine-modified mRNA.

Double-stranded RNA (dsRNA), a common byproduct of in vitro transcription, is a potent activator of PKR. Activated PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global shutdown of protein synthesis. While N1-methylpseudouridine incorporation does not directly prevent PKR activation by dsRNA contaminants, the overall improved purity and reduced secondary structures of the mRNA product can lead to less PKR activation.

PKR_Activation dsRNA dsRNA contaminant PKR_inactive PKR (inactive) dsRNA->PKR_inactive Binds PKR_dimer PKR Dimerization & Autophosphorylation PKR_inactive->PKR_dimer PKR_active PKR (active) PKR_dimer->PKR_active

Activation of Protein Kinase R (PKR) by double-stranded RNA.

The phosphorylation of eIF2α by activated PKR inhibits its function in translation initiation, thereby halting protein synthesis. By using highly purified, N1-methylpseudouridine-modified mRNA, the activation of this pathway is minimized, ensuring robust protein expression.

eIF2a_Phosphorylation PKR_active PKR (active) eIF2a eIF2α PKR_active->eIF2a Phosphorylates Translation_Initiation Translation Initiation eIF2a->Translation_Initiation Promotes eIF2a_P p-eIF2α GEF eIF2B (GEF) eIF2a_P->GEF Inhibits Translation_Inhibition Translation Inhibition eIF2a_P->Translation_Inhibition GEF->eIF2a

Inhibition of translation via the PKR-eIF2α pathway.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and quality control of N1-Methylpseudouridine-modified mRNA.

This protocol outlines the steps for generating mRNA with complete substitution of uridine by N1-Methylpseudouridine using T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA template with a T7 promoter

  • N1-Methylpseudouridine-5'-triphosphate (N1mΨTP)

  • ATP, CTP, GTP solutions

  • T7 RNA Polymerase

  • Transcription Buffer

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Template Preparation: The DNA template should be linearized downstream of the desired mRNA sequence and purified to remove any contaminants.[10] The template must contain a T7 promoter upstream of the sequence to be transcribed.[]

  • Reaction Setup: In a nuclease-free tube, assemble the following components at room temperature in the specified order:

    • Nuclease-free water to the final volume

    • 10x Transcription Buffer

    • ATP, CTP, GTP (to a final concentration of 1.8-7.5 mM each)[12][13]

    • N1mΨTP (to a final concentration of 1.8-7.5 mM)[12][13]

    • Linearized DNA template (0.5-1 µg)[13]

    • RNase Inhibitor

    • T7 RNA Polymerase

  • Incubation: Mix the reaction gently and incubate at 37°C for 2 to 4 hours.[13][14]

  • DNase Treatment: To remove the DNA template, add DNase I to the reaction mixture and incubate for 15-30 minutes at 37°C.[14][15]

After transcription, the mRNA must be purified to remove enzymes, unincorporated nucleotides, and the digested DNA template.

Procedure (using a spin column-based kit):

  • Follow the manufacturer's protocol for the specific RNA purification kit.[15]

  • Typically, this involves adding a binding buffer to the transcription reaction, passing the mixture through a silica-membrane spin column, washing the column with wash buffers, and eluting the purified mRNA with nuclease-free water.[15]

  • For higher yield, the elution step can be repeated.[15]

Alternative Procedure (using magnetic beads):

  • For large-scale and automated purification, streptavidin-coated magnetic beads can be used with a biotinylated DNA template. After transcription, the template is removed by a magnet.[16][17]

  • The resulting mRNA can then be further purified using oligo(dT)-functionalized magnetic beads to isolate polyadenylated transcripts.[17]

Ensuring the integrity and purity of the synthesized mRNA is crucial for its downstream applications.

1. Quantification:

  • Measure the mRNA concentration using a spectrophotometer. An A260/A280 ratio of ~2.0 indicates pure RNA.[15]

2. Integrity Analysis:

  • Capillary Gel Electrophoresis (CGE): This is a high-resolution method to assess the size and integrity of the mRNA. The sample is run on a gel matrix, and the migration time is compared to an RNA ladder of known sizes to confirm the presence of a full-length product and the absence of significant degradation.[18][19]

  • Agarose Gel Electrophoresis: A simpler method to visualize the mRNA product and check for degradation. The mRNA is run on a denaturing agarose gel, and a sharp band at the expected size indicates high integrity.[15]

3. Purity Analysis:

  • High-Performance Liquid Chromatography (HPLC): Techniques like ion-pair reversed-phase HPLC can be used to assess the purity of the mRNA and detect impurities such as abortive transcripts.[13][20]

This guide provides a foundational understanding of N1-modified pseudouridines for their application in mRNA-based research and development. The provided protocols and pathway diagrams offer a practical starting point for scientists working in this innovative field.

References

The Solubility of N1-Ethylpseudouridine: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N1-Ethylpseudouridine, a critical modified nucleoside in the development of mRNA-based therapeutics. While specific quantitative solubility data for this compound is not extensively published, this document outlines the established methodologies for its determination, discusses the expected solubility based on related compounds, and details its role in modulating immune responses. Furthermore, this guide presents a typical experimental workflow for the integration of this compound into therapeutic development.

Introduction to this compound

This compound is a synthetic derivative of pseudouridine, the most abundant RNA modification in cellular RNA.[1] Like its close relative, N1-methylpseudouridine, this compound is incorporated into messenger RNA (mRNA) constructs to enhance their therapeutic potential.[2][3] The primary benefits of this modification are a reduction in the innate immunogenicity of the mRNA molecule and an increase in its translational efficiency.[2][4][5] These properties are crucial for the development of effective and safe mRNA vaccines and therapeutics.[6]

The core structural difference between uridine and pseudouridine is the nature of the glycosidic bond; in pseudouridine, the ribose sugar is attached to the C5 position of the uracil base, whereas in uridine, it is attached to the N1 position.[7] This C-C bond in pseudouridine provides greater rotational freedom.[7] The further addition of an ethyl group at the N1 position of the uracil base in this compound further modulates its chemical properties and its interaction with the cellular machinery.

Solubility of this compound: A Practical Approach

Expected Solubility Profile

Based on the general properties of nucleosides and related modified compounds like pseudouridine and N1-methylpseudouridine, the following qualitative solubility profile for this compound can be anticipated:

  • Aqueous Solubility: Pseudouridine is highly soluble in water.[1] The addition of the ethyl group in this compound may slightly decrease its aqueous solubility due to the introduction of a more hydrophobic moiety. However, it is expected to retain moderate to good solubility in aqueous buffers.

  • Polar Organic Solvents: Nucleosides generally exhibit solubility in polar organic solvents. It is anticipated that this compound will be soluble in solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. For the related compound N1-Methylpseudouridine, a solubility of ≥ 2.5 mg/mL has been reported in a formulation containing 10% DMSO.

  • Nonpolar Organic Solvents: Solubility in nonpolar organic solvents is expected to be limited.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted, robust technique for determining the thermodynamic solubility of a compound.[8][9][10] The following protocol is adapted for the determination of this compound solubility.

Materials:

  • This compound (solid form)

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, DMSO, ethanol, methanol)

  • Vials with screw caps

  • Orbital shaker or incubator shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm pore size)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[9][10]

    • Allow the solutions to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the dissolution equilibrium is reached.[9]

  • Phase Separation:

    • After equilibration, carefully remove the vials from the shaker.

    • Separate the undissolved solid from the saturated solution. This can be achieved by either:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

      • Filtration: Draw the supernatant into a syringe and pass it through a syringe filter to remove any suspended particles. Discard the initial portion of the filtrate to avoid any potential adsorption onto the filter membrane.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the clear, saturated filtrate and the standard solutions using a validated analytical method:

      • HPLC-UV: This is the preferred method for its specificity and sensitivity. The concentration of this compound in the filtrate is determined by comparing its peak area to a calibration curve generated from the standard solutions.

      • UV-Vis Spectrophotometry: If this compound has a distinct UV absorbance profile, this method can be used. The absorbance of the filtrate is measured at the wavelength of maximum absorbance (λmax), and the concentration is calculated using a calibration curve.

  • Data Reporting:

    • Express the solubility as mass per unit volume (e.g., mg/mL) or molarity (mol/L).

Table 1: Solubility Data for this compound (Template)

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Deionized Water25To be determinedTo be determined
PBS (pH 7.4)37To be determinedTo be determined
DMSO25To be determinedTo be determined
Ethanol25To be determinedTo be determined
Methanol25To be determinedTo be determined

Role in Modulating Innate Immune Signaling

A key function of incorporating this compound into mRNA is to dampen the innate immune response that is typically triggered by foreign RNA.[4] Unmodified single-stranded RNA can be recognized by endosomal Toll-like receptors (TLRs), such as TLR7 and TLR8, leading to a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines.[11][12] This immune activation can lead to the degradation of the mRNA therapeutic and inhibition of protein translation.[13]

The presence of modified nucleosides like this compound within the mRNA sequence is thought to alter the molecule's conformation and its interaction with these TLRs, thereby evading immune recognition.[14][15] This leads to a more stable mRNA molecule and enhanced protein expression.

TLR_Signaling_Pathway cluster_extracellular Extracellular/Endosomal Lumen cluster_cytoplasm Cytoplasm mRNA (unmodified) mRNA (unmodified) TLR7_8 TLR7/8 mRNA (unmodified)->TLR7_8 Recognition mRNA (this compound modified) mRNA (this compound modified) mRNA (this compound modified)->TLR7_8 Reduced Recognition Translation Enhanced Translation mRNA (this compound modified)->Translation MyD88 MyD88 TLR7_8->MyD88 Activation IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB NF-κB Pathway TRAF6->NF_kB IRFs IRF Pathway TRAF6->IRFs Cytokines Pro-inflammatory Cytokines & Type I IFN NF_kB->Cytokines IRFs->Cytokines Translation_Inhibition Translation Inhibition mRNA Degradation Cytokines->Translation_Inhibition

Caption: Toll-Like Receptor (TLR) Signaling Pathway and the effect of this compound.

Experimental Workflow for this compound in Drug Development

The development of an mRNA therapeutic incorporating this compound follows a structured workflow from initial synthesis to preclinical evaluation.

Drug_Development_Workflow A 1. Synthesis of This compound Triphosphate B 2. In Vitro Transcription (Incorporate into mRNA) A->B C 3. mRNA Purification & Characterization B->C D 4. In Vitro Evaluation C->D E 5. Formulation Development (e.g., Lipid Nanoparticles) C->E C_details Purity (HPLC) Integrity (Gel Electrophoresis) Concentration (UV-Vis) Solubility Studies C->C_details D->E D_details Cell-based Protein Expression Immunogenicity Assessment (Cytokine Profiling) D->D_details F 6. In Vivo Preclinical Studies E->F F_details Pharmacokinetics Pharmacodynamics Efficacy Toxicology F->F_details

Caption: Experimental Workflow for this compound-Modified mRNA Therapeutics.

Workflow Stages:

  • Synthesis of this compound Triphosphate: The process begins with the chemical synthesis of the triphosphate form of this compound, which is the substrate for RNA polymerase.

  • In Vitro Transcription: The modified triphosphate is incorporated into the desired mRNA sequence during in vitro transcription using an RNA polymerase.

  • mRNA Purification and Characterization: The resulting mRNA is purified to remove unincorporated nucleotides and enzymes. Rigorous characterization is performed to assess its purity, integrity, concentration, and, importantly, its solubility characteristics as described in Section 2.

  • In Vitro Evaluation: The modified mRNA is tested in cell culture systems to confirm protein expression and to assess its immunogenic potential by measuring cytokine responses.

  • Formulation Development: The purified mRNA is encapsulated into a delivery vehicle, such as lipid nanoparticles (LNPs), to protect it from degradation and facilitate its uptake by target cells.

  • In Vivo Preclinical Studies: The formulated mRNA is evaluated in animal models to determine its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety profile.[16]

Conclusion

This compound is a valuable tool in the arsenal of mRNA therapeutics, offering the potential for enhanced efficacy and safety. While a comprehensive public database of its solubility in various solvents is yet to be established, this guide provides researchers with the necessary framework and experimental protocols to determine these critical parameters. Understanding the solubility of this compound, in conjunction with its role in modulating innate immunity, is essential for the successful development of the next generation of mRNA-based medicines.

References

The Impact of N1-Ethylpseudouridine on RNA Secondary Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of RNA therapeutics and vaccine development has been revolutionized by the use of modified nucleosides to enhance mRNA stability, translational efficiency, and to mitigate innate immune responses. While pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ) have become cornerstone modifications, particularly highlighted by their use in COVID-19 mRNA vaccines, the exploration of other N1-alkylated pseudouridines is an active area of research. This technical guide focuses on N1-ethylpseudouridine (N1-eΨ), a less-studied but potentially significant modification. We delve into its anticipated effects on RNA secondary structure, drawing comparisons with its well-characterized counterparts, and provide an overview of the experimental methodologies required for its comprehensive analysis.

The Chemical Landscape: Uridine, Pseudouridine, and its N1-Alkylated Derivatives

The structural differences between uridine and its isomers, pseudouridine and N1-alkylated pseudouridines, are fundamental to their effects on RNA structure and function. Uridine, the canonical pyrimidine nucleoside in RNA, forms a standard N-glycosidic bond between the N1 of the uracil base and the C1' of the ribose sugar. In contrast, pseudouridine possesses a C-C glycosidic bond between C5 of the uracil base and the C1' of the ribose. This isomerization introduces an additional hydrogen bond donor at the N1 position.[1] N1-alkylated pseudouridines, such as N1-methylpseudouridine and this compound, feature an alkyl group at this N1 position.

G cluster_0 In Vitro Transcription Workflow Template DNA Template (linearized plasmid or PCR product) IVT_Mix IVT Reaction Mix (T7 Polymerase, NTPs, N1-eΨTP) Template->IVT_Mix Incubation Incubation at 37°C IVT_Mix->Incubation DNase DNase I Treatment Incubation->DNase Purification RNA Purification DNase->Purification QC Quality Control (Gel, UV-Vis) Purification->QC Final_RNA N1-eΨ-Modified RNA QC->Final_RNA G cluster_0 SHAPE-MaP Experimental Workflow Folded_RNA Folded N1-eΨ-RNA SHAPE_Modification SHAPE Reagent Treatment Folded_RNA->SHAPE_Modification Purification RNA Purification SHAPE_Modification->Purification RT_MaP Reverse Transcription (MaP) Purification->RT_MaP Sequencing Library Prep & Sequencing RT_MaP->Sequencing Analysis Data Analysis & Reactivity Profiling Sequencing->Analysis Structure_Model RNA Structure Model Analysis->Structure_Model

References

Methodological & Application

Application Notes and Protocols for Incorporating N1-Ethylpseudouridine into mRNA using T7 Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of messenger RNA (mRNA) has been significantly advanced by the incorporation of modified nucleosides, which enhance stability, increase translational efficiency, and reduce the innate immunogenicity of the molecule.[1][2] N1-methylpseudouridine (m1Ψ) has become a cornerstone in this field, notably for its role in the development of COVID-19 mRNA vaccines.[3][4] Building on this success, N1-Ethylpseudouridine (E1Ψ) presents a promising alternative, with the potential for similar or improved characteristics.

These application notes provide a detailed guide for the incorporation of this compound into mRNA transcripts using T7 RNA polymerase-mediated in vitro transcription (IVT). The provided protocols are designed to be a robust starting point for researchers developing mRNA-based therapeutics and vaccines.

Principle of this compound Incorporation

T7 RNA polymerase, a DNA-dependent RNA polymerase, is widely used for the in vitro synthesis of RNA.[5] The enzyme exhibits a broad tolerance for modified nucleotide triphosphates, allowing for the complete substitution of uridine triphosphate (UTP) with this compound-5'-triphosphate (E1Ψ-TP).[6][7] During transcription, T7 RNA polymerase recognizes E1Ψ-TP as a substrate and incorporates it into the nascent RNA strand opposite adenine residues in the DNA template.

The resulting E1Ψ-modified mRNA is expected to exhibit reduced recognition by innate immune sensors such as Toll-like receptors (TLRs) and Protein Kinase R (PKR), leading to decreased cytokine induction and enhanced protein translation.[1][8][9]

Data Summary: Performance of N1-Alkyl-Pseudouridine Modified mRNA

While specific quantitative data for this compound is emerging, extensive research on the closely related N1-methylpseudouridine provides a strong indication of the expected performance benefits. The following tables summarize key findings for N1-alkyl-pseudouridine modified mRNA.

Table 1: Impact of N1-Methylpseudouridine on Translation Efficiency

ModificationFold Increase in Protein Expression (relative to unmodified mRNA)Cell TypeReference
N1-Methylpseudouridine (m1Ψ)~7.4-foldHEK293T cells[9]
N1-Methylpseudouridine (m1Ψ)>10-fold increase relative to ΨMammalian cell lines[10]
5mC/N1mΨUp to ~44-foldCell line transfection[2]

Table 2: Effect of N1-Alkyl-Pseudouridines on mRNA Yield and Immunogenicity

N1-Substituted PseudouridineRelative mRNA Synthesis Efficiency (compared to Ψ)Relative Cell Viability (toxicity)Reference
N1-Ethyl-Ψ (Et1Ψ)Dependent on template (improved with U-depletion)Decreased toxicity compared to unmodified mRNA[8]
N1-Methyl-Ψ (m1Ψ)HighDecreased toxicity compared to unmodified mRNA[1][8]
N1-Propyl-Ψ (Pr1Ψ)Dependent on templateDecreased toxicity compared to unmodified mRNA[8]
N1-Isopropyl-Ψ (iPr1Ψ)Dependent on templateDecreased toxicity compared to unmodified mRNA[8]

Table 3: Fidelity of N1-Methylpseudouridine Incorporation by T7 RNA Polymerase

NucleotideCombined Error Rate (errors/base)Reference
Uridine6.4 ± 0.4 × 10⁻⁵[11]
Pseudouridine (Ψ)1.3 ± 0.2 × 10⁻⁴[11]
N1-Methylpseudouridine (m1Ψ)7.4 ± 0.7 × 10⁻⁵[11]

Experimental Protocols

Protocol 1: In Vitro Transcription of E1Ψ-Modified mRNA

This protocol outlines the setup for a standard 20 µL in vitro transcription reaction to generate E1Ψ-modified mRNA.

Materials:

  • Linearized DNA template with a T7 promoter (1 µg)

  • Nuclease-free water

  • 10X T7 RNA Polymerase Reaction Buffer

  • ATP Solution (100 mM)

  • GTP Solution (100 mM)

  • CTP Solution (100 mM)

  • This compound-5'-Triphosphate (E1Ψ-TP) Solution (100 mM)

  • T7 RNA Polymerase Mix

  • (Optional) DTT (100 mM)

  • (Optional) RNase Inhibitor

  • (Optional) DNase I (RNase-free)

Procedure:

  • Thaw all reagents at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice.

  • Gently vortex and centrifuge all components before use.

  • Assemble the reaction at room temperature in the following order:

ReagentVolume (µL)Final Concentration
Nuclease-free waterto 20 µL-
10X T7 Reaction Buffer2.01X
ATP2.010 mM
GTP2.010 mM
CTP2.010 mM
E1Ψ-TP2.010 mM
Linearized DNA TemplateX50 ng/µL
(Optional) DTT0.21 mM
(Optional) RNase Inhibitor1.02 U/µL
T7 RNA Polymerase Mix2.0-
Total Volume 20.0
  • Mix gently by pipetting up and down and centrifuge briefly.

  • Incubate the reaction at 37°C for 2 hours. For transcripts larger than 4 kb, the incubation time can be extended to 4 hours.

  • (Optional) To remove the DNA template, add 2 µL of DNase I and incubate at 37°C for 15 minutes.

  • Purify the E1Ψ-modified mRNA using a suitable RNA purification kit or lithium chloride precipitation.

  • Quantify the mRNA concentration using a spectrophotometer and assess its integrity via gel electrophoresis.

Protocol 2: Analysis of E1Ψ-mRNA Translation Efficiency in Cell Culture

This protocol describes a method to assess the translation efficiency of the synthesized E1Ψ-modified mRNA in a mammalian cell line.

Materials:

  • E1Ψ-modified mRNA encoding a reporter protein (e.g., Luciferase or GFP)

  • Unmodified control mRNA encoding the same reporter protein

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Cell culture medium and supplements

  • Transfection reagent (e.g., Lipofectamine™)

  • Phosphate-Buffered Saline (PBS)

  • Assay-specific reagents (e.g., Luciferase assay substrate)

  • Plate reader for luminescence or fluorescence detection

Procedure:

  • Seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • On the day of transfection, prepare the mRNA-lipid complexes according to the transfection reagent manufacturer's protocol. Typically, 500 ng of mRNA per well is a good starting point.

  • Remove the cell culture medium and gently wash the cells with PBS.

  • Add fresh, pre-warmed cell culture medium to each well.

  • Add the mRNA-lipid complexes to the cells and gently swirl the plate to ensure even distribution.

  • Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours.

  • After incubation, lyse the cells and measure the reporter protein expression using the appropriate assay system and a plate reader.

  • Compare the reporter signal from cells transfected with E1Ψ-modified mRNA to those transfected with unmodified mRNA to determine the relative translation efficiency.

Visualizations

experimental_workflow cluster_template DNA Template Preparation cluster_ivt In Vitro Transcription cluster_analysis Analysis and Application plasmid Plasmid DNA linearization Linearization plasmid->linearization purification1 Purification linearization->purification1 ivt_reaction T7 IVT Reaction (with E1Ψ-TP) purification1->ivt_reaction Linearized Template dnase_treatment DNase I Treatment ivt_reaction->dnase_treatment purification2 mRNA Purification dnase_treatment->purification2 qc Quality Control (Spectrophotometry, Gel) purification2->qc E1Ψ-mRNA transfection Cell Transfection qc->transfection expression_analysis Protein Expression Analysis transfection->expression_analysis

Caption: Workflow for the synthesis and evaluation of E1Ψ-modified mRNA.

signaling_pathway cluster_unmodified Unmodified mRNA cluster_modified E1Ψ-Modified mRNA unmod_mrna Unmodified mRNA tlr TLR3/7/8 unmod_mrna->tlr pkr PKR unmod_mrna->pkr immune_response Innate Immune Response (Cytokines, IFN) tlr->immune_response translation_inhibition Translation Inhibition pkr->translation_inhibition mod_mrna E1Ψ-mRNA mod_mrna->tlr Reduced Recognition mod_mrna->pkr Reduced Recognition ribosome Ribosome mod_mrna->ribosome protein Protein Synthesis ribosome->protein

Caption: Evasion of innate immune sensing by E1Ψ-modified mRNA.

References

Application Notes and Protocols for N1-Ethylpseudouridine-Modified Synthetic mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing N1-Ethylpseudouridine (N1-Et-Ψ) in synthetic mRNA to enhance protein expression. The inclusion of N1-Et-Ψ, a modified nucleoside, has been shown to increase the translational capacity and reduce the innate immunogenicity of in vitro transcribed (IVT) mRNA, making it a valuable tool for therapeutic and research applications.

Introduction

The therapeutic potential of messenger RNA (mRNA) has been significantly advanced by the introduction of modified nucleosides. Unmodified synthetic mRNA can trigger innate immune responses and exhibit limited stability and translational efficiency. Replacing uridine with modified nucleosides like pseudouridine (Ψ) and its derivatives can mitigate these issues. N1-methylpseudouridine (m1Ψ) has been a cornerstone of this technology, notably used in COVID-19 vaccines, for its ability to substantially increase protein expression while dampening the immune response.[1][2][3]

Recent investigations have explored other N1-substituted pseudouridine analogs, including this compound (N1-Et-Ψ), to further optimize mRNA performance.[4][5] These modifications are critical for developing next-generation mRNA-based therapeutics, vaccines, and research tools by enhancing protein production and improving the safety profile of the synthetic mRNA. This document outlines the rationale, experimental data, and detailed protocols for the generation and application of N1-Et-Ψ-modified mRNA.

Mechanism of Action

The enhanced performance of N1-Et-Ψ-modified mRNA stems from its ability to evade cellular innate immune sensors and promote more efficient translation.

  • Reduced Immunogenicity: Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), RIG-I, and PKR.[4][5] Activation of these pathways can lead to the production of type I interferons and other cytokines, resulting in the suppression of translation and potential cell toxicity.[4] N1-alkylation of pseudouridine, as in N1-Et-Ψ, is thought to alter the conformation of the uridine base, thereby preventing its recognition by these immune sensors. This leads to a significant reduction in the inflammatory response.

  • Enhanced Translation: The precise mechanism by which N1-substituted pseudouridines enhance translation is multifaceted. It is proposed that these modifications can lead to increased ribosome density on the mRNA transcript, suggesting more efficient initiation or elongation phases of translation.[6][7] This results in a higher yield of the desired protein from a given amount of mRNA.

Below is a diagram illustrating the general workflow for utilizing N1-Et-Ψ modified mRNA.

G cluster_prep mRNA Preparation cluster_application Application DNA_Template Linearized Plasmid DNA (Containing Gene of Interest) IVT In Vitro Transcription (with N1-Et-Ψ-TP) DNA_Template->IVT T7 RNA Polymerase Purification mRNA Purification IVT->Purification QC Quality Control (Concentration, Integrity) Purification->QC Transfection Transfection into Cells QC->Transfection Protein_Expression Protein Expression Transfection->Protein_Expression Analysis Analysis of Protein (e.g., Western Blot, ELISA, Flow Cytometry) Protein_Expression->Analysis

General workflow for N1-Et-Ψ modified mRNA production and application.

Data Presentation

Quantitative analysis from studies on N1-substituted pseudouridines demonstrates their potential in enhancing protein expression. The following table summarizes representative data, comparing the relative luciferase activity from mRNA modified with various pseudouridine analogs when transfected into THP-1 cells, a human monocytic cell line sensitive to innate immune stimulation.

ModificationRelative Luciferase Activity (%)
Uridine (WT)Low (baseline)
Pseudouridine (Ψ)Moderate
N1-Methylpseudouridine (m1Ψ)High
This compound (Et1Ψ) High
N1-Propylpseudouridine (Pr1Ψ)High
N1-Isopropylpseudouridine (iPr1Ψ)High
N1-(2-Fluoroethyl)-Ψ (FE1Ψ)High

Note: This table is a qualitative summary based on findings that several N1-substituted Ψ-mRNAs showed activities higher than Ψ-mRNA and close to that of m1Ψ-mRNA.[4] Actual quantitative values can vary based on the specific experimental setup.

Experimental Protocols

The following are detailed protocols for the key experimental procedures involved in the generation and testing of N1-Et-Ψ-modified mRNA.

Protocol 1: In Vitro Transcription of N1-Et-Ψ-Modified mRNA

This protocol describes the synthesis of N1-Et-Ψ-containing mRNA using a linearized DNA template.

Materials:

  • Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.

  • This compound-5'-Triphosphate (N1-Et-Ψ-TP).

  • ATP, GTP, CTP solutions.

  • T7 RNA Polymerase.

  • Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT).

  • RNase Inhibitor.

  • DNase I (RNase-free).

  • Nuclease-free water.

  • mRNA purification kit (e.g., silica-based columns or LiCl precipitation).

  • (Optional) Cap analog (e.g., CleanCap® AG) for co-transcriptional capping.[8]

Procedure:

  • Template Preparation: The DNA template should be linearized downstream of the poly(A) tail sequence and purified. The final concentration should be at least 1 µg/µL.

  • Transcription Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following components at room temperature in the order listed:

ComponentVolume (for 20 µL reaction)Final Concentration
Nuclease-free waterUp to 20 µL-
Transcription Buffer (10X)2 µL1X
ATP, GTP, CTP (100 mM each)0.4 µL each2 mM each
N1-Et-Ψ-TP (100 mM)0.4 µL2 mM
Linearized DNA Template1 µg50 ng/µL
RNase Inhibitor1 µL-
T7 RNA Polymerase2 µL-
(Optional) Cap AnalogAs per manufacturer's recommendation-
  • Incubation: Mix gently by flicking the tube and centrifuge briefly. Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • mRNA Purification: Purify the transcribed mRNA using a suitable kit or method to remove unincorporated nucleotides, enzymes, and the digested DNA template. Elute the purified mRNA in nuclease-free water or a suitable buffer.

  • Quality Control: Determine the concentration of the mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the mRNA by running a sample on a denaturing agarose gel or using a microfluidics-based system (e.g., Agilent Bioanalyzer). A distinct band corresponding to the expected mRNA size should be visible.

The following diagram outlines the in vitro transcription workflow.

G Template Linearized DNA Template Reaction_Mix Assemble Transcription Reaction Mix Template->Reaction_Mix NTPs ATP, GTP, CTP, N1-Et-Ψ-TP NTPs->Reaction_Mix Enzymes T7 RNA Polymerase, RNase Inhibitor Enzymes->Reaction_Mix Incubation_37 Incubate at 37°C Reaction_Mix->Incubation_37 DNase_Treatment DNase I Treatment Incubation_37->DNase_Treatment Purification Purify mRNA DNase_Treatment->Purification QC Quantify and Assess Integrity Purification->QC

In Vitro Transcription Workflow.
Protocol 2: Transfection of N1-Et-Ψ-Modified mRNA into Mammalian Cells

This protocol describes the delivery of the synthesized N1-Et-Ψ-modified mRNA into a mammalian cell line (e.g., HEK293T or THP-1) for protein expression analysis.

Materials:

  • N1-Et-Ψ-modified mRNA (from Protocol 1).

  • Mammalian cell line of choice.

  • Complete cell culture medium.

  • Transfection reagent (e.g., lipid-based reagents like Lipofectamine MessengerMAX, or electroporation).

  • Opti-MEM I Reduced Serum Medium (or similar).

  • Multi-well cell culture plates.

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a multi-well plate to ensure they are at 70-90% confluency at the time of transfection.

  • Preparation of mRNA-Lipid Complexes: a. In a sterile microcentrifuge tube, dilute the required amount of N1-Et-Ψ-modified mRNA in Opti-MEM. b. In a separate sterile microcentrifuge tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions. c. Combine the diluted mRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow for complex formation.

  • Transfection: a. Aspirate the cell culture medium from the wells. b. Add the mRNA-lipid complexes dropwise to the cells. c. Add fresh, pre-warmed complete cell culture medium to each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (typically 24-48 hours) to allow for protein expression.

  • Analysis of Protein Expression: After incubation, harvest the cells or cell lysate for downstream analysis of protein expression (e.g., Western blot, ELISA, flow cytometry for fluorescent reporter proteins, or functional assays).

Protocol 3: Analysis of Innate Immune Response

This protocol outlines a method to assess the immunogenicity of N1-Et-Ψ-modified mRNA by measuring the expression of pro-inflammatory cytokines.

Materials:

  • Transfected cells (from Protocol 2, preferably an immune-competent cell line like THP-1).

  • Untransfected cells (negative control).

  • Cells transfected with unmodified mRNA (positive control).

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix.

  • Primers for target genes (e.g., IL-6, TNF-α, IFN-β) and a housekeeping gene (e.g., GAPDH).

  • qPCR instrument.

Procedure:

  • RNA Extraction: At a specified time point post-transfection (e.g., 6-12 hours), harvest the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: a. Set up qPCR reactions for each target gene and the housekeeping gene for all samples. b. Run the qPCR program on a real-time PCR instrument.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in the expression of the target cytokine genes in cells transfected with N1-Et-Ψ-modified mRNA compared to the unmodified mRNA control.

The following diagram illustrates the innate immune signaling pathways that are modulated by modified mRNA.

G Unmodified_mRNA Unmodified mRNA TLR TLR3, 7, 8 Unmodified_mRNA->TLR RIGI RIG-I, MDA5 Unmodified_mRNA->RIGI PKR PKR Unmodified_mRNA->PKR Modified_mRNA N1-Et-Ψ-Modified mRNA Modified_mRNA->TLR Modified_mRNA->RIGI Modified_mRNA->PKR Protein_Expression Enhanced Protein Expression Modified_mRNA->Protein_Expression Immune_Activation Innate Immune Activation (IFN, Cytokines) TLR->Immune_Activation RIGI->Immune_Activation Translation_Inhibition Translation Inhibition PKR->Translation_Inhibition Immune_Activation->Translation_Inhibition

Modulation of innate immune pathways by modified mRNA.

Conclusion

This compound represents a promising modification for synthetic mRNA, offering the potential for high-level protein expression with reduced immunogenicity. The protocols and data presented here provide a framework for researchers and drug developers to incorporate N1-Et-Ψ into their mRNA platforms. Further optimization of these protocols may be necessary depending on the specific application and cell type used. The continued exploration of novel nucleoside modifications like N1-Et-Ψ is crucial for advancing the field of mRNA therapeutics.

References

Application Note: Quantitative Analysis of N1-Ethylpseudouridine in RNA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of RNA therapeutics and vaccines has been revolutionized by the introduction of modified nucleosides, which can enhance stability, increase protein translation, and reduce the immunogenicity of synthetic mRNA. N1-methylpseudouridine has been a key modification in successful mRNA vaccines. As research continues to explore the vast chemical space of RNA modifications, other analogs like N1-Ethylpseudouridine (e1Ψ) are of growing interest for their potential to fine-tune the properties of therapeutic RNA.

Accurate and precise quantification of this compound incorporation into an RNA sequence is critical for manufacturing control, ensuring dose consistency, and understanding the structure-activity relationship of these next-generation therapeutics. This document provides a detailed protocol for the quantification of this compound in RNA samples using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The methodology is based on established principles for the analysis of pseudouridine and its analogs.

Principle

The quantitative analysis of this compound in an RNA sample involves a three-step workflow:

  • Enzymatic Digestion: The RNA polymer is hydrolyzed to its constituent nucleosides using a cocktail of enzymes. This process breaks the phosphodiester backbone, releasing individual nucleosides, including this compound.

  • Chromatographic Separation: The resulting mixture of nucleosides is separated using reverse-phase high-performance liquid chromatography (HPLC). This step isolates this compound from other canonical and modified nucleosides.

  • Mass Spectrometric Detection and Quantification: The separated nucleosides are ionized and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the signal of the analyte to a standard curve generated from a pure this compound standard, with the use of a stable isotope-labeled internal standard to correct for any matrix effects or variations in sample processing.

Experimental Protocols

Preparation of this compound Calibration Standards and Internal Standard

Materials:

  • This compound analytical standard

  • This compound stable isotope-labeled (e.g., ¹³C, ¹⁵N, or deuterium-labeled) internal standard (ISTD)

  • Nuclease-free water

  • LC-MS grade methanol

Procedure:

  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of the this compound analytical standard and the ISTD in nuclease-free water.

  • Working Standard Solutions: Serially dilute the primary stock solution with nuclease-free water to prepare a series of working standard solutions for the calibration curve. The concentration range should be selected to cover the expected concentrations of this compound in the experimental samples.

  • Internal Standard Working Solution: Prepare a working solution of the ISTD at a fixed concentration (e.g., 100 ng/mL) in nuclease-free water.

RNA Sample Preparation and Enzymatic Digestion

Materials:

  • Purified RNA sample

  • Nuclease P1

  • Snake Venom Phosphodiesterase I

  • Bacterial Alkaline Phosphatase

  • Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • In an RNase-free microcentrifuge tube, combine the following:

    • 1-5 µg of purified RNA

    • 2 µL of 10X Reaction Buffer

    • 1 µL of Nuclease P1 (e.g., 50 U/µL)

    • 1 µL of Snake Venom Phosphodiesterase I (e.g., 0.5 U/µL)

    • 1 µL of Bacterial Alkaline Phosphatase (e.g., 50 U/µL)

    • Nuclease-free water to a final volume of 18 µL.

  • Add 2 µL of the ISTD working solution to the mixture.

  • Mix gently by pipetting and incubate the reaction at 37°C for 2-4 hours.[1]

  • After incubation, the sample is ready for LC-MS/MS analysis. If not analyzed immediately, store at -80°C.

dot

experimental_workflow cluster_prep Sample Preparation RNA_Sample RNA Sample Digestion Enzymatic Digestion (37°C, 2-4h) RNA_Sample->Digestion Enzyme_Mix Enzyme Cocktail (Nuclease P1, SVP, BAP) Enzyme_Mix->Digestion ISTD Internal Standard (Labeled e1Ψ) ISTD->Digestion LC HPLC Separation (C18 Column) Digestion->LC Digested Nucleosides MS Tandem Mass Spec (MRM Mode) LC->MS Data Data Acquisition MS->Data Quantification Quantification of e1Ψ Data->Quantification Standard_Curve Standard Curve (Known e1Ψ conc.) Standard_Curve->Quantification

Caption: Workflow for this compound quantification.

LC-MS/MS Analysis

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters (based on pseudouridine analysis[2]):

  • Column: Waters Xbridge MS C18, 1.0 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 16.3 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water, pH 7.0

  • Mobile Phase B: Mobile Phase A in Methanol (1:1)

  • Flow Rate: 40 µL/min

  • Gradient:

    • 0-2 min: 5% B

    • 2-52 min: 5-95% B

    • 52-57 min: 95% B

    • 57-58 min: 95-5% B

    • 58-73 min: 5% B (re-equilibration)

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: The exact mass transitions for this compound and its stable isotope-labeled internal standard need to be determined by infusing the pure standards into the mass spectrometer. Based on the fragmentation of pseudouridine and N1-methylpseudouridine, the transitions are expected to involve the precursor ion (M+H)+ and a product ion corresponding to the ethyl-modified base.

Data Presentation

The quantitative performance of the method should be evaluated by determining the limit of detection (LOD), limit of quantification (LOQ), linearity, and precision. The following tables summarize the expected quantitative data for the analysis of this compound.

Table 1: Proposed MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (e1Ψ)To be determinedTo be determinedTo be determined
Labeled e1Ψ (ISTD)To be determinedTo be determinedTo be determined

Table 2: Method Performance Characteristics (Hypothetical Data)

ParameterValue
Linearity (r²)> 0.99
Linear Range0.1 - 100 ng/mL
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Recovery (%)90 - 110%

dot

signaling_pathway cluster_synthesis mRNA Synthesis & Delivery cluster_cellular Cellular Processes e1Y_NTP This compound Triphosphate (e1ΨTP) IVT In Vitro Transcription e1Y_NTP->IVT Modified_mRNA e1Ψ-Modified mRNA IVT->Modified_mRNA LNP Lipid Nanoparticle Formulation Modified_mRNA->LNP Immune_Sensing Innate Immune Sensing (e.g., TLRs) Modified_mRNA->Immune_Sensing Reduced Activation Delivered_mRNA Delivered mRNA LNP->Delivered_mRNA Translation Ribosomal Translation Delivered_mRNA->Translation Delivered_mRNA->Immune_Sensing Protein Therapeutic Protein Translation->Protein Immune_Response Immune Response Immune_Sensing->Immune_Response

Caption: Role of e1Ψ in therapeutic mRNA function.

Conclusion

This application note provides a comprehensive framework for the development and implementation of a sensitive and specific LC-MS/MS method for the quantification of this compound in RNA. The described protocol for enzymatic digestion and the proposed chromatographic conditions, based on the analysis of similar modified nucleosides, offer a robust starting point for method validation. Accurate quantification of this compound is essential for the development and quality control of next-generation RNA-based therapeutics and vaccines.

References

Application Notes and Protocols for N1-Ethylpseudouridine In Vitro Transcription

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified nucleosides into messenger RNA (mRNA) therapeutics is a critical strategy for enhancing stability, increasing protein expression, and reducing the innate immunogenicity of the final product. N1-Ethylpseudouridine (N1-Et-Ψ) is a modified nucleoside that, when substituted for uridine during in vitro transcription (IVT), can significantly improve the therapeutic properties of mRNA. These application notes provide a comprehensive overview and detailed protocols for the successful in vitro transcription of mRNA containing this compound.

Introduction to this compound in mRNA Synthesis

The use of naturally occurring modified nucleosides in mRNA has been shown to yield superior nonimmunogenic vectors with increased translational capacity and biological stability.[1] Building on the success of pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ), this compound offers an alternative modification to mitigate the innate immune response triggered by unmodified single-stranded RNA.[2][3] The introduction of the N1-ethyl group can influence the interaction of the mRNA with cellular machinery, potentially leading to favorable outcomes in therapeutic applications.

The synthesis of this compound-5'-Triphosphate (N1-Et-ΨTP) allows for its direct incorporation into mRNA transcripts by RNA polymerases, such as T7, during the in vitro transcription process.[2][4] This is achieved by completely replacing uridine triphosphate (UTP) with N1-Et-ΨTP in the reaction mixture.

Key Considerations for this compound IVT

Successful incorporation of this compound and high-yield production of quality mRNA depend on several factors:

  • Template Quality: The DNA template must be linear and highly pure, free from contaminants like RNases, proteins, and salts. It should contain a T7 promoter upstream of the sequence to be transcribed.[][]

  • Enzyme Selection: T7 RNA polymerase is commonly used and is known for its high processivity and tolerance for modified NTPs.[7]

  • NTP Concentration and Purity: The concentration and purity of all nucleoside triphosphates (ATP, GTP, CTP, and N1-Et-ΨTP) are critical for reaction efficiency.[]

  • Magnesium Concentration: The concentration of Mg2+, a critical cofactor for RNA polymerase, needs to be optimized as it forms complexes with NTPs. The optimal Mg2+:NTP ratio is a key factor in maximizing yield.[8]

  • Capping Strategy: For eukaryotic expression, the mRNA must be capped at the 5' end. This can be achieved co-transcriptionally using a cap analog (e.g., CleanCap®) or post-transcriptionally using capping enzymes.[2][]

Quantitative Data Summary

The following tables summarize typical concentrations and reaction parameters for in vitro transcription incorporating modified nucleosides like this compound. These values are starting points and may require further optimization depending on the specific template and desired mRNA characteristics.

Table 1: Typical In Vitro Transcription Reaction Components

ComponentTypical Concentration/AmountPurpose
Linearized DNA Template0.5 - 1 µgProvides the genetic sequence for transcription.[9]
T7 RNA PolymeraseVendor-specific unitsCatalyzes the synthesis of RNA.
ATP, GTP, CTP1 - 7.5 mM eachBuilding blocks for the RNA strand.[][9]
This compound-5'-Triphosphate1 - 7.5 mM (replaces UTP)Modified building block to reduce immunogenicity.[2][][9]
Transcription Buffer (e.g., Tris-based)1XMaintains optimal pH and ionic strength.[8]
MgCl₂Varies (often optimized relative to total NTP concentration)Essential cofactor for RNA polymerase.[8]
Dithiothreitol (DTT)~10 mMReducing agent to maintain enzyme integrity.[9]
RNase InhibitorVendor-specific unitsProtects the synthesized RNA from degradation.[8]
Inorganic PyrophosphataseVendor-specific unitsDrives the reaction forward by hydrolyzing pyrophosphate.[8]
Cap Analog (if co-transcriptional)Varies based on typeForms the 5' cap structure required for translation.

Table 2: In Vitro Transcription Reaction Parameters

ParameterRecommended ConditionNotes
Temperature37°COptimal temperature for T7 RNA polymerase activity.[][10]
Incubation Time2 - 4 hoursCan be optimized; longer times do not always increase the yield of full-length transcripts.[][10]
pH~7.5 - 7.9The optimal pH for the reaction can influence yield.[8][11]

Experimental Protocols

Protocol for In Vitro Transcription of this compound-Modified mRNA

This protocol describes a standard 20 µL in vitro transcription reaction. Reactions can be scaled up as needed.

Materials:

  • Nuclease-free water

  • 10X T7 Transcription Buffer

  • ATP, GTP, CTP solutions (100 mM)

  • This compound-5'-Triphosphate (100 mM)

  • Linearized plasmid DNA or PCR product template (1 µg)

  • Cap Analog (e.g., CleanCap®)

  • T7 RNA Polymerase Mix (including RNase Inhibitor and Pyrophosphatase)

  • Nuclease-free tubes and pipette tips

Procedure:

  • Thaw all components at room temperature, mix thoroughly by vortexing, and centrifuge briefly to collect the contents. Keep enzymes on ice.

  • Assemble the reaction at room temperature in the following order:

ComponentVolume for 20 µL ReactionFinal Concentration
Nuclease-free waterUp to 20 µL-
10X Transcription Buffer2 µL1X
ATP (100 mM)1.5 µL7.5 mM
GTP (100 mM)1.5 µL7.5 mM
CTP (100 mM)1.5 µL7.5 mM
N1-Et-ΨTP (100 mM)1.5 µL7.5 mM
Cap AnalogAs per manufacturer's recommendation-
Linearized DNA TemplateX µL (to a final amount of 1 µg)50 ng/µL
T7 RNA Polymerase Mix2 µL-
  • Mix the components gently by pipetting up and down, then centrifuge briefly.

  • Incubate the reaction at 37°C for 2 to 4 hours.[][10]

  • Following incubation, add DNase I to the reaction mixture to digest the DNA template, according to the manufacturer's protocol (typically 15-30 minutes at 37°C).

  • Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a silica-based column purification kit, to remove enzymes, unincorporated nucleotides, and DNA fragments.

  • Assess the quality and quantity of the mRNA using a spectrophotometer (e.g., NanoDrop) and verify its integrity via gel electrophoresis.

Visualizations

The following diagrams illustrate the key processes and molecular structures involved in this compound-modified mRNA synthesis.

IVT_Workflow cluster_template Template Preparation cluster_ivt In Vitro Transcription cluster_purification Post-Transcription Plasmid Plasmid DNA Linearization Restriction Enzyme Linearization Plasmid->Linearization Purification1 Template Purification Linearization->Purification1 IVT_Reaction IVT Reaction Mix (T7 Polymerase, NTPs, N1-Et-ΨTP, Buffer, Cap) Purification1->IVT_Reaction Incubation Incubation (37°C, 2-4h) IVT_Reaction->Incubation DNase_Treatment DNase I Treatment Incubation->DNase_Treatment Purification2 mRNA Purification (e.g., Column or LiCl) DNase_Treatment->Purification2 QC Quality Control (Spectrophotometry, Gel Electrophoresis) Purification2->QC Final_mRNA Final_mRNA QC->Final_mRNA Final N1-Et-Ψ Modified mRNA

Caption: Experimental workflow for the synthesis of this compound-modified mRNA.

RNA_Incorporation NTPs ATP, GTP, CTP Polymerase T7 RNA Polymerase NTPs->Polymerase Modified_NTP N1-Et-ΨTP Modified_NTP->Polymerase Template DNA Template Template->Polymerase RNA_Strand A G C N1-Et-Ψ G ... Polymerase->RNA_Strand Elongation

Caption: Incorporation of N1-Et-ΨTP into a growing mRNA strand by T7 RNA Polymerase.

References

Application Notes and Protocols for the Purification of N1-Ethylpseudouridine-Modified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the purification of N1-Ethylpseudouridine (N1-Et-Ψ)-modified messenger RNA (mRNA) produced by in vitro transcription (IVT). The goal of purification is to remove process-related impurities such as enzymes, unincorporated nucleotides, and the DNA template, as well as product-related impurities like double-stranded RNA (dsRNA) byproducts. Effective purification is critical for maximizing translational efficiency and minimizing the immunogenicity of the mRNA drug product.

Introduction to this compound-Modified mRNA Purification

This compound is a modified nucleoside incorporated into mRNA to enhance its stability and translational capacity while reducing innate immune responses. However, the in vitro transcription process can generate various impurities that compromise the quality and safety of the final product. The primary purification challenges include the removal of dsRNA, a potent inducer of the innate immune system, and other reaction components. The purification strategies outlined below are designed to yield highly pure N1-Et-Ψ-modified mRNA suitable for therapeutic applications.

Purification Strategies Overview

Several chromatographic techniques can be employed for the purification of N1-Et-Ψ-modified mRNA. The choice of method or combination of methods depends on the scale of production and the desired purity level. The most common and effective methods are:

  • Oligo-dT Affinity Chromatography: This technique leverages the specific hybridization between the polyadenylated (polyA) tail of the mRNA and immobilized oligo-deoxythymidine (oligo-dT) ligands. It is highly effective for capturing full-length, polyadenylated mRNA, thereby separating it from non-polyadenylated impurities such as enzymes, nucleotides, and plasmid DNA.

  • Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC): IP-RP-HPLC is a high-resolution technique capable of separating mRNA molecules based on their size and charge. It is particularly effective at removing dsRNA contaminants and other structurally similar impurities.[1][2] The use of an ion-pairing agent, such as triethylammonium acetate (TEAA), neutralizes the negative charge of the mRNA's phosphate backbone, allowing for its interaction with the hydrophobic stationary phase.

  • Cellulose-Based dsRNA Removal: This method relies on the selective binding of dsRNA to cellulose fibers in the presence of ethanol.[3][4][5] It offers a simple, scalable, and cost-effective way to significantly reduce dsRNA levels in an mRNA preparation.[3][4][5]

The following sections provide detailed protocols for each of these purification methods, along with comparative data to guide the selection of the most appropriate strategy.

Quantitative Data Summary

The following tables summarize typical performance metrics for the different purification methods. The data is compiled from studies on various modified mRNAs and serves as a general guide. Actual results may vary depending on the specific N1-Et-Ψ-modified mRNA construct and the initial purity of the IVT reaction mixture.

Table 1: Comparison of Purification Methods for Modified mRNA

Purification MethodPrimary Impurities RemovedTypical RecoveryTypical Purity (post-purification)Key AdvantagesKey Disadvantages
Oligo-dT Affinity Chromatography Enzymes, unincorporated NTPs, DNA template, non-polyadenylated RNA>80%[6]>90%High selectivity for poly(A)+ mRNA, scalableDoes not efficiently remove dsRNA or other polyadenylated fragments
IP-RP-HPLC dsRNA, abortive transcripts, other structurally related impurities70-90%>95%High resolution, effective dsRNA removal[1]Requires specialized equipment, use of organic solvents and ion-pairing agents
Cellulose-Based dsRNA Removal dsRNA>65%[3]dsRNA reduction >90%[3]Simple, cost-effective, scalable, avoids organic solventsPrimarily for dsRNA removal, may require a subsequent polishing step

Table 2: Quantitative Purity and Yield Data from Representative Studies

Study Reference (Modification)Purification MethodInitial PurityFinal PurityYield/Recovery
Karikó et al., 2011 (Ψ-modified)[1]IP-RP-HPLCNot specifiedSignificantly reduced dsRNANot specified
Baiersdörfer et al., 2019 (m1Ψ-modified)[3][4][5]Cellulose-based dsRNA removalNot specified>90% dsRNA removal>65%
BIA Separations Application Note (Luc2 RNA)[6]Oligo-dT Affinity ChromatographyIVT mixNot specified~80%

Experimental Protocols

Protocol 1: Oligo-dT Affinity Chromatography

This protocol is adapted from established methods for purifying polyadenylated mRNA.

Materials:

  • Crude N1-Et-Ψ-modified mRNA from IVT reaction

  • Oligo-dT cellulose resin or pre-packed column (e.g., CIMmultus® Oligo dT)

  • Binding Buffer: 50 mM Sodium Phosphate, 250 mM NaCl, 5 mM EDTA, pH 7.0

  • Washing Buffer: 50 mM Sodium Phosphate, 5 mM EDTA, pH 7.0

  • Elution Buffer: 10 mM Tris-HCl, pH 7.0

  • RNase-free water, tubes, and pipette tips

  • Chromatography system (e.g., FPLC or peristaltic pump)

Procedure:

  • Column Preparation: Equilibrate the oligo-dT column with at least 10 column volumes (CVs) of Binding Buffer.

  • Sample Preparation: Dilute the crude mRNA sample in Binding Buffer. Ensure the final NaCl concentration is at least 250 mM to facilitate binding.

  • Loading: Load the prepared sample onto the equilibrated column at a flow rate recommended by the manufacturer.

  • Washing:

    • Wash the column with 10 CVs of Binding Buffer to remove unbound impurities.

    • Perform a second wash with 10 CVs of Washing Buffer to remove non-specifically bound molecules.

  • Elution: Elute the purified mRNA with Elution Buffer. The low salt concentration will disrupt the hybridization between the polyA tail and the oligo-dT ligands. Collect the eluate in fractions.

  • Analysis: Determine the concentration of the purified mRNA using UV spectrophotometry (A260). Assess the integrity and purity using denaturing agarose gel electrophoresis or capillary electrophoresis.

Diagram 1: Oligo-dT Affinity Chromatography Workflow

OligoDT_Workflow cluster_0 Preparation cluster_1 Purification cluster_2 Analysis Equilibrate Equilibrate Oligo-dT Column Load Load Sample Equilibrate->Load Prepare_Sample Prepare mRNA Sample Prepare_Sample->Load Wash1 Wash 1 (High Salt) Load->Wash1 Wash2 Wash 2 (Low Salt) Wash1->Wash2 Elute Elute mRNA (No Salt) Wash2->Elute Analyze Analyze Purity & Concentration Elute->Analyze IPRPHPLC_Workflow cluster_0 Preparation cluster_1 Purification cluster_2 Post-Purification Equilibrate Equilibrate HPLC System Inject Inject Sample Equilibrate->Inject Prepare_Sample Prepare mRNA Sample Prepare_Sample->Inject Gradient Gradient Elution Inject->Gradient Collect Collect Fractions Gradient->Collect Desalt Desalt & Concentrate Collect->Desalt Analyze Analyze Purity Desalt->Analyze Cellulose_Logic cluster_input Input Mixture cluster_process Purification Process cluster_output Outputs Input N1-Et-Ψ-mRNA + dsRNA Impurity Process Cellulose Binding (in Ethanol Buffer) Input->Process ssRNA Purified ss-mRNA (Flow-through) Process->ssRNA ssRNA does not bind dsRNA Bound dsRNA (on Cellulose) Process->dsRNA dsRNA binds selectively

References

Troubleshooting & Optimization

Technical Support Center: N1-Ethylpseudouridine (N1-Et-Ψ) Modified mRNA IVT

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields of N1-Ethylpseudouridine (N1-Et-Ψ) modified mRNA during in vitro transcription (IVT).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low yield of N1-Et-Ψ modified mRNA in an IVT reaction?

Low yields of N1-Et-Ψ modified mRNA can stem from several factors, often related to reagent quality, reaction setup, and the properties of the modified nucleotide itself. The most common culprits include:

  • Suboptimal Reagent Concentrations: Incorrect concentrations of essential components like magnesium ions (Mg²⁺), NTPs, and the DNA template can significantly hinder enzyme activity and reduce yield.

  • Poor Quality DNA Template: A degraded, impure, or incompletely linearized DNA template can lead to premature termination of transcription and truncated mRNA transcripts.[1]

  • RNase Contamination: The presence of RNases, which degrade RNA, will directly lead to lower yields of full-length mRNA.

  • Enzyme Inactivity: The T7 RNA polymerase may be inactive due to improper storage or handling.

  • Properties of this compound: The size and electronic properties of the N1-ethyl substitution on pseudouridine can influence the efficiency of its incorporation by T7 RNA polymerase, potentially leading to lower yields compared to unmodified UTP or other modified uridines.[2]

Q2: How does the choice of modified uridine affect the IVT yield?

The specific modified uridine used in an IVT reaction can impact the final mRNA yield. The structure of the modified nucleotide can affect its recognition and incorporation by T7 RNA polymerase. For instance, studies have shown that as the alkyl group length at the N1 position of pseudouridine increases (from methyl to ethyl to propyl), the incorporation efficiency of the modified NTP can vary depending on the sequence context.[3] While N1-methylpseudouridine (N1-mΨ) is widely used and generally results in good yields, the slightly larger ethyl group in N1-Et-Ψ might present a greater steric hindrance for the polymerase, potentially leading to a modest reduction in overall yield in some contexts.

Q3: Can the low yield be attributed to the purification method?

Yes, the purification method used post-IVT can contribute to a lower final yield. Methods like phenol-chloroform extraction followed by ethanol precipitation can be effective but may also lead to loss of RNA if not performed carefully. Column-based purification methods are generally more convenient and can provide high-purity mRNA, but it is crucial to select a kit specifically designed for large RNA molecules to avoid yield loss. Repeated freeze-thaw cycles of the purified plasmid template can also be detrimental to its integrity and subsequent IVT yield.

Q4: Is it possible that the N1-Et-Ψ triphosphate is of poor quality?

The quality of the N1-Et-Ψ triphosphate is critical. Impurities in the nucleotide stock can inhibit T7 RNA polymerase activity. It is essential to use high-purity nucleotides from a reputable supplier. If you suspect issues with your N1-Et-Ψ stock, it is advisable to test a new batch or a different lot number.

Troubleshooting Guide

This guide addresses specific issues that can lead to a low yield of N1-Et-Ψ modified mRNA.

Issue 1: Low or No mRNA Yield
Possible Cause Recommended Solution
Degraded or Impure DNA Template Assess the integrity of your linearized DNA template on an agarose gel. Ensure complete linearization and purify the template using a reliable method to remove any contaminants like salts or ethanol.[1]
RNase Contamination Use RNase-free water, reagents, and labware. Wear gloves and work in a clean environment. Consider adding an RNase inhibitor to your IVT reaction.[1]
Inactive T7 RNA Polymerase Use a fresh aliquot of T7 RNA polymerase and ensure it has been stored correctly at -20°C. Perform a control reaction with a known template and unmodified UTP to confirm enzyme activity.
Incorrect Reagent Concentrations Optimize the concentration of Mg²⁺, as it is a critical cofactor for T7 RNA polymerase. The optimal Mg²⁺ concentration is often slightly higher than the total NTP concentration. Also, ensure the correct concentrations of all four NTPs.
Suboptimal Reaction Conditions Incubate the reaction at the recommended temperature (typically 37°C) for an adequate duration (usually 2-4 hours). Longer incubation times may not necessarily increase the yield and could lead to product degradation.
Issue 2: Presence of Truncated or Incomplete Transcripts
Possible Cause Recommended Solution
Premature Termination of Transcription This can be caused by secondary structures in the DNA template or a high GC content. Try lowering the incubation temperature to 16-25°C to slow down the polymerase and facilitate transcription through difficult regions. Increasing the concentration of the limiting nucleotide can also help.
Incomplete Linearization of Plasmid DNA Ensure your plasmid is fully linearized by checking an aliquot on an agarose gel. Incomplete linearization can lead to transcripts of varying lengths.
Cryptic Termination Sites The DNA sequence itself might contain sequences that cause the T7 RNA polymerase to terminate prematurely. If this is suspected, re-designing the template may be necessary.

Quantitative Data Summary

The following table summarizes the competitive incorporation yields of different N1-alkyl-pseudouridine triphosphates when competed against UTP in an IVT reaction catalyzed by T7 RNA polymerase. This data provides insight into how the polymerase utilizes these modified nucleotides in the presence of the natural nucleotide.

Modified NucleotideN1-Alkyl GroupIncorporation Yield Range vs. UTP (%)Reference
N1-methylpseudouridine (m1Ψ) Methyl (-CH₃)15 - 70[4]
This compound (e1Ψ) Ethyl (-CH₂CH₃)~13 (less variability than m1Ψ)[3]
N1-propylpseudouridine (p1Ψ) Propyl (-CH₂CH₂CH₃)~17 (less variability than m1Ψ)[3]

Note: The incorporation yield is sequence context-dependent. The variability in incorporation for this compound was observed to be less than that for N1-methylpseudouridine.[3]

Experimental Protocols

Detailed Methodology for High-Yield IVT of N1-Et-Ψ Modified mRNA (Adapted from N1-mΨ Protocols)

This protocol is adapted for the complete substitution of UTP with N1-Et-Ψ triphosphate for the synthesis of a capped and poly(A)-tailed mRNA.

1. DNA Template Preparation:

  • Linearize the plasmid DNA containing the T7 promoter and the gene of interest using a restriction enzyme that generates blunt or 5' overhangs.

  • Confirm complete linearization by running a small aliquot on an agarose gel.

  • Purify the linearized DNA template using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation. Resuspend the purified DNA in nuclease-free water.

2. In Vitro Transcription Reaction Setup:

  • Thaw all reagents on ice, except for the NTPs and cap analog which can be thawed at room temperature. Gently vortex and centrifuge all components before use.

  • Assemble the reaction at room temperature in the following order in a nuclease-free microfuge tube:

ReagentVolume (µL) for 20 µL reactionFinal Concentration
Nuclease-free WaterX-
10x IVT Buffer21x
ATP (100 mM)210 mM
GTP (100 mM)210 mM
CTP (100 mM)210 mM
N1-Et-Ψ-TP (100 mM)210 mM
Cap Analog (e.g., CleanCap® AG, 40 mM)24 mM
Linearized DNA Template (1 µg/µL)150 ng/µL
DTT (100 mM)210 mM
RNase Inhibitor (40 U/µL)12 U/µL
T7 RNA Polymerase2-
Total Volume 20
  • Gently mix the components by pipetting up and down and then centrifuge briefly.

3. Incubation:

  • Incubate the reaction at 37°C for 2 to 4 hours. For transcripts smaller than 0.3 kb, the incubation can be extended up to 16 hours.

4. DNase Treatment:

  • To remove the DNA template, add 1 µL of DNase I (RNase-free) to the reaction mixture and incubate at 37°C for 15-30 minutes.

5. mRNA Purification:

  • Purify the synthesized mRNA using a column-based RNA purification kit suitable for large RNA molecules or by lithium chloride (LiCl) precipitation.

  • Elute the purified mRNA in nuclease-free water.

6. Quality Control:

  • Assess the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop). A 260/280 ratio of ~2.0 is indicative of pure RNA.

  • Analyze the integrity and size of the mRNA transcript by running an aliquot on a denaturing agarose gel or using a microfluidics-based system (e.g., Bioanalyzer).

Visualizations

Logical Troubleshooting Workflow for Low IVT Yield

Low_IVT_Yield_Troubleshooting start Low or No mRNA Yield check_template Assess DNA Template Integrity (Agarose Gel) start->check_template check_reagents Verify Reagent Concentrations (NTPs, Mg2+) start->check_reagents check_enzyme Confirm T7 Polymerase Activity (Control Reaction) start->check_enzyme check_rnase Check for RNase Contamination (RNase-free practices) start->check_rnase template_degraded Template Degraded or Impure? check_template->template_degraded reagents_incorrect Reagent Concentrations Suboptimal? check_reagents->reagents_incorrect enzyme_inactive Polymerase Inactive? check_enzyme->enzyme_inactive purify_template Re-purify or Prepare Fresh DNA Template template_degraded->purify_template Yes template_degraded->reagents_incorrect No success Improved mRNA Yield purify_template->success optimize_reagents Optimize Mg2+ and NTP Concentrations reagents_incorrect->optimize_reagents Yes reagents_incorrect->enzyme_inactive No optimize_reagents->success new_enzyme Use New Aliquot of T7 RNA Polymerase enzyme_inactive->new_enzyme Yes rnase_present RNase Suspected? enzyme_inactive->rnase_present No new_enzyme->success check_rnase->rnase_present use_inhibitor Use RNase Inhibitor and RNase-free Reagents rnase_present->use_inhibitor Yes rnase_present->success No use_inhibitor->success

Caption: Troubleshooting workflow for low IVT yield.

Experimental Workflow for N1-Et-Ψ Modified mRNA Synthesis

IVT_Workflow cluster_prep Preparation cluster_reaction IVT Reaction cluster_purification Purification & QC template_prep Linearize & Purify DNA Template reaction_setup Assemble IVT Reaction Mix (including N1-Et-Ψ-TP) template_prep->reaction_setup reagent_prep Thaw & Prepare IVT Reagents reagent_prep->reaction_setup incubation Incubate at 37°C (2-4 hours) reaction_setup->incubation dnase_treatment DNase I Treatment incubation->dnase_treatment mrna_purification mRNA Purification (Column or Precipitation) dnase_treatment->mrna_purification quality_control Assess Yield & Integrity (Spectrophotometry & Gel/Bioanalyzer) mrna_purification->quality_control

References

Technical Support Center: Optimizing N1-Ethylpseudouridine Triphosphate for In Vitro Transcription

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing in vitro transcription (IVT) reactions using N1-Ethylpseudouridine triphosphate (N1-EtpU). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful mRNA synthesis.

Troubleshooting Guides

Encountering issues during your in vitro transcription can be challenging. This guide is designed to help you identify and resolve common problems when working with N1-EtpU.

ProblemPossible CauseRecommended Solution
Low or No mRNA Yield Poor Quality DNA Template: Contaminants such as salts or ethanol can inhibit RNA polymerase.[1][2]Purify the DNA template using a column-based kit or ethanol precipitation to remove inhibitors.[1][2] Verify template integrity on an agarose gel.
Incorrect NTP Concentration: Suboptimal concentration of N1-EtpU or other NTPs can limit the reaction.[1]Ensure each NTP is at a sufficient concentration. For high-yield reactions, total NTP concentrations can be around 40 mM for T7 RNA polymerase.[3][4] Optimize the ratio of N1-EtpU to the other three NTPs.
Inactive RNA Polymerase: Enzyme may be denatured due to improper storage or handling.[2][5]Use a fresh aliquot of RNA polymerase. Always include a positive control template to verify enzyme activity.[2]
RNase Contamination: Degradation of newly synthesized RNA by RNases.[1][5]Maintain a sterile, RNase-free work environment. Use RNase inhibitors in the reaction mixture.[2][5]
Suboptimal Mg2+ Concentration: The ratio of Mg2+ to total NTP concentration is critical for polymerase activity.[6][7]Optimize the Mg2+ concentration, as it is a key factor influencing transcription rate and yield.[6][7] The optimal ratio may need to be determined empirically, but a molecular ratio of total NTPs to Mg2+ around 1:1.875 has been suggested for long RNAs.[7]
Incomplete or Truncated Transcripts Premature Termination on GC-Rich Templates: Secondary structures in the DNA template can cause the polymerase to stall or dissociate.[1]Decrease the incubation temperature of the transcription reaction (e.g., from 37°C to 30°C) to help reduce the stability of secondary structures.[2]
Low Nucleotide Concentration: Insufficient NTPs can lead to the reaction stopping before the full transcript is synthesized.[1]Increase the concentration of all NTPs. For radiolabeling, this may involve adding "cold" (unlabeled) NTPs.[2]
Cryptic Termination Sites: The DNA template may contain sequences that signal premature termination to the RNA polymerase.[1]If possible, re-design the template to remove these sequences or subclone the template into a different vector with a different polymerase promoter.[1]
Transcripts Longer Than Expected Incomplete Template Linearization: The plasmid DNA template was not fully digested, leading to run-on transcription.[1]Confirm complete linearization of the plasmid by running an aliquot on an agarose gel before starting the IVT reaction.[1][2]
Template with 3' Overhangs: Restriction enzymes that create 3' overhangs can lead to template switching and the synthesis of longer, antisense transcripts.[1]Use restriction enzymes that generate 5' overhangs or blunt ends for template linearization.[1][2]
High Immunogenicity of mRNA Product Presence of Double-Stranded RNA (dsRNA): dsRNA is a major byproduct of IVT and a potent activator of the innate immune response.[8][9]Purify the mRNA product using methods like lithium chloride (LiCl) precipitation or chromatography to remove dsRNA.[9][]
Incomplete Substitution with N1-EtpU: Residual uridine in the mRNA can increase immunogenicity.[11]Ensure complete replacement of UTP with N1-EtpU in the NTP mix. The use of modified nucleosides like N1-methylpseudouridine (a related compound) is known to abrogate the triggering of immune receptors.[11]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound triphosphate (N1-EtpU) in an IVT reaction?

A1: For complete substitution, N1-EtpU should replace UTP entirely. A common starting point for high-yield transcription is to have each of the four NTPs (ATP, CTP, GTP, and N1-EtpU) at an equimolar concentration, with total NTP concentrations ranging from 20 mM to 40 mM depending on the specific kit and polymerase used.[3][4] For example, a reaction might contain 10 mM each of ATP, CTP, GTP, and N1-EtpU.[4]

Q2: Should I completely replace UTP with N1-EtpU?

A2: Yes, for applications requiring reduced immunogenicity and enhanced translational efficiency, it is standard practice to completely substitute UTP with a modified uridine triphosphate like N1-EtpU.[3][11] Studies with the related N1-methylpseudouridine (m1Ψ) have shown that full substitution is key to reducing the activation of innate immune receptors.[11]

Q3: How does the concentration of N1-EtpU affect transcription yield?

A3: The yield of mRNA can be influenced by the specific N1-substitution on the pseudouridine triphosphate.[12] While T7 RNA polymerase can efficiently incorporate various modified NTPs, very bulky modifications can sometimes reduce transcription efficiency.[12][13] However, N1-alkyl substitutions like ethyl are generally well-tolerated.[12][14] Optimizing the overall NTP concentration, along with the Mg2+ concentration, is crucial for maximizing yield.[6][7]

Q4: Are there specific considerations for the RNA polymerase when using N1-EtpU?

A4: T7 RNA polymerase is widely used and known to be promiscuous, efficiently incorporating a variety of modified nucleotides, including N1-substituted pseudouridines like N1-EtpU.[12][13][14] While T7, T3, and SP6 polymerases can all be used, they may exhibit different incorporation efficiencies and error rates with modified NTPs.[3] For instance, SP6 polymerase has been shown to have a different sequence context bias for m1ΨTP incorporation compared to T7 polymerase.[15] It is important to use the polymerase and buffer system as recommended by the manufacturer, or to optimize conditions if using a custom protocol.

Q5: How does the ratio of Magnesium (Mg2+) to NTPs affect the reaction?

A5: The concentration of Mg2+ is a critical parameter that significantly impacts IVT yield.[6][7] Mg2+ ions are essential cofactors for RNA polymerase and form complexes with NTPs. The optimal concentration of Mg2+ is dependent on the total NTP concentration. An improper ratio can inhibit the enzyme and reduce yield.[6] It is recommended to optimize the Mg2+ concentration for your specific reaction conditions, especially when using high concentrations of NTPs.[7]

Q6: What purification methods are recommended for N1-EtpU-containing mRNA?

A6: Post-transcription purification is critical to remove reaction components like template DNA, enzymes, and immunogenic byproducts such as dsRNA.[9][] Common methods include:

  • DNase Treatment: To degrade the DNA template.[3]

  • Lithium Chloride (LiCl) Precipitation: Effective for precipitating large RNA molecules while leaving shorter fragments and unincorporated NTPs in the supernatant.[]

  • Silica-Based Spin Columns: A rapid method for purifying single-stranded mRNA.[16]

  • Chromatography: Techniques like affinity chromatography (using oligo-dT to capture the poly-A tail) or ion-exchange chromatography are used for higher purity, especially for therapeutic applications.[9][16]

Data Summary Tables

Table 1: Recommended Component Concentrations for High-Yield IVT
ComponentRecommended ConcentrationNotes
Linearized DNA Template 50-100 ng/µLHigher concentrations can increase yield but may also increase dsRNA byproduct formation.[]
T7 RNA Polymerase Per manufacturer's protocolEnzyme concentration is a key driver of reaction efficiency.[]
ATP, CTP, GTP 2-10 mM eachShould be equimolar to N1-EtpU for full substitution.
N1-EtpU TP 2-10 mMCompletely replaces UTP.
Total NTPs 8-40 mMHigher concentrations are used for high-yield synthesis protocols.[3][4]
Mg2+ Varies (e.g., 30-75 mM)Must be optimized based on the total NTP concentration.[7]
RNase Inhibitor Per manufacturer's protocolEssential for preventing RNA degradation.[2]
Inorganic Pyrophosphatase OptionalCan sometimes improve yields by degrading pyrophosphate, an inhibitory byproduct.[7]

Experimental Protocols

Protocol: Standard In Vitro Transcription with 100% N1-EtpU Substitution

This protocol is a general guideline for a 20 µL IVT reaction. Volumes and concentrations should be optimized for your specific template and application.

1. Reagent Preparation:

  • Prepare a 10X NTP mix containing 75 mM each of ATP, CTP, GTP, and N1-EtpU. Store in small aliquots at -20°C.

  • Thaw all components (except enzymes) on ice. Keep enzymes at -20°C until immediately before use.

2. Reaction Assembly: Assemble the following components in a sterile, RNase-free microfuge tube on ice, in the order listed:

ComponentVolumeFinal Concentration
Nuclease-Free WaterUp to 20 µL-
10X Transcription Buffer2 µL1X
10X NTP Mix (with N1-EtpU)2 µL7.5 mM each NTP
Linearized DNA Template (1 µg)X µL50 ng/µL
RNase Inhibitor1 µL-
T7 RNA Polymerase2 µL-
Total Volume 20 µL

Gently mix the components by pipetting. Do not vortex.

3. Incubation:

  • Incubate the reaction at 37°C for 2-4 hours.[14] For GC-rich templates, consider a lower temperature of 30°C.[2]

4. DNase Treatment:

  • Following incubation, add 1 µL of TURBO DNase or RNase-free DNase I to the reaction mixture.

  • Incubate at 37°C for 15-30 minutes to digest the DNA template.[3]

5. mRNA Purification:

  • Purify the synthesized mRNA using a method of your choice (e.g., LiCl precipitation or a column-based RNA cleanup kit) to remove enzymes, NTPs, and DNA fragments.[3][]

6. Quality Control:

  • Assess the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop).

  • Verify the integrity and size of the transcript using denaturing agarose gel electrophoresis or a Bioanalyzer.[3]

Visualizations

Experimental Workflow for Optimizing N1-EtpU IVT

G cluster_prep Preparation cluster_opt Optimization cluster_analysis Analysis Template Prepare High-Quality Linearized DNA Template Setup Set Up IVT Reactions (Vary [NTP], [Mg2+]) Template->Setup NTPs Prepare NTP Mix with 100% N1-EtpU Substitution NTPs->Setup Incubate Incubate at 37°C for 2-4 hours Setup->Incubate Purify DNase Treat and Purify mRNA Incubate->Purify QC Assess Yield & Purity (Spectrophotometry) Purify->QC Integrity Check Integrity (Gel/Bioanalyzer) QC->Integrity Optimal Identify Optimal Conditions Integrity->Optimal

Caption: Workflow for optimizing N1-EtpU concentration and other key parameters in an IVT reaction.

Troubleshooting Decision Tree for Low mRNA Yield

G Start Problem: Low/No mRNA Yield CheckTemplate Check DNA Template Quality on Agarose Gel Start->CheckTemplate CheckEnzyme Run Positive Control with Control Template CheckTemplate->CheckEnzyme Intact and Pure SolutionTemplate Solution: Re-purify DNA Template CheckTemplate->SolutionTemplate Degraded or Impure? CheckNTPs Review NTP and Mg2+ Concentrations CheckEnzyme->CheckNTPs Control Works SolutionEnzyme Solution: Use New Enzyme Aliquot CheckEnzyme->SolutionEnzyme Control Fails? CheckRNase Evaluate RNase-Free Technique CheckNTPs->CheckRNase Optimal SolutionNTPs Solution: Optimize NTP/Mg2+ Ratio CheckNTPs->SolutionNTPs Suboptimal? SolutionRNase Solution: Use RNase Inhibitor, Improve Technique CheckRNase->SolutionRNase

Caption: A decision tree to diagnose and solve common causes of low mRNA yield in IVT reactions.

Key Components of an N1-EtpU In Vitro Transcription Reaction

G cluster_inputs Reaction Inputs cluster_process Process cluster_outputs Reaction Outputs Template DNA Template (with T7 Promoter) IVT In Vitro Transcription @ 37°C Template->IVT T7_Pol T7 RNA Polymerase T7_Pol->IVT NTPs NTPs (ATP, CTP, GTP, N1-EtpU) NTPs->IVT Buffer Transcription Buffer (contains Mg2+) Buffer->IVT mRNA N1-EtpU mRNA IVT->mRNA Byproducts Byproducts (dsRNA, Pyrophosphate) IVT->Byproducts

Caption: Core components and their relationships in an IVT reaction for synthesizing N1-EtpU mRNA.

References

Technical Support Center: N1-Ethylpseudouridine (E1ψ) Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N1-Ethylpseudouridine (E1ψ). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incorporation of E1ψ into their mRNA synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (E1ψ) and why is it used in mRNA synthesis?

A1: this compound (E1ψ) is a modified nucleoside, an analog of uridine, used in the in vitro transcription (IVT) process to synthesize modified mRNA. Its incorporation in place of uridine can help reduce the innate immunogenicity of the resulting mRNA and potentially enhance protein expression, making it a valuable tool in the development of mRNA-based therapeutics and vaccines.[1]

Q2: I am observing low yields of my E1ψ-modified mRNA. What are the potential causes?

A2: Low yields of E1ψ-modified mRNA can stem from several factors:

  • Suboptimal IVT Conditions: The concentration of E1ψ-triphosphate (E1ψTP), other NTPs, magnesium ions (Mg²⁺), and T7 RNA polymerase are critical and may need optimization.[2][3][4]

  • Poor Incorporation Efficiency: The enzymatic incorporation of E1ψ can be less efficient than that of uridine. The yield of mRNA is related to the size and electronic properties of the N1-substitution on the pseudouridine.[5]

  • Template Sequence: Some N1-substituted pseudouridine derivatives, including E1ψ, may not incorporate well into certain sequences. Templates with high uridine content may be particularly challenging.[5]

  • Impure E1ψTP: The presence of impurities in the E1ψTP stock can inhibit the T7 RNA polymerase.

  • Degraded Reagents: Ensure all components of the IVT reaction, especially the polymerase and NTPs, have been stored correctly and have not undergone multiple freeze-thaw cycles.

Q3: How can I improve the yield of my E1ψ-containing mRNA?

A3: To improve your mRNA yield, consider the following strategies:

  • Optimize IVT Reaction Components: Titrate the concentrations of Mg²⁺, E1ψTP, and T7 RNA polymerase to find the optimal balance for your specific template. The ratio of Mg²⁺ to total NTPs is a critical parameter.[3][4]

  • Modify the DNA Template: Depleting the number of uridine residues in the coding sequence by using synonymous codons can significantly improve the incorporation of N1-substituted pseudouridines like E1ψ.[5]

  • Increase Incubation Time: For some templates, extending the IVT reaction time can lead to higher yields.

  • Use High-Quality Reagents: Ensure your E1ψTP and other reagents are of high purity and free from contaminants that could inhibit transcription.[6]

Q4: Are there specific RNA polymerases that are better for incorporating E1ψ?

A4: T7 RNA polymerase is commonly used for the incorporation of modified nucleotides, including N1-substituted pseudouridines.[5][7] While other polymerases like SP6 can also be used, T7 is generally well-characterized for its tolerance of non-natural NTPs.[7] The fidelity and efficiency of incorporation can differ between polymerases.[8]

Q5: How does the incorporation efficiency of E1ψ compare to other uridine analogs like N1-methylpseudouridine (N1mψ) and pseudouridine (ψ)?

A5: Studies have shown that the incorporation yield of N1-alkylated pseudouridines by T7 RNA polymerase can increase with the length of the alkyl chain when in competition with UTP. This suggests that E1ψ may have a higher incorporation yield than N1mψ in many sequence contexts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low mRNA Yield Suboptimal Mg²⁺ concentration.Titrate Mg²⁺ concentration. A common starting point is a 1:1.2 molar ratio of total NTPs to Mg²⁺.[4]
High uridine content in the template sequence.Redesign the DNA template to be "uridine-depleted" by using synonymous codons that do not contain uridine.[5]
Impurities in E1ψTP stock (e.g., nucleoside, other phosphate forms).[6]Use highly pure E1ψTP. If purity is a concern, consider purifying the NTP before use.
Incorrect ratio of E1ψTP to other NTPs.Maintain an equimolar concentration of all four NTPs (ATP, CTP, GTP, and E1ψTP) as a starting point.
Incomplete or Truncated Transcripts Premature termination of transcription.This can sometimes be caused by secondary structures in the DNA template or RNA transcript. Try performing the IVT reaction at a slightly lower temperature.
Depletion of one or more NTPs.Ensure adequate concentration of all NTPs for the duration of the reaction. For long transcripts, a feeding strategy for NTPs might be beneficial.
High Polydispersity of mRNA Formation of double-stranded RNA (dsRNA) byproducts.The use of modified nucleotides like N1-substituted pseudouridines can sometimes reduce the formation of dsRNA.[7] Purification steps after IVT are crucial to remove dsRNA.
Abortive transcription initiation.Ensure the T7 promoter sequence is correct and the template is of high quality.
Difficulty Quantifying E1ψ Incorporation Inaccurate analytical methods.Use robust methods like LC-MS/MS or nanopore sequencing for accurate quantification of modified nucleosides.[9][10][11]

Data Presentation

Table 1: Relative mRNA Synthesis Efficiency of N1-Substituted Pseudouridines

This table summarizes the relative efficiency of in vitro transcription using T7 RNA polymerase with various N1-modified pseudouridine triphosphates compared to wild-type UTP. The data is based on experiments with both a wild-type Firefly Luciferase (FLuc) template and a uridine-depleted FLuc template.

N1-ModificationRelative Transcription Efficiency (%) - WT FLuc TemplateRelative Transcription Efficiency (%) - U-depleted FLuc Template
H (Ψ) ~100~110
Me (N1mψ) ~90~125
Et (E1ψ) ~75 ~120
FE ~50~100
Pr ~40~90
MOM ~25~60
POM <10~25
BOM <10<10
iPr <10<10

Data adapted from a study by TriLink BioTechnologies, presented at SCNAC 2017. The values are approximate and for comparative purposes.[5]

Experimental Protocols

Protocol 1: In Vitro Transcription of E1ψ-containing mRNA (Starting Point)

This protocol is a general starting point for the synthesis of E1ψ-modified mRNA using T7 RNA polymerase. Optimization of component concentrations may be necessary for specific templates.

  • Template Preparation:

    • Linearize the plasmid DNA template containing a T7 promoter upstream of the gene of interest. The linearization should be downstream of the desired 3' end of the transcript.

    • Purify the linearized template using a column-based purification kit or phenol-chloroform extraction followed by ethanol precipitation.

    • Resuspend the purified template in nuclease-free water to a final concentration of 1 µg/µL.

  • IVT Reaction Assembly:

    • Assemble the following reaction at room temperature in a nuclease-free tube. Prepare a master mix if running multiple reactions.

ComponentVolume (for 20 µL reaction)Final Concentration
Nuclease-free waterX µL-
10x Transcription Buffer2 µL1x
ATP (100 mM)2 µL10 mM
CTP (100 mM)2 µL10 mM
GTP (100 mM)2 µL10 mM
This compound-TP (100 mM)2 µL10 mM
Linearized DNA TemplateX µL1 µg
T7 RNA Polymerase2 µL-
Total Volume 20 µL
  • Incubation:

    • Mix the reaction gently by pipetting and centrifuge briefly.

    • Incubate at 37°C for 2-4 hours. For longer transcripts, the incubation time can be extended.

  • DNase Treatment and Purification:

    • Add DNase I to the reaction mixture to degrade the DNA template.

    • Purify the mRNA using a column-based RNA purification kit, LiCl precipitation, or another preferred method.

Protocol 2: Quantification of E1ψ Incorporation by LC-MS/MS

This protocol outlines the general steps for quantifying the percentage of E1ψ incorporation into an mRNA transcript.

  • mRNA Digestion:

    • Digest a known amount of purified E1ψ-modified mRNA to individual nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).

  • LC-MS/MS Analysis:

    • Separate the resulting nucleosides using liquid chromatography (LC), typically with a reversed-phase column.

    • Detect and quantify the nucleosides using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.

    • Create a standard curve using known concentrations of pure uridine and E1ψ nucleosides to determine the absolute amount of each in the digested sample.

  • Calculation of Incorporation:

    • Calculate the molar ratio of E1ψ to the sum of E1ψ and uridine to determine the percentage of incorporation.

Visualizations

Diagram 1: General Workflow for Troubleshooting Poor E1ψ Incorporation

TroubleshootingWorkflow start Start: Poor E1ψ Incorporation check_yield Low mRNA Yield? start->check_yield check_integrity Truncated/Degraded RNA? check_yield->check_integrity No optimize_ivt Optimize IVT Conditions (Mg2+, NTPs, Polymerase) check_yield->optimize_ivt Yes purification Optimize Purification (Remove dsRNA, abortive transcripts) check_integrity->purification Yes analyze Quantify Incorporation (LC-MS/MS, Nanopore Seq.) check_integrity->analyze No check_reagents Check Reagent Quality (E1ψTP Purity, Enzyme Activity) optimize_ivt->check_reagents modify_template Redesign Template (Uridine Depletion) modify_template->analyze check_reagents->modify_template purification->analyze end Successful Incorporation analyze->end

Caption: A logical workflow for troubleshooting common issues in E1ψ incorporation.

Diagram 2: Factors Influencing E1ψ Incorporation Efficiency

Factors cluster_ivt IVT Reaction Conditions cluster_reagents Reagent Quality cluster_template Template Design center E1ψ Incorporation Efficiency mg_conc Mg2+ Concentration mg_conc->center ntp_ratio NTP Ratio (E1ψTP vs others) ntp_ratio->center polymerase T7 Polymerase Activity/Concentration polymerase->center temp Reaction Temperature temp->center etp_purity E1ψTP Purity etp_purity->center template_quality DNA Template Integrity template_quality->center uridine_content Uridine Content uridine_content->center sequence_context Local Sequence Context sequence_context->center

Caption: Key factors that can impact the efficiency of E1ψ incorporation during IVT.

References

Technical Support Center: N1-Methylpseudouridine (m1Ψ)-Induced Frameshifting in Translation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating N1-methylpseudouridine (m1Ψ)-induced frameshifting in translation.

Frequently Asked Questions (FAQs)

Q1: What is N1-methylpseudouridine (m1Ψ) and why is it used in mRNA therapeutics?

A1: N1-methylpseudouridine (m1Ψ) is a modified ribonucleotide incorporated into in vitro-transcribed (IVT) mRNAs, such as those used in mRNA vaccines.[1][2] Its primary purpose is to reduce the innate immunogenicity of the mRNA, which can otherwise trigger an unwanted immune response.[1][2] Additionally, m1Ψ can enhance mRNA stability and translation efficiency, leading to greater protein production.[3][4][5]

Q2: What is ribosomal frameshifting and how does m1Ψ induce it?

A2: Ribosomal frameshifting is a process where the ribosome shifts its reading frame during translation, leading to the synthesis of a protein with a different amino acid sequence from the one predicted by the original open reading frame (ORF).[6][7] The incorporation of m1Ψ into mRNA has been shown to cause +1 ribosomal frameshifting.[1][3][8][9] The proposed mechanism is that m1Ψ induces ribosome stalling, particularly at "slippery sequences," which are specific nucleotide motifs prone to ribosomal slippage.[1][8][10][11] This stalling provides an opportunity for the ribosome to shift its reading frame.

Q3: What are the potential consequences of m1Ψ-induced frameshifting?

A3: A significant consequence of +1 frameshifting is the production of "off-target" or unintended proteins.[1][10] These frameshifted products can be immunogenic, eliciting T-cell responses against peptides not encoded in the primary reading frame.[3][9][10] While no adverse outcomes have been reported in humans from the mistranslation of mRNA-based SARS-CoV-2 vaccines, this phenomenon highlights potential off-target effects for future mRNA therapeutics and underscores the need for sequence optimization.[1][8]

Q4: How can m1Ψ-induced frameshifting be detected and quantified?

A4: Several experimental approaches can be used to detect and quantify m1Ψ-induced frameshifting:

  • In Vitro Translation Assays: Using reporter constructs (e.g., luciferase) where the reporter gene is in the +1 frame, frameshifting efficiency can be quantified by measuring the reporter protein's activity.[12]

  • Western Blotting: This technique can detect frameshifted proteins, which typically appear as higher molecular weight bands compared to the in-frame product.[3][12]

  • Mass Spectrometry (Proteomics): LC-MS/MS analysis can directly identify peptides that are unique to the frameshifted protein sequence.[3][13][14]

  • Ribosome Profiling (Ribo-Seq): This high-throughput sequencing technique can map the positions of ribosomes on mRNA, revealing ribosome stalling at slippery sequences, which is indicative of potential frameshifting.[15]

Q5: Can m1Ψ-induced frameshifting be mitigated?

A5: Yes, studies have shown that synonymous mutations at the slippery sequences can significantly reduce the frequency of +1 frameshifting.[1][3][8][10] By altering the nucleotide sequence without changing the amino acid sequence of the intended protein, it is possible to create mRNA sequences that are less prone to ribosome stalling and subsequent frameshifting. This demonstrates that sequence optimization is a viable strategy to improve the fidelity of translation for m1Ψ-containing mRNAs.[1][8]

Troubleshooting Guides

This section addresses common issues encountered during experiments investigating m1Ψ-induced frameshifting.

Issue 1: No or Low Detection of Frameshifted Products in Western Blot

Possible Cause Recommended Solution
Low Frameshifting Efficiency: The rate of frameshifting may be below the detection limit of your Western blot.Increase the amount of input mRNA in the in vitro translation reaction or the amount of protein loaded on the gel. Consider using a more sensitive detection method, such as chemiluminescence.
Antibody Inefficiency: The antibody may not efficiently recognize the frameshifted protein, especially if the epitope is altered.Use an antibody targeting a tag (e.g., FLAG, HA) engineered at the N-terminus of the protein, which should be present in both the in-frame and frameshifted products.
Protein Degradation: The frameshifted protein may be unstable and quickly degraded.Add protease inhibitors to your lysis buffer and during the in vitro translation reaction.
Suboptimal In Vitro Translation Conditions: The in vitro translation system may not be functioning optimally.Use a positive control mRNA to ensure the system is active. Optimize the concentration of mRNA, incubation time, and temperature.

Issue 2: High Background or Non-Specific Bands in Western Blot

Possible Cause Recommended Solution
Antibody Cross-Reactivity: The primary or secondary antibody may be binding to other proteins in the lysate.Increase the stringency of your washing steps. Use a higher antibody dilution. Include appropriate isotype controls.
Contamination of In Vitro Translation Reaction: The reaction mix may be contaminated with other proteins or RNases.Use fresh, nuclease-free reagents and sterile techniques.
Overexposure of the Blot: Leaving the blot to expose for too long can increase background signal.Reduce the exposure time.

Issue 3: Difficulty Identifying Frameshifted Peptides by Mass Spectrometry

Possible Cause Recommended Solution
Low Abundance of Frameshifted Protein: The frameshifted protein may be present at levels too low for detection by standard mass spectrometry.Enrich for the protein of interest before mass spectrometry analysis, for example, through immunoprecipitation using a tag-specific antibody.
Inadequate Protein Digestion: The protein may not be efficiently digested into peptides suitable for mass spectrometry.Optimize the digestion protocol by adjusting the enzyme-to-protein ratio, digestion time, and temperature.
Incorrect Database Searching Parameters: The search parameters may not be set up to identify frameshifted peptides.Create a custom protein database that includes the predicted amino acid sequence of the frameshifted protein and include this in your search.

Quantitative Data Summary

Table 1: Frameshifting Efficiency with Different Nucleoside Modifications

Nucleoside ModificationRelative Frameshifting Efficiency (%)
Unmodified UridineBaseline
N1-methylpseudouridine (m1Ψ) ~8% [11]
5-methylcytidine (m5C)No significant increase
5-methoxyuridine (mo5U)No significant increase

Note: The frameshifting efficiency can vary depending on the specific mRNA sequence and the experimental system used.

Experimental Protocols

1. In Vitro Translation Assay for Frameshifting

This protocol is designed to quantify +1 ribosomal frameshifting using a reporter construct.

  • mRNA Template Preparation:

    • Design a reporter construct containing a slippery sequence upstream of a reporter gene (e.g., luciferase) that is in the +1 reading frame.

    • In vitro transcribe the mRNA from a linearized DNA template using T7 RNA polymerase. Incorporate either standard UTP or N1-methylpseudouridine-5'-triphosphate (m1Ψ-TP).

    • Purify the resulting mRNA and verify its integrity.

  • In Vitro Translation Reaction:

    • Use a commercially available in vitro translation system, such as rabbit reticulocyte lysate or wheat germ extract.[16][17]

    • Set up reactions with a defined amount of unmodified or m1Ψ-modified mRNA.

    • Incubate the reactions according to the manufacturer's instructions (typically 60-90 minutes at 30°C).

  • Quantification of Frameshifting:

    • Measure the activity of the reporter protein (e.g., luciferase activity using a luminometer).

    • Normalize the reporter activity to the amount of total protein synthesized, which can be determined by including a radiolabeled amino acid (e.g., ³⁵S-methionine) and quantifying protein bands on an SDS-PAGE gel.

    • Calculate the frameshifting efficiency as the ratio of reporter activity from the frameshifted construct to that of an in-frame control construct.

2. Mass Spectrometry-Based Identification of Frameshifted Peptides

This protocol outlines the general workflow for identifying frameshifted proteins using proteomics.

  • Protein Sample Preparation:

    • Perform a large-scale in vitro translation reaction with the m1Ψ-modified mRNA of interest.

    • (Optional) Enrich the protein of interest using immunoprecipitation if a tag is present.

    • Denature, reduce, and alkylate the proteins in the sample.

    • Digest the proteins into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides using liquid chromatography (LC).

    • Analyze the peptides using a high-resolution mass spectrometer. The instrument will determine the mass-to-charge ratio of the peptides and then fragment them to determine their amino acid sequence.

  • Data Analysis:

    • Create a custom protein sequence database that includes the predicted sequence of the +1 frameshifted protein.

    • Use a database search engine (e.g., Mascot, Sequest) to match the experimental MS/MS spectra against the custom database to identify peptides that are unique to the frameshifted product.

Visualizations

experimental_workflow cluster_synthesis mRNA Synthesis cluster_analysis Analysis of Frameshifting ivt In Vitro Transcription (with UTP or m1Ψ-TP) purification mRNA Purification ivt->purification ivt_translation In Vitro Translation purification->ivt_translation western_blot Western Blot ivt_translation->western_blot mass_spec Mass Spectrometry ivt_translation->mass_spec ribo_seq Ribosome Profiling ivt_translation->ribo_seq

Caption: Experimental workflow for studying m1Ψ-induced frameshifting.

frameshifting_mechanism cluster_translation Translation Process cluster_frameshift Frameshifting Event ribosome Ribosome mrna m1Ψ-containing mRNA ribosome->mrna Translating slippery_sequence Slippery Sequence stalling Ribosome Stalling slippery_sequence->stalling m1Ψ induces stalling at frameshift +1 Frameshift stalling->frameshift off_target_protein Off-target Protein frameshift->off_target_protein

Caption: Proposed mechanism of m1Ψ-induced +1 ribosomal frameshifting.

References

Reducing dsRNA formation in N1-Ethylpseudouridine mRNA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N1-Ethylpseudouridine (N1-Et-Ψ) modified mRNA synthesis. The focus is on minimizing and detecting double-stranded RNA (dsRNA) contaminants, a critical step for ensuring the efficacy and safety of mRNA-based therapeutics.

Troubleshooting Guide

This guide addresses specific issues that may arise during your N1-Et-Ψ mRNA synthesis experiments.

IssueProbable Cause(s)Recommended Solution(s)
High dsRNA content detected post-IVT 1. Suboptimal IVT Reaction Conditions: Incorrect concentrations of magnesium, NTPs, or template DNA can promote dsRNA formation. The T7 RNA polymerase may exhibit RNA-dependent RNA polymerase activity, leading to the synthesis of complementary strands. 2. Poor Quality of Linearized DNA Template: Impurities in the DNA template can interfere with the transcription process. 3. Intrinsic Sequence Properties: Certain sequences, particularly those with U-rich regions, may be more prone to dsRNA formation.1. Optimize IVT Conditions: Titrate Mg2+ concentration (try reducing it below 10 mM). Consider a fed-batch approach for UTP to maintain low steady-state levels, which can reduce the backward transcription reaction that generates dsRNA.[1] 2. Purify Linearized DNA Template: Implement a purification step for the linearized plasmid DNA to remove contaminants before the IVT reaction.[2] 3. Sequence Optimization: If possible, optimize the gene sequence to reduce U-rich stretches.
Low mRNA yield after dsRNA purification 1. Inefficient Purification Method: The chosen method may have a low recovery rate for single-stranded mRNA (ssRNA). For instance, some chromatography methods can lead to product loss. 2. mRNA Degradation: The purification process might introduce RNases or involve harsh conditions that degrade the mRNA.1. Select an Optimized Purification Method: For cellulose-based purification, ensure the ethanol concentration in the binding buffer is optimal for selective dsRNA binding. This method can achieve over 65% recovery of mRNA.[3][4] Affinity purification is another option that can provide high recovery. 2. Maintain an RNase-Free Environment: Use RNase-free reagents and materials throughout the purification process.
Inconsistent dsRNA quantification results 1. Inappropriate Detection Method: The sensitivity and specificity of dsRNA detection methods vary. For example, agarose gel electrophoresis has low sensitivity.[5][6] 2. Interference from Modified Nucleosides: The presence of N1-Et-Ψ may affect the binding of dsRNA-specific antibodies (like J2) used in immunoassays, potentially leading to inaccurate quantification.[7]1. Choose a Suitable Detection Method: For high sensitivity, use methods like dot blot with a dsRNA-specific antibody (e.g., J2), ELISA, or quantitative methods like RP-HPLC.[6][8][9] Slalom chromatography is a rapid and highly sensitive alternative to gel electrophoresis.[5] 2. Validate Your Assay: When using antibody-based methods, it is crucial to validate their performance with N1-Et-Ψ modified RNA. Consider using a non-antibody-based method for confirmation if significant discrepancies are observed.
High immunogenicity despite N1-Et-Ψ incorporation 1. Residual dsRNA Contamination: Even low levels of dsRNA can trigger an innate immune response through pattern recognition receptors like TLR3, RIG-I, and MDA5.[10][11] 2. Improperly Capped mRNA: Inefficient 5' capping can also lead to immune stimulation.1. Implement a Robust dsRNA Removal Step: Post-IVT purification is critical. Methods like cellulose-based chromatography or affinity purification can effectively remove dsRNA and reduce immunogenicity.[3][4][12] Combining N1-Et-Ψ modification with dsRNA removal provides the most significant reduction in immune response.[12] 2. Ensure High Capping Efficiency: Use a reliable co-transcriptional capping method and verify the capping efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is dsRNA a concern in mRNA therapeutics?

Double-stranded RNA is a significant impurity in in vitro transcribed (IVT) mRNA. It is a potent activator of the innate immune system, as it is recognized by cellular sensors as a sign of viral infection.[10] This can lead to the production of interferons and other pro-inflammatory cytokines, which can reduce the translational efficiency of the mRNA therapeutic and cause adverse effects.[1][13]

Q2: How does the incorporation of this compound help in reducing dsRNA-mediated immunogenicity?

This compound, similar to the well-studied N1-methylpseudouridine (m1Ψ), is a modified nucleoside that can reduce the immunogenicity of mRNA.[14][15] This is achieved through a combination of mechanisms:

  • Suppression of dsRNA formation: The presence of modified nucleosides can inherently reduce the formation of dsRNA during IVT.[7]

  • Evasion of Immune Recognition: The modification alters the structure of the RNA, which can prevent it from being recognized by innate immune receptors that detect dsRNA.[7][16]

Q3: What are the primary mechanisms of dsRNA formation during in vitro transcription?

Several mechanisms contribute to dsRNA formation during IVT with T7 RNA polymerase:

  • Self-priming: The nascent RNA transcript can fold back on itself and act as a primer for the polymerase.

  • Abortive transcript priming: Short, abortive transcripts can act as primers on the DNA template.

  • Template switching: The polymerase can switch between different template strands.

  • Promoter-independent transcription: The polymerase can transcribe the antisense strand of the DNA template in a promoter-independent manner, creating a complementary strand that anneals to the sense mRNA.[2][6]

Q4: Can dsRNA be removed after IVT?

Yes, several methods can be used to remove dsRNA after the IVT reaction. A common and effective method is cellulose-based chromatography, where dsRNA selectively binds to cellulose in an ethanol-containing buffer, allowing for the separation of ssRNA.[3][4][17] Other methods include affinity purification and high-performance liquid chromatography (HPLC).[18]

Q5: What methods are available for detecting and quantifying dsRNA?

A range of analytical techniques can be used to detect and quantify dsRNA:

  • Immunological Assays: Dot blot and ELISA using a dsRNA-specific antibody (like the J2 monoclonal antibody) are widely used for their specificity and sensitivity.[6][8][9]

  • Chromatographic Methods: Reverse-phase high-performance liquid chromatography (RP-HPLC) can quantify dsRNA with high precision and a broad detection range.[8] Slalom chromatography is another sensitive and rapid chromatographic technique.[5]

  • Electrophoretic Methods: Agarose and capillary gel electrophoresis can resolve dsRNA from ssRNA, but they generally have lower sensitivity compared to other methods.[6]

Quantitative Data Summary

The following tables summarize quantitative data on the effectiveness of different methods for dsRNA removal and the performance of various detection techniques.

Table 1: Comparison of dsRNA Removal and its Impact on Protein Expression

Purification MethoddsRNA ReductionmRNA RecoveryImpact on Protein ExpressionReference
Affinity Purification >100-foldNot specifiedIncreased protein expression and healthier cells[18]
Cellulose-based Chromatography At least 90%>65%Increased translation in vivo[3][4]
Combined N1-methyl-Ψ and dsRNA removal Drastic reduction in immunogenicity markers (up to 99%)Not specifiedMaximized protein expression (approx. 10x increase)[12]

Table 2: Comparison of dsRNA Detection Methods

Detection MethodLimit of Detection (LOD)/RangeThroughputKey FeaturesReference(s)
Agarose Gel Electrophoresis ~400 ngLowSimple but low sensitivity[5]
Slalom Chromatography ~10 ngHighRapid (<2 hours), high resolution and sensitivity[5]
RP-HPLC ~10 µg/mL (LOD)HighHigh precision, broad detection range (0.025 to 1 g/L)[6][8]
Dot Blot Assay Qualitative to semi-quantitativeHighFast and easy to implement[9]
ELISA High sensitivity (0.005 to 0.075 mg/L)MediumHighly sensitive and reliable but can be time-consuming[5][8]

Key Experimental Protocols

Protocol 1: In Vitro Transcription (IVT) with this compound to Reduce dsRNA

This protocol is a general guideline. Optimization of concentrations may be required for specific templates.

  • Template Preparation:

    • Linearize the plasmid DNA template containing the gene of interest downstream of a T7 promoter using a restriction enzyme.

    • Purify the linearized DNA template using a suitable method (e.g., column purification or phenol-chloroform extraction followed by ethanol precipitation) to ensure high purity.[2]

  • IVT Reaction Setup:

    • In an RNase-free tube, combine the following components at room temperature in this order:

      • Nuclease-free water

      • Transcription buffer (typically contains Tris-HCl, MgCl2, DTT, and spermidine)

      • NTP mix (ATP, GTP, CTP, and this compound-5'-Triphosphate instead of UTP)

      • Cap analog (e.g., CleanCap®)

      • Linearized DNA template (e.g., 50 µg/mL final concentration)

      • RNase inhibitor

      • T7 RNA Polymerase

    • Note on dsRNA reduction: To further minimize dsRNA, consider using a lower MgCl2 concentration (e.g., <10 mM) and a fed-batch approach for N1-Et-Ψ-TP.[1]

  • Incubation:

    • Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment:

    • Add DNase I to the reaction mixture to digest the DNA template.

    • Incubate at 37°C for 15-30 minutes.

  • mRNA Purification (Initial):

    • Purify the synthesized mRNA using a method such as LiCl precipitation or a column-based purification kit to remove enzymes, unincorporated nucleotides, and DNA fragments.

Protocol 2: Cellulose-Based dsRNA Removal

This protocol is adapted from established methods for the selective removal of dsRNA.[3][4]

  • Cellulose Slurry Preparation:

    • Prepare a slurry of cellulose powder in an RNase-free buffer (e.g., 1x STE: 100 mM NaCl, 10 mM Tris-HCl pH 8.0, 1 mM EDTA).

  • Binding of dsRNA:

    • Add the purified mRNA from the IVT reaction to the cellulose slurry.

    • Add ethanol to a final concentration of 15-35% (optimization may be required). This is the crucial step for selective binding of dsRNA.

    • Incubate at room temperature with gentle mixing for 30 minutes.

  • Separation:

    • Centrifuge the mixture to pellet the cellulose with the bound dsRNA.

    • Carefully collect the supernatant containing the purified ssRNA.

  • mRNA Recovery:

    • Precipitate the mRNA from the supernatant using ethanol or isopropanol.

    • Wash the mRNA pellet with 70% ethanol and resuspend in an RNase-free buffer.

Protocol 3: Dot Blot Assay for dsRNA Detection

This protocol provides a semi-quantitative method to assess the presence of dsRNA using the J2 antibody.[9]

  • Sample Preparation:

    • Denature a known amount of your purified mRNA sample by heating at 95°C for 5 minutes, then immediately place on ice.

    • Prepare a dilution series of a dsRNA standard (e.g., poly(I:C)) to create a standard curve.

  • Membrane Application:

    • Spot the denatured samples and dsRNA standards onto a nylon or nitrocellulose membrane.

    • Allow the spots to dry completely.

  • Crosslinking and Blocking:

    • UV-crosslink the RNA to the membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in PBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody solution containing the anti-dsRNA J2 monoclonal antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash the membrane several times with a wash buffer (e.g., PBST).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the blot using a chemiluminescence detection system.

    • Compare the signal intensity of your samples to the dsRNA standard curve to estimate the amount of dsRNA.

Visualizations

IVT_Workflow cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_purification Purification & Analysis pDNA Plasmid DNA linDNA Linearized DNA Template pDNA->linDNA Restriction Digest purify_dna Purification linDNA->purify_dna ivt_rxn IVT Reaction (N1-Et-Ψ-TP, T7 Polymerase) purify_dna->ivt_rxn High-quality template dnase_treat DNase I Treatment ivt_rxn->dnase_treat crude_mrna Crude mRNA dnase_treat->crude_mrna dsrna_removal dsRNA Removal (e.g., Cellulose Chromatography) crude_mrna->dsrna_removal final_mrna Purified N1-Et-Ψ mRNA dsrna_removal->final_mrna qc Quality Control (e.g., Dot Blot, HPLC) final_mrna->qc

Caption: Workflow for N1-Et-Ψ mRNA synthesis with a focus on dsRNA reduction.

dsRNA_Troubleshooting start High dsRNA Detected? cause1 Suboptimal IVT Conditions? start->cause1 Yes cause2 Poor DNA Template Quality? start->cause2 Yes cause3 Inefficient dsRNA Removal? start->cause3 Yes solution1 Optimize IVT: - Titrate Mg2+ - Fed-batch NTPs cause1->solution1 solution2 Purify Linearized DNA cause2->solution2 solution3 Optimize Purification Protocol (e.g., Cellulose Chromatography) cause3->solution3

Caption: Troubleshooting logic for addressing high dsRNA levels in mRNA synthesis.

References

Technical Support Center: N1-Ethylpseudouridine mRNA Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N1-Ethylpseudouridine (N1-Et-Ψ) modified mRNA.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mRNA synthesis?

A1: this compound (N1-Et-Ψ) is a modified nucleoside, an analog of uridine, that is incorporated into in vitro transcribed (IVT) mRNA. Its use is critical for therapeutic applications as it significantly reduces the innate immunogenicity of the mRNA molecule.[1][2][3][4] This modification helps the mRNA evade recognition by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and RIG-I, which would otherwise trigger an inflammatory response and lead to the degradation of the mRNA.[2][4] Furthermore, the incorporation of N1-Et-Ψ has been shown to enhance the translational efficiency and stability of the mRNA, leading to higher protein expression.[4][5][6]

Q2: What are the primary challenges in purifying N1-Et-Ψ mRNA?

A2: The primary challenges in purifying N1-Et-Ψ mRNA are similar to those for other large mRNA molecules but can be exacerbated by the scale required for therapeutic development. Key challenges include:

  • Removal of dsRNA: Double-stranded RNA (dsRNA) is a major impurity from the IVT reaction that is highly immunogenic.[7][8][9][10] Its removal is critical for the safety and efficacy of the final product.

  • Separation from IVT components: The IVT reaction mixture contains residual DNA templates, enzymes (like T7 RNA polymerase), unincorporated nucleotides, and cap analogs that must be efficiently removed.[11][12]

  • Maintaining mRNA integrity: Large mRNA molecules are susceptible to degradation by RNases and shear stress during purification processes like chromatography and filtration.[12][13]

  • Ensuring high yield and purity: Achieving high recovery of pure, intact mRNA is essential, especially for large-scale manufacturing, to ensure a cost-effective process.[13][14]

  • Scalability: Methods that work at the lab scale may not be easily scalable for clinical and commercial production.[15][16]

Q3: What are the critical quality attributes (CQAs) for purified N1-Et-Ψ mRNA?

A3: The critical quality attributes are parameters that must be controlled to ensure the safety and efficacy of the final mRNA product. For N1-Et-Ψ mRNA, these include:

  • Purity: The absence of contaminants such as dsRNA, DNA template, enzymes, and endotoxins.

  • Integrity: The percentage of full-length, non-degraded mRNA.

  • Capping Efficiency: The percentage of mRNA molecules that have the correct 5' cap structure, which is essential for translation initiation and stability.[]

  • Poly(A) Tail Length: The length of the 3' poly(A) tail, which influences mRNA stability and translational efficiency.[]

  • Identity: Confirmation of the correct mRNA sequence.

  • Potency: The ability of the mRNA to be translated into the target protein, often measured in a cell-based assay.

Section 2: Troubleshooting Guide

This guide addresses common problems encountered during N1-Et-Ψ mRNA purification in a question-and-answer format.

Problem 1: Low Yield of Purified mRNA

Q: My final yield of purified N1-Et-Ψ mRNA is consistently low. What are the potential causes and how can I improve it?

A: Low yield can stem from several stages of the production and purification process. Below are common causes and solutions.

Potential Causes & Solutions:

  • RNase Contamination: Ensure a strictly RNase-free environment. Use RNase-free tips, tubes, and reagents. Treat all surfaces and equipment with RNase decontamination solutions.

  • Suboptimal IVT Reaction: An inefficient IVT reaction will result in less starting material for purification. Optimize template concentration, nucleotide ratios, and enzyme concentration.

  • mRNA Degradation: Large mRNA molecules can be sensitive to shear stress. When using chromatography, avoid excessively high flow rates. For Tangential Flow Filtration (TFF), operate at lower transmembrane pressures to minimize shear.[12][14]

  • Inefficient Chromatography Binding/Elution:

    • For Oligo-dT affinity chromatography , ensure the binding buffer has a sufficiently high salt concentration (e.g., >250 mM NaCl) to facilitate hybridization between the poly(A) tail and the oligo-dT ligand.[18][19] Incomplete elution can occur if the elution buffer is not of sufficiently low ionic strength.

    • For Anion Exchange Chromatography (AEX) , large mRNA molecules can bind very strongly. Elution may require a dual gradient of increasing salt and pH, or the addition of a chaotropic agent to disrupt secondary structures and facilitate release from the resin.[20][21]

  • Product Loss During Tangential Flow Filtration (TFF): Significant product loss can occur due to adsorption to the membrane. This can be mitigated by selecting appropriate membrane materials and molecular weight cut-offs (MWCO), optimizing loading capacity, and performing membrane wash steps after the initial filtration.[13][22] A capacity load of ~19 g/m² has been shown to result in good recovery.[14]

Data Presentation: Comparison of Purification Method Recoveries

Purification MethodTypical Reported RecoveryKey Considerations for Maximizing Yield
Tangential Flow Filtration (TFF) ≥ 96%[11]Optimize membrane type (MWCO), loading capacity, and perform membrane washes.[13][22]
Oligo-dT Affinity Chromatography > 65%[9]Ensure proper high-salt binding and low-salt elution conditions.[18]
Anion Exchange Chromatography (AEX) 75% - >90%[21]Use dual salt/pH gradients for efficient elution of large mRNA.[20][21]
Cellulose-Based dsRNA Removal > 65%[7][9]Dependent on the selective binding of dsRNA in an ethanol-containing buffer.[7]
Problem 2: High Levels of dsRNA Impurity in the Final Product

Q: How can I effectively remove double-stranded RNA (dsRNA) contaminants from my N1-Et-Ψ mRNA preparation?

A: dsRNA is a critical impurity that must be removed. Several methods are available, often used in combination.

Solutions for dsRNA Removal:

  • Cellulose-Based Chromatography: This is a simple and cost-effective method based on the selective binding of dsRNA to cellulose in a buffer containing ethanol.[7][8] It can remove at least 90% of dsRNA contaminants with a good recovery rate for the mRNA.[7][9]

  • Ion Pair Reverse-Phase HPLC (IP-RP-HPLC): While highly effective at removing dsRNA, this method is often not scalable and uses toxic solvents like acetonitrile, making it less suitable for large-scale manufacturing.[8]

  • Anion Exchange Chromatography (AEX): AEX can separate single-stranded mRNA from dsRNA and other charged impurities based on their charge differences.[15]

  • Graphene Oxide-Modified Resins: An emerging technique where resins modified with graphene oxide can selectively adsorb and remove dsRNA, with reported removal of at least 80% of dsRNA and ~85% mRNA recovery.[23]

Visualization: Workflow for dsRNA Removal

Below is a diagram illustrating a typical workflow incorporating a dedicated dsRNA removal step.

G cluster_0 Upstream cluster_1 Purification cluster_2 Final Steps IVT In Vitro Transcription (IVT) DNase DNase I Treatment IVT->DNase Capture Initial Capture (e.g., TFF or Oligo-dT) DNase->Capture dsRNA_Removal dsRNA Removal (e.g., Cellulose Chromatography) Capture->dsRNA_Removal Polishing Polishing Step (e.g., AEX or SEC) dsRNA_Removal->Polishing Final_TFF Final Concentration/ Buffer Exchange (TFF) Polishing->Final_TFF Sterile_Filter Sterile Filtration Final_TFF->Sterile_Filter

Fig. 1: Purification workflow with a dedicated dsRNA removal step.
Problem 3: Inaccurate Quantification of Capping Efficiency

Q: I am having trouble accurately measuring the 5' capping efficiency of my N1-Et-Ψ mRNA. What are the recommended methods?

A: Accurately determining capping efficiency is crucial as the 5' cap is vital for translation. Direct analysis on full-length mRNA is challenging due to the small size of the cap relative to the entire molecule.[][25] Therefore, methods typically involve enzymatic digestion followed by sensitive analytical techniques.

Recommended Analytical Methods:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the industry standard.[] The mRNA is first cleaved near the 5' end using an enzyme like RNase H or RNase T1.[26] The resulting small 5' fragments (both capped and uncapped) are then separated by liquid chromatography and identified by their unique mass-to-charge ratio in the mass spectrometer.[][26] This allows for precise quantification of the different 5' species. Capping efficiency is typically calculated as the percentage of capped mRNA relative to all detected 5' species.[26]

  • Capillary Electrophoresis (CE): Can also be used to separate the digested 5' fragments based on their size and charge.

  • Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This technique can separate capped and uncapped mRNA molecules or their digested fragments, allowing for quantification.[]

Visualization: Troubleshooting Logic for Purification Issues

This diagram provides a logical flow for troubleshooting common mRNA purification problems.

G Start Problem Identified LowYield Low Yield? Start->LowYield HighImpurity High Impurity? Start->HighImpurity Check_IVT Check IVT Efficiency LowYield->Check_IVT Yes dsRNA dsRNA? HighImpurity->dsRNA Yes Check_RNase Check for RNase Contamination Check_IVT->Check_RNase Optimize_Chrom Optimize Chromatography (Binding/Elution) Check_RNase->Optimize_Chrom Optimize_TFF Optimize TFF Parameters (Pressure, Loading) Optimize_Chrom->Optimize_TFF DNA_Enzyme DNA/Enzyme? dsRNA->DNA_Enzyme No Add_Cellulose Implement Cellulose Chromatography dsRNA->Add_Cellulose Yes Verify_DNase Verify DNase Treatment DNA_Enzyme->Verify_DNase Yes Optimize_AEX Optimize AEX Polishing Step Add_Cellulose->Optimize_AEX Improve_Capture Improve Initial Capture Step (Oligo-dT/TFF) Verify_DNase->Improve_Capture

Fig. 2: Troubleshooting logic for common mRNA purification issues.

Section 3: Experimental Protocols

Protocol 1: Oligo-dT Affinity Chromatography for N1-Et-Ψ mRNA Purification

This protocol describes the purification of polyadenylated N1-Et-Ψ mRNA from an IVT reaction mix using a monolithic oligo-dT column.[16][18]

Materials:

  • CIMmultus® Oligo-dT column or equivalent[18]

  • Chromatography system (e.g., FPLC or HPLC)

  • Binding Buffer: 50 mM Sodium Phosphate, 250 mM NaCl, 2 mM EDTA, pH 7.0[18]

  • Washing Buffer: 50 mM Sodium Phosphate, 2 mM EDTA, pH 7.0[18]

  • Elution Buffer: 10 mM Tris, pH 7.0[18]

  • IVT reaction mixture post-DNase I treatment.

Methodology:

  • System and Column Preparation: Sanitize the chromatography system and column according to the manufacturer's instructions.

  • Equilibration: Equilibrate the Oligo-dT column with at least 10 column volumes (CV) of Binding Buffer.[18]

  • Sample Loading: Load the DNase-treated IVT mixture onto the column. The high salt concentration in the Binding Buffer facilitates the hybridization of the mRNA's poly(A) tail to the oligo-dT ligands.[18] Impurities like enzymes, nucleotides, and DNA fragments will not bind and will flow through.

  • Washing: Wash the column with 4-5 CV of Washing Buffer to remove any non-specifically bound impurities.[18]

  • Elution: Elute the purified mRNA from the column with 8-10 CV of Elution Buffer.[18] The low ionic strength of this buffer destabilizes the T-A pairing, releasing the mRNA.

  • Analysis: Collect the eluted fractions and analyze for mRNA concentration (e.g., A260) and integrity (e.g., capillary electrophoresis).

Protocol 2: Quantification of dsRNA using an ELISA-based method

This protocol provides a general outline for quantifying dsRNA impurities using a sandwich ELISA, which offers high sensitivity and specificity.[27]

Materials:

  • dsRNA-specific antibody pair (capture and detection antibodies, e.g., J2 clone)[28]

  • High-binding 96-well ELISA plates

  • dsRNA standards of known concentration

  • Coating Buffer (e.g., PBS, pH 7.4)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader (450 nm)

Methodology:

  • Coating: Coat the wells of a 96-well plate with the capture antibody diluted in Coating Buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with Wash Buffer to remove unbound antibody.

  • Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the wash step.

  • Sample and Standard Incubation: Prepare a standard curve using the dsRNA standards. Add the standards and the N1-Et-Ψ mRNA samples to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Enzyme Conjugate Incubation: Add streptavidin-HRP (or equivalent) and incubate for 30 minutes in the dark.

  • Washing: Repeat the wash step thoroughly.

  • Substrate Development: Add TMB substrate to each well and incubate until a color change is observed (typically 15-30 minutes).

  • Stopping the Reaction: Add Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm on a plate reader.

  • Calculation: Determine the concentration of dsRNA in the samples by interpolating from the standard curve.

References

Technical Support Center: N1-Ethylpseudouridine mRNA and Immune Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected immune activation with N1-Ethylpseudouridine (N1-Et-Ψ) modified mRNA.

Troubleshooting Guides

Issue 1: Higher than expected pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IFN-α) in in vitro or in vivo experiments.

Possible Cause 1: Double-Stranded RNA (dsRNA) Contamination

Double-stranded RNA is a common byproduct of in vitro transcription (IVT) and a potent activator of innate immune sensors such as Toll-like receptor 3 (TLR3), RIG-I, and MDA5, leading to the production of pro-inflammatory cytokines.[1]

Troubleshooting Steps:

  • Quantify dsRNA levels: Use a dsRNA-specific dot blot assay with an antibody like J2 or a dsRNA-specific ELISA to determine the concentration of dsRNA in your mRNA preparation.[2][3]

  • Purify mRNA to remove dsRNA:

    • Cellulose-based purification: This is a cost-effective method that can remove over 90% of dsRNA contaminants.

    • High-Performance Liquid Chromatography (HPLC): RP-HPLC or IP-RP-HPLC are highly effective methods for removing dsRNA and other impurities.[1]

  • Optimize IVT reaction to minimize dsRNA formation:

    • Use a high-fidelity T7 RNA polymerase.

    • Optimize nucleotide concentrations.

    • Consider using a trinucleotide cap analog.

Possible Cause 2: Suboptimal N1-Et-Ψ Modification

While N1-Et-Ψ is designed to reduce immunogenicity, incomplete or inefficient incorporation could leave unmodified uridine residues, which can be recognized by the immune system.

Troubleshooting Steps:

  • Verify mRNA integrity and modification: Use techniques like mass spectrometry or RNase H digestion assays to confirm the incorporation of N1-Et-Ψ and the absence of unmodified uridine.

  • Source high-quality N1-Et-Ψ-triphosphate: Ensure the purity and stability of the modified nucleotide used in the IVT reaction.

Possible Cause 3: Delivery Vehicle-Induced Inflammation

Lipid nanoparticles (LNPs) or other delivery vehicles can have adjuvant properties and contribute to the overall inflammatory response.

Troubleshooting Steps:

  • Test the delivery vehicle alone: Administer the empty LNP or delivery vehicle to cells or animals to assess its baseline immunogenicity.

  • Optimize LNP formulation: Adjust the lipid composition, particle size, or surface charge to potentially reduce inflammation.

Issue 2: Reduced protein expression and/or signs of translational inhibition.

Possible Cause 1: Activation of PKR Pathway

dsRNA can activate the dsRNA-activated protein kinase (PKR), which phosphorylates eIF2α, leading to a global shutdown of protein synthesis.

Troubleshooting Steps:

  • Assess dsRNA contamination: As in Issue 1, quantify and remove dsRNA from your mRNA preparation.

  • Measure p-eIF2α levels: Use western blotting to determine if the PKR pathway is activated in your experimental system.

Possible Cause 2: Off-Target Immune Response due to Ribosomal Frameshifting

Recent studies have shown that N1-methylpseudouridine (m1Ψ) can cause ribosomal frameshifting, leading to the production of unintended proteins that can trigger an immune response.[4][5][6][7][8] While not yet documented for N1-Et-Ψ, it remains a theoretical possibility for N1-substituted pseudouridines.

Troubleshooting Steps:

  • Sequence analysis: Analyze your mRNA sequence for "slippery sequences" (e.g., repeats of the modified nucleotide) that might be prone to frameshifting.[4]

  • Codon optimization: If possible, synonymously mutate codons within these slippery sequences to reduce the likelihood of frameshifting.[4]

  • Detect off-target proteins: Use mass spectrometry-based proteomics to identify any unintended protein products.

Frequently Asked Questions (FAQs)

Q1: Is this compound (N1-Et-Ψ) mRNA expected to be completely non-immunogenic?

A1: No. While N1-Et-Ψ modification significantly reduces the innate immune response compared to unmodified mRNA, it may not completely eliminate it. Some level of immune activation can still occur, potentially due to dsRNA contamination, the delivery vehicle, or other factors. Studies on novel N1-substituted pseudouridines, including N1-Et-Ψ, have shown decreased cell toxicity in sensitive immune cell models like THP-1 monocytes, which is indicative of reduced immunogenicity.[9]

Q2: How does the immunogenicity of N1-Et-Ψ mRNA compare to m1Ψ mRNA?

A2: Direct, peer-reviewed comparisons of the cytokine profiles induced by N1-Et-Ψ and m1Ψ mRNA are limited. However, preliminary data suggests that several novel N1-substituted pseudouridines, including N1-Et-Ψ, exhibit protein expression levels comparable to m1Ψ with reduced cell toxicity, suggesting a similar or potentially improved immunogenicity profile.[9]

Q3: What are the primary innate immune pathways activated by synthetic mRNA?

A3: The primary pathways involved in sensing synthetic mRNA are:

  • Endosomal Toll-Like Receptors (TLRs): TLR3 recognizes dsRNA, while TLR7 and TLR8 recognize single-stranded RNA (ssRNA), particularly uridine-rich sequences.

  • Cytosolic RIG-I-like Receptors (RLRs): RIG-I and MDA5 are key sensors of dsRNA in the cytoplasm. Activation of these pathways leads to the production of type I interferons and other pro-inflammatory cytokines.

Q4: Can I use a human whole blood assay to test the immunogenicity of my N1-Et-Ψ mRNA?

A4: Yes, a human whole blood assay, such as the "RNA ImmunoGenic Assay," is a suitable method. This ex vivo system preserves the complexity of the human immune system and can provide valuable insights into the cytokine response to your mRNA therapeutic.

Data Presentation

Table 1: Comparison of Luciferase Activity and Cell Viability for N1-Substituted Pseudouridine mRNAs in THP-1 Cells

mRNA ModificationLuciferase Activity (relative to Ψ-mRNA)Cell Viability (relative to WT-mRNA)
Wild-Type (WT)LowerLower
Pseudouridine (Ψ)BaselineLower
N1-methyl-Ψ (m1Ψ)HigherHigher
N1-ethyl-Ψ (Et1Ψ) Higher Higher
N1-(2-fluoroethyl)-ΨHigherHigher
N1-propyl-ΨHigherHigher
N1-isopropyl-ΨLowerHigher
N1-methoxymethyl-ΨLowerHigher
N1-pivaloxymethyl-ΨLowerHigher
N1-benzyloxymethyl-ΨLowerHigher

Source: Adapted from a presentation by TriLink BioTechnologies.[9] This table summarizes qualitative findings; precise quantitative values were not available.

Experimental Protocols

Protocol 1: dsRNA Dot Blot Assay

Objective: To semi-quantitatively detect dsRNA contamination in an mRNA sample.

Materials:

  • mRNA sample

  • dsRNA standard of known concentration

  • Nuclease-free water

  • Nylon membrane

  • UV crosslinker

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Anti-dsRNA monoclonal antibody (J2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Serially dilute your mRNA sample and the dsRNA standard in nuclease-free water.

  • Spotting: Spot 1-2 µL of each dilution onto the nylon membrane. Allow the spots to air dry completely.

  • Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the J2 anti-dsRNA antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and image the membrane using a suitable imaging system.

  • Analysis: Compare the signal intensity of your mRNA sample to the dsRNA standard curve to estimate the amount of dsRNA contamination.[2]

Protocol 2: Cytokine Measurement in Human Whole Blood

Objective: To measure the cytokine response to mRNA stimulation in a physiologically relevant ex vivo system.

Materials:

  • Freshly drawn human whole blood (with anticoagulant like heparin)

  • RPMI 1640 medium

  • mRNA-LNP complexes

  • LPS (positive control)

  • Empty LNPs (negative control)

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • ELISA or multiplex cytokine assay kits (e.g., for TNF-α, IL-6, IFN-α)

Procedure:

  • Stimulation: In a sterile culture plate, add a defined volume of whole blood per well.

  • Add your mRNA-LNP complexes, LPS, or empty LNPs to the respective wells.

  • Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.

  • Plasma Collection: After incubation, centrifuge the plate to separate the plasma from the blood cells.

  • Carefully collect the plasma supernatant.

  • Cytokine Analysis: Measure the concentration of cytokines in the plasma using ELISA or a multiplex assay according to the manufacturer's instructions.

Visualizations

Signaling_Pathways cluster_Extracellular Extracellular/Endosomal cluster_Cytoplasm Cytoplasm mRNA-LNP mRNA-LNP TLR3 TLR3 mRNA-LNP->TLR3 dsRNA TLR78 TLR78 mRNA-LNP->TLR78 ssRNA NFkB_IRFs NF-κB / IRFs TLR3->NFkB_IRFs TLR78->NFkB_IRFs dsRNA dsRNA RIGI_MDA5 RIG-I / MDA5 dsRNA->RIGI_MDA5 PKR PKR dsRNA->PKR ssRNA ssRNA RIGI_MDA5->NFkB_IRFs eIF2a eIF2α PKR->eIF2a peIF2a p-eIF2α eIF2a->peIF2a Translation_Inhibition Translation Inhibition peIF2a->Translation_Inhibition Cytokines Pro-inflammatory Cytokines & IFNs NFkB_IRFs->Cytokines

Caption: Innate immune sensing of synthetic mRNA.

Troubleshooting_Workflow Start Unexpected Immune Activation Check_dsRNA 1. Quantify dsRNA (Dot Blot / ELISA) Start->Check_dsRNA dsRNA_High dsRNA High? Check_dsRNA->dsRNA_High Purify 2. Purify mRNA (HPLC / Cellulose) dsRNA_High->Purify Yes Check_Frameshifting 3. Investigate Frameshifting (Sequence Analysis) dsRNA_High->Check_Frameshifting No Re_test Re-test Immunogenicity Purify->Re_test Resolved Issue Resolved Re_test->Resolved Frameshifting_Risk Slippery Sequence Found? Check_Frameshifting->Frameshifting_Risk Codon_Optimize 4. Codon Optimize Frameshifting_Risk->Codon_Optimize Yes Check_LNP 5. Test Empty LNP Control Frameshifting_Risk->Check_LNP No Codon_Optimize->Re_test Check_LNP->Re_test

Caption: Troubleshooting workflow for mRNA immune activation.

References

Technical Support Center: N1-Ethylpseudouridine (E1Ψ) Modified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent protein expression with N1-Ethylpseudouridine (E1Ψ) modified mRNA.

Frequently Asked Questions (FAQs)

Q1: What is this compound (E1Ψ) and why is it used in mRNA synthesis?

This compound (E1Ψ) is a modified nucleoside, a derivative of pseudouridine (Ψ), used during in vitro transcription to produce modified mRNA. Like other modifications such as N1-methylpseudouridine (m1Ψ), E1Ψ is incorporated into the mRNA sequence to enhance its biological properties. The primary goals of using such modifications are to reduce the innate immunogenicity of the mRNA, which can lead to translational shutdown, and to improve its stability and translation efficiency, ultimately increasing protein yield.[1][2][3]

Q2: How does E1Ψ compare to other uridine modifications like N1-methylpseudouridine (m1Ψ) in terms of protein expression?

Both E1Ψ and m1Ψ are modifications designed to improve upon the characteristics of pseudouridine (Ψ) by reducing innate immune activation and enhancing translation.[2][4] While m1Ψ is more extensively studied and has been shown to significantly increase protein expression by increasing ribosome density and reducing eIF2α phosphorylation-dependent translation inhibition, E1Ψ is a newer analog.[4][5] Studies have shown that some N1-substituted pseudouridine derivatives, including E1Ψ, can yield protein expression levels comparable to m1Ψ in certain cell lines.[2] However, the optimal modification can be context-dependent, varying with the specific mRNA sequence and the cellular environment.[6][7]

Q3: Can the ratio of E1Ψ modification in the mRNA affect protein expression?

Yes, the level of m1Ψ modification has been shown to correlate with protein expression, immunogenicity, and stability, and it is plausible that E1Ψ behaves similarly.[3] While complete substitution is common, studies with m1Ψ suggest that varying the modification ratio can impact the balance between immunogenicity and translational efficiency.[3] For some applications, a lower modification ratio might even lead to higher protein expression.[3] Therefore, inconsistent protein expression could potentially arise from batch-to-batch variations in the E1Ψ incorporation rate.

Troubleshooting Inconsistent Protein Expression

Problem 1: Low or No Protein Expression

Possible Cause 1: Suboptimal mRNA Design

Even with modified nucleosides, the fundamental design of the mRNA construct is critical for efficient translation.

  • Troubleshooting Steps:

    • Codon Optimization: Ensure the coding sequence (CDS) is codon-optimized for the target expression system (e.g., human cells). This enhances translation elongation by matching the availability of tRNA.[8]

    • 5' and 3' Untranslated Regions (UTRs): Flanking the CDS with optimal 5' and 3' UTRs is crucial for mRNA stability and translation initiation.

    • Poly(A) Tail: The length of the poly(A) tail significantly influences mRNA stability and translation. A longer tail generally increases stability, but an excessively long tail can trigger degradation.[1]

    • 5' Cap: A proper 5' cap structure (e.g., Cap1) is essential for efficient ribosome recruitment and protection from exonuclease degradation.[8][9]

Possible Cause 2: Poor mRNA Quality

The integrity and purity of the E1Ψ-mRNA are paramount for consistent results.

  • Troubleshooting Steps:

    • Verify mRNA Integrity: Run the mRNA on a denaturing agarose gel or use a bioanalyzer to check for degradation. The presence of smears instead of a sharp band indicates degradation.

    • Purification: Ensure the mRNA is properly purified to remove contaminants from the in vitro transcription reaction, such as dsRNA byproducts, which can trigger innate immune responses and inhibit translation.[10] HPLC purification can be effective in eliminating immune activation.[11]

    • Quantification: Accurately quantify the mRNA concentration before transfection. Inconsistent dosing will lead to variable expression levels.

Possible Cause 3: Innate Immune Response

While E1Ψ is designed to reduce immunogenicity, residual immune activation can still occur, leading to translational shutdown.[2][9]

  • Troubleshooting Steps:

    • Highly Pure mRNA: Use highly purified mRNA to minimize dsRNA contaminants, which are potent activators of innate immune sensors like PKR and RIG-I.[10]

    • Cell Type Considerations: Some cell lines are more sensitive to foreign RNA. The choice of cell line can influence the level of innate immune activation.[2]

Problem 2: High Batch-to-Batch Variability in Protein Expression

Possible Cause 1: Inconsistent E1Ψ Incorporation

Variations in the in vitro transcription reaction can lead to different incorporation rates of E1Ψ, affecting the final mRNA product's performance.

  • Troubleshooting Steps:

    • Standardize IVT Reactions: Ensure all parameters of the in vitro transcription (IVT) reaction (e.g., temperature, incubation time, enzyme and nucleotide concentrations) are consistent across batches.

    • Quality Control of NTPs: Use high-quality this compound triphosphate (E1ΨTP) and other NTPs.

    • Analytical Characterization: If possible, use techniques like mass spectrometry to confirm the incorporation efficiency of E1Ψ in different mRNA batches.

Possible Cause 2: Transfection Inefficiency

Variability in the delivery of mRNA into cells is a common source of inconsistent expression.

  • Troubleshooting Steps:

    • Optimize Transfection Protocol: Standardize the amount of mRNA, transfection reagent, cell density, and incubation times.

    • Cell Health: Ensure cells are healthy and within a consistent passage number range, as transfection efficiency can decline in older cells.

    • Transfection Reagent Quality: Use a fresh, high-quality transfection reagent suitable for mRNA delivery.

Data Summary

The following table summarizes the relative protein expression levels observed with different N1-substituted pseudouridine modifications in THP-1 cells, as reported in a study by Shin et al. This data can serve as a reference for expected performance, though results may vary depending on the specific mRNA and experimental conditions.

ModificationRelative Luciferase Activity in THP-1 Cells (Normalized to m1Ψ)
N1-methyl-Ψ (m1Ψ) 100%
N1-ethyl-Ψ (E1Ψ) ~95%
N1-(2-fluoroethyl)-Ψ (FE1Ψ) ~105%
N1-propyl-Ψ (Pr1Ψ) ~60%
N1-isopropyl-Ψ (iPr1Ψ) ~20%
Pseudouridine (Ψ) ~40%
Unmodified (U) <10%

Data adapted from Shin et al., TriLink BioTechnologies. The values are approximate and intended for comparative purposes.[2]

Experimental Protocols

Protocol 1: In Vitro Transcription of E1Ψ-Modified mRNA

This protocol provides a general framework for synthesizing E1Ψ-mRNA. Optimization may be required.

  • Template Preparation: A linear DNA template containing a T7 promoter, the 5' UTR, the coding sequence of the protein of interest, the 3' UTR, and a poly(A) tail sequence is required.

  • IVT Reaction Assembly: In a nuclease-free tube, combine the following components at room temperature:

    • Nuclease-free water

    • Transcription buffer (10x)

    • ATP, GTP, CTP solution

    • E1ΨTP solution (to fully replace UTP)

    • 5' Cap analog (e.g., CleanCap™)

    • Linear DNA template

    • T7 RNA Polymerase

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • Purification: Purify the mRNA using a suitable method, such as lithium chloride precipitation, silica-based columns, or HPLC for the highest purity.

  • Quality Control: Assess the mRNA concentration, integrity (e.g., via gel electrophoresis), and purity.

Visualizations

experimental_workflow cluster_prep Phase 1: mRNA Synthesis cluster_exp Phase 2: Transfection & Expression dna Linear DNA Template ivt In Vitro Transcription (with E1ΨTP) dna->ivt purify mRNA Purification (e.g., HPLC) ivt->purify qc1 Quality Control (Integrity & Purity) purify->qc1 transfect Cell Transfection qc1->transfect expression Protein Expression (Incubation) transfect->expression analysis Protein Analysis (e.g., Western Blot, ELISA) expression->analysis

Caption: Workflow for E1Ψ-mRNA synthesis and protein expression.

Caption: Troubleshooting logic for inconsistent E1Ψ-mRNA expression.

References

Technical Support Center: N1-Methylpseudouridine (m1Ψ) in T7 RNA Polymerase-Mediated In Vitro Transcription

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of N1-methylpseudouridine (m1Ψ) in T7 RNA polymerase-mediated in vitro transcription (IVT). Here you will find answers to frequently asked questions and troubleshooting advice for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the effect of substituting UTP with N1-methylpseudouridine-5'-triphosphate (m1ΨTP) on the fidelity of T7 RNA polymerase?

A1: Incorporating N1-methylpseudouridine (m1Ψ) in place of uridine generally results in higher fidelity of transcription compared to the incorporation of pseudouridine (Ψ).[1][2][3] The combined error rates for m1Ψ-modified RNAs are comparable to those of unmodified RNAs, while Ψ-modified RNAs show a twofold higher error rate.[1] T7 RNA polymerase lacks proofreading activity, so the fidelity of transcription relies on the nucleotide selectivity of the polymerase itself.[4]

Q2: What are the typical error rates observed when using m1ΨTP in IVT with T7 RNA polymerase?

A2: Studies using Pacific Biosciences Single Molecule Real-Time (SMRT) sequencing have determined the combined error rates (including transcription and reverse transcription errors) for different nucleotides. The total error rate for m1Ψ-containing RNAs transcribed by T7 RNA polymerase is approximately 7.4 ± 0.7 x 10⁻⁵ errors per base, which is similar to the error rate for unmodified RNA (5.9 ± 0.8 x 10⁻⁵ errors/base).[1] In contrast, the error rate for Ψ-containing RNA is significantly higher at 1.3 ± 0.2 x 10⁻⁴ errors/base.[1]

Q3: What types of errors are most common when using m1Ψ?

A3: For both unmodified and m1Ψ-modified RNAs transcribed by T7 RNA polymerase, base substitutions are the most predominant type of error, accounting for approximately 86-88% of all errors.[1] Deletions and insertions occur at much lower frequencies.[1]

Q4: Does the concentration of ribonucleoside triphosphates (rNTPs) affect the fidelity of m1Ψ incorporation?

A4: For T7 RNA polymerase, the overall rNTP concentration in the reaction does not significantly affect the fidelity of uridine incorporation.[1] However, altering the ratio of specific rNTPs, such as increasing the concentration of rATP, can modulate the base substitution error profile.[1]

Q5: How does the choice of RNA polymerase (T7 vs. SP6) affect the fidelity of m1Ψ incorporation?

A5: While both T7 and SP6 RNA polymerases incorporate m1Ψ more faithfully than Ψ, SP6 RNAP generally exhibits higher overall error rates than T7 RNAP for both unmodified and modified RNAs.[1][2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of m1Ψ-Modified RNA 1. Suboptimal reaction conditions: Incorrect concentrations of template DNA, NTPs (including m1ΨTP), or magnesium.[5] 2. Enzyme inactivity: Degradation of T7 RNA polymerase. 3. Poor template quality: Presence of contaminants (e.g., RNases, salts, phenol) or incomplete linearization of plasmid DNA.[][7]1. Optimize the concentration of all reaction components. If total nucleotide concentration is high, consider adding more magnesium.[5] 2. Use a fresh aliquot of T7 RNA polymerase and always include a positive control.[7] 3. Purify the DNA template thoroughly. Confirm complete linearization of plasmid DNA on an agarose gel.[7][8]
Incomplete or Truncated Transcripts 1. Low nucleotide concentration: Insufficient levels of one or more NTPs. 2. GC-rich template sequence: Premature termination of transcription.1. Ensure the final concentration of each NTP is adequate.[7] 2. Lower the transcription reaction temperature from 37°C to 30°C to facilitate transcription through GC-rich regions.[7]
Transcripts are Longer than Expected 1. Incomplete linearization of plasmid template: The polymerase transcribes through the entire circular plasmid. 2. Template with 3' overhangs: T7 RNA polymerase can exhibit template-independent activity at the 3' end.1. Verify complete linearization of the plasmid DNA template by agarose gel electrophoresis.[7] 2. Use restriction enzymes that generate blunt or 5' overhangs for template linearization.[8]
Unexpected Mutations or High Error Rate 1. Contamination of NTPs. 2. Non-optimal buffer conditions. 1. Use high-purity NTPs, including the m1ΨTP. 2. Ensure the reaction buffer composition and pH are optimal for T7 RNA polymerase activity.

Quantitative Data Summary

The following table summarizes the combined transcription and reverse transcription error rates for T7 RNA polymerase with different uridine analogs. Data is presented as errors per base.

NucleotideTotal Error Rate (× 10⁻⁵ errors/base)Substitution (%)Deletion (%)Insertion (%)
Uridine (U) 5.9 ± 0.88686
Pseudouridine (Ψ) 13.0 ± 1.79532
N1-Methylpseudouridine (m1Ψ) 7.4 ± 0.78884

Data adapted from a study utilizing Pacific Biosciences Single Molecule Real-Time (SMRT) sequencing.[1]

Experimental Protocols

In Vitro Transcription (IVT) for Generation of m1Ψ-Modified RNA

This protocol is a general guideline for the synthesis of m1Ψ-modified RNA using T7 RNA polymerase.

1. DNA Template Preparation:

  • The DNA template should contain a T7 RNA polymerase promoter sequence upstream of the sequence to be transcribed.[9]

  • For plasmid DNA, linearize the template downstream of the desired RNA sequence using a restriction enzyme that produces blunt or 5' overhangs.[8]

  • Purify the linearized DNA template to remove the restriction enzyme and any potential contaminants. Assess the quality and concentration of the DNA template.

2. IVT Reaction Setup:

  • In an RNase-free environment, assemble the following components at room temperature in the specified order:

    • Nuclease-free water

    • IVT reaction buffer (typically contains Tris-HCl, MgCl₂, DTT, and spermidine)

    • ATP, GTP, CTP (at desired final concentration)

    • m1ΨTP (completely replacing UTP)

    • Linearized DNA template

    • RNase inhibitor

    • T7 RNA polymerase

  • Mix the components gently and centrifuge briefly.

3. Incubation:

  • Incubate the reaction mixture at 37°C for a duration of 2 to 4 hours. For GC-rich templates, consider a lower incubation temperature of 30°C.[7]

4. DNase Treatment:

  • To remove the DNA template, add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.

5. RNA Purification:

  • Purify the synthesized m1Ψ-modified RNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.

6. Quality Control:

  • Assess the integrity and size of the purified RNA using denaturing agarose gel electrophoresis or a microfluidics-based system (e.g., Bioanalyzer).

  • Determine the concentration of the RNA by UV spectrophotometry.

Fidelity Assessment using Next-Generation Sequencing

This protocol outlines a workflow for determining the error rate of IVT reactions.

1. RNA to cDNA Conversion:

  • The synthesized RNA is converted to first-strand cDNA using a reverse transcriptase.[1][2]

2. Library Preparation:

  • The resulting cDNA is used to prepare a sequencing library compatible with a high-throughput sequencing platform (e.g., Pacific Biosciences SMRT sequencing or Illumina).[1]

3. Sequencing:

  • Sequence the prepared library according to the manufacturer's instructions.

4. Data Analysis:

  • Align the sequencing reads to the known reference sequence of the DNA template.

  • Identify and categorize any discrepancies between the sequencing reads and the reference sequence as substitutions, insertions, or deletions.

  • Calculate the error rate per base for each category and the total error rate.

Visualizations

experimental_workflow cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_qc Quality Control & Fidelity Assessment plasmid Plasmid DNA linearization Linearization (Restriction Digest) plasmid->linearization purification_dna DNA Purification linearization->purification_dna ivt_reaction IVT Reaction (T7 RNAP, ATP, GTP, CTP, m1ΨTP) purification_dna->ivt_reaction Linearized Template dnase_treatment DNase I Treatment ivt_reaction->dnase_treatment purification_rna RNA Purification dnase_treatment->purification_rna rna_qc RNA Integrity & Concentration purification_rna->rna_qc reverse_transcription Reverse Transcription (cDNA Synthesis) purification_rna->reverse_transcription m1Ψ-RNA sequencing Next-Generation Sequencing reverse_transcription->sequencing data_analysis Data Analysis (Error Rate Calculation) sequencing->data_analysis fidelity_comparison cluster_uridine Uridine cluster_psi Pseudouridine (Ψ) cluster_m1psi N1-Methyl-Ψ (m1Ψ) T7_RNAP T7 RNA Polymerase U_error Low Error (5.9 x 10⁻⁵) T7_RNAP->U_error incorporates Psi_error High Error (1.3 x 10⁻⁴) T7_RNAP->Psi_error incorporates m1Psi_error Low Error (7.4 x 10⁻⁵) T7_RNAP->m1Psi_error incorporates

References

Validation & Comparative

A Head-to-Head Comparison of N1-Methylpseudouridine and Pseudouridine for In Vivo mRNA Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the choice of nucleoside modification is a critical determinant of mRNA therapeutic efficacy. This guide provides an objective, data-driven comparison of two key modifications, N1-methylpseudouridine (m1Ψ) and pseudouridine (Ψ), focusing on their respective impacts on in vivo protein expression and immunogenicity.

The strategic incorporation of modified nucleosides into messenger RNA (mRNA) has been a pivotal advancement, enhancing stability and reducing the innate immune responses that previously hindered the technology's therapeutic potential. Among the most significant modifications, N1-methylpseudouridine (m1Ψ) has emerged as the industry standard, notably utilized in the highly successful Pfizer-BioNTech and Moderna COVID-19 vaccines.[1] This guide synthesizes experimental data to compare the in vivo performance of m1Ψ-modified mRNA against its predecessor, pseudouridine (Ψ)-modified mRNA.

Superior Protein Expression with N1-Methylpseudouridine

Quantitative data from in vivo studies in mice demonstrates a substantial advantage of m1Ψ modification over Ψ in terms of both the magnitude and duration of protein expression. A key study by Andries et al. (2015) revealed that mRNA encoding Firefly luciferase (fLuc) and modified with m1Ψ resulted in significantly higher protein expression compared to mRNA modified with Ψ.[1]

Upon intramuscular (i.m.) injection in BALB/c mice, m1Ψ-modified mRNA produced a peak bioluminescence signal that was approximately 13-fold higher than that achieved with Ψ-modified mRNA.[1] The total protein expression, calculated as the area under the curve (AUC) over 21 days, was also markedly greater for m1Ψ-mRNA. This enhanced performance underscores the superior translational capacity of m1Ψ-modified transcripts in a living system.

Table 1: In Vivo Luciferase Expression in BALB/c Mice (Intramuscular Injection)
Nucleoside ModificationPeak Expression (Photons/s/cm²/sr)Total Expression (AUC)Fold Increase (vs. Ψ)
Pseudouridine (Ψ)~1 x 10⁸~5 x 10⁹1x
N1-Methylpseudouridine (m1Ψ) ~1.3 x 10⁹ ~4 x 10¹⁰ ~8-13x

Data synthesized from Andries et al., Journal of Controlled Release, 2015.[1]

Reduced Immunogenicity Profile

A primary goal of nucleoside modification is to enable the mRNA to evade recognition by the host's innate immune system. Pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) can identify foreign RNA, triggering an inflammatory cascade that can lead to mRNA degradation and shutdown of protein translation.[2]

Experimental evidence indicates that m1Ψ is more effective than Ψ at dampening this immune response. In vitro studies with human fibroblast-like synoviocytes showed that unmodified mRNA led to a significant upregulation of inflammatory cytokines such as IL-6 and TNF-α. While both Ψ and m1Ψ modifications suppressed this response, m1Ψ was shown to be more potent in reducing these inflammatory markers, contributing to higher protein expression levels.[3] Studies comparing uridine-containing mRNA (U-mRNA) to m1Ψ-mRNA in vivo have shown that U-mRNA triggers a notable interferon response, which is absent in animals vaccinated with m1Ψ-mRNA, demonstrating its superior immune-evasive properties.

Table 2: In Vitro Cytokine Induction in Human Cells
mRNA ModificationIL-6 Expression (vs. control)TNF-α Expression (vs. control)
UnmodifiedHighHigh
Pseudouridine (Ψ)SuppressedSuppressed
N1-Methylpseudouridine (m1Ψ) Strongly Suppressed Strongly Suppressed

Qualitative summary based on findings from multiple studies.[3][4]

Experimental Protocols

The following sections detail the methodologies used in the key experiments cited in this guide, providing a framework for researchers looking to replicate or build upon these findings.

mRNA Synthesis (In Vitro Transcription)

The production of modified mRNA is achieved through an in vitro transcription (IVT) reaction.

  • DNA Template: A linearized plasmid DNA template containing a T7 promoter upstream of the gene of interest (e.g., Firefly luciferase), flanked by 5' and 3' untranslated regions (UTRs) and followed by a poly(A) tail sequence, is used.

  • IVT Reaction Mix: The reaction typically contains the DNA template, T7 RNA polymerase, RNase inhibitors, and a mixture of the four nucleotide triphosphates (NTPs): ATP, GTP, CTP, and UTP.

  • Nucleoside Modification: For modified mRNA, UTP is completely replaced with either N1-methylpseudouridine-5'-triphosphate (m1Ψ-TP) or pseudouridine-5'-triphosphate (Ψ-TP).

  • Capping: A 5' cap structure (Cap 1) is added co-transcriptionally using an anti-reverse cap analog (ARCA).

  • Purification: The resulting mRNA is purified, often using methods like DNase treatment to remove the template DNA followed by precipitation or chromatography to remove enzymes and unincorporated NTPs. The integrity of the final mRNA product is verified using gel electrophoresis.

experimental_workflow cluster_synthesis mRNA Synthesis pDNA Linearized Plasmid DNA (T7-Gene-pA) IVT In Vitro Transcription (IVT) with T7 Polymerase pDNA->IVT Purify Purification (DNase, Precipitation) IVT->Purify NTPs NTPs (ATP, GTP, CTP, m1Ψ-TP or Ψ-TP) NTPs->IVT QC1 mRNA Quality Control (Gel Electrophoresis) Purify->QC1

Caption: Workflow for In Vitro Transcription of Modified mRNA.
Lipid Nanoparticle (LNP) Formulation

For effective in vivo delivery, mRNA is encapsulated within lipid nanoparticles (LNPs). Microfluidic mixing is a common and reproducible method for LNP formulation.

  • Lipid Mixture (Organic Phase): A precise molar ratio of lipids is dissolved in ethanol. A typical formulation includes:

    • An ionizable lipid (e.g., SM-102 or DLin-MC3-DMA)

    • A helper phospholipid (e.g., DSPC or DOPE)

    • Cholesterol

    • A PEG-lipid (e.g., DMG-PEG 2000)

  • mRNA Solution (Aqueous Phase): The purified mRNA is diluted in an acidic aqueous buffer (e.g., sodium acetate, pH 4.0).

  • Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are driven through separate channels of a microfluidic mixing device (e.g., a T-junction). The rapid mixing causes a change in polarity, leading to the self-assembly of the lipids around the mRNA, forming LNPs.

  • Dialysis and Concentration: The resulting LNP solution is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated mRNA. The final formulation can be concentrated using centrifugal filters.

  • Characterization: The LNPs are characterized for size, polydispersity index (PDI), and encapsulation efficiency.

lnp_formulation cluster_lnp LNP Formulation lipids Lipid Mixture (in Ethanol) mixer Microfluidic Mixing lipids->mixer mrna Modified mRNA (in Aqueous Buffer) mrna->mixer dialysis Dialysis vs. PBS (Buffer Exchange) mixer->dialysis qc2 LNP Characterization (Size, PDI, Encapsulation) dialysis->qc2

Caption: Lipid Nanoparticle (LNP) Formulation Workflow.
In Vivo Administration and Analysis

The efficacy of the LNP-formulated mRNA is tested in animal models, typically mice.

  • Animal Model: BALB/c mice (6-8 weeks old) are commonly used.

  • Administration: A specific dose of mRNA-LNP (e.g., 20 µg of mRNA per mouse) is formulated in sterile PBS. The solution is injected either intramuscularly (i.m.) into the quadriceps or intradermally (i.d.).

  • Bioluminescence Imaging (for Luciferase): At various time points post-injection (e.g., 6 hours, 24 hours, and subsequent days), mice are anesthetized and injected intraperitoneally with D-luciferin, the substrate for Firefly luciferase. The resulting bioluminescence is measured using an in vivo imaging system (IVIS). The signal intensity (photons/second/cm²/steradian) correlates with the amount of expressed luciferase protein.

  • Cytokine Analysis: To assess immunogenicity, blood samples can be collected at early time points (e.g., 6 hours post-injection). Serum is isolated, and levels of key inflammatory cytokines (e.g., TNF-α, IL-6, IFN-β) are quantified using methods like ELISA or multiplex bead assays.

Conclusion and Future Outlook

The experimental data consistently demonstrates that N1-methylpseudouridine is superior to pseudouridine for in vivo applications of mRNA. The key advantages of m1Ψ are a significant increase in protein translation and a more pronounced reduction of the innate immune response.[1] This combination of enhanced efficacy and improved safety profile has made m1Ψ the modification of choice for clinically approved mRNA vaccines and a leading candidate for future mRNA-based therapeutics. Researchers developing novel mRNA drugs should consider the m1Ψ platform as the current gold standard, providing a robust foundation for achieving potent and durable in vivo protein expression.

References

A Comparative Analysis of the Immunogenicity of N1-Ethylpseudouridine and Pseudouridine in mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the immunogenic profile of modified nucleosides is paramount in the design of safe and effective mRNA-based therapeutics and vaccines. This guide provides an objective comparison of the immunogenicity of N1-Ethylpseudouridine (N1-Et-Ψ) and the more commonly known pseudouridine (Ψ), supported by available experimental data.

The incorporation of modified nucleosides into in vitro transcribed (IVT) mRNA is a key strategy to mitigate the innate immune response that can hinder therapeutic efficacy. While pseudouridine has been a foundational modification for reducing immunogenicity, recent evidence suggests that N1-alkylated pseudouridine derivatives, such as N1-methylpseudouridine (m1Ψ) and this compound, may offer superior performance in dampening immune activation.

Executive Summary of Comparative Immunogenicity

Experimental findings indicate that mRNA modified with N1-substituted pseudouridine derivatives, including this compound, exhibits lower immunogenicity compared to mRNA containing pseudouridine. A key study demonstrated that N1-substituted Ψ-mRNAs resulted in decreased cell toxicity in the human monocytic THP-1 cell line, a sensitive model for innate immune activation, when compared to both unmodified and pseudouridine-modified mRNA.[1] This suggests that the addition of an ethyl group to the N1 position of pseudouridine can further shield the mRNA from recognition by innate immune sensors.

Quantitative Data Comparison

The following table summarizes the key findings from a study comparing the effects of various N1-substituted pseudouridine modifications, including this compound, with pseudouridine and unmodified mRNA.

ModificationCell LineAssayOutcomeReference
This compound (Et1Ψ) THP-1MTT Assay (Cell Viability)Decreased cell toxicity compared to Ψ-mRNA and WT-mRNA[1]
Pseudouridine (Ψ) THP-1MTT Assay (Cell Viability)Higher cell toxicity than N1-substituted Ψ-mRNAs[1]
Unmodified (WT) THP-1MTT Assay (Cell Viability)Highest cell toxicity[1]

Note: The MTT assay is an indirect measure of immunogenicity. Lower cell viability can be indicative of a stronger innate immune response leading to cell stress and death.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments involved in the assessment of mRNA immunogenicity.

In Vitro Transcription of Modified mRNA

This protocol outlines the synthesis of mRNA incorporating either this compound or pseudouridine.

Materials:

  • Linearized DNA template encoding the gene of interest with a T7 promoter.

  • T7 RNA Polymerase.

  • Ribonucleotide solution mix (ATP, GTP, CTP).

  • This compound-5'-Triphosphate (N1-Et-ΨTP) or Pseudouridine-5'-Triphosphate (ΨTP).

  • Transcription buffer.

  • RNase inhibitor.

  • DNase I.

  • RNA purification kit.

Procedure:

  • Assemble the in vitro transcription reaction at room temperature by combining the linearized DNA template, transcription buffer, ATP, GTP, CTP, and either N1-Et-ΨTP or ΨTP.

  • Add T7 RNA Polymerase and RNase inhibitor to the reaction mixture.

  • Incubate the reaction at 37°C for 2-4 hours.

  • To remove the DNA template, add DNase I and incubate for an additional 15-30 minutes at 37°C.

  • Purify the mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.

  • Elute the purified mRNA in RNase-free water and quantify its concentration and assess its integrity.

In Vitro Immunogenicity Assessment in THP-1 Cells

This protocol describes how to assess the immunogenicity of modified mRNA using the THP-1 human monocytic cell line.

Materials:

  • THP-1 cells.

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics.

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation.

  • Purified N1-Et-Ψ-modified, Ψ-modified, and unmodified control mRNA.

  • Transfection reagent suitable for mRNA delivery to suspension cells.

  • 96-well cell culture plates.

  • MTT reagent.

  • ELISA kits for human TNF-α and IL-6.

Procedure:

  • Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 medium. To differentiate into macrophage-like cells, seed the cells in a 96-well plate and treat with PMA (e.g., 100 ng/mL) for 48-72 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.

  • mRNA Transfection: Complex the modified mRNAs with a suitable transfection reagent according to the manufacturer's protocol. Add the mRNA complexes to the differentiated THP-1 cells. Include a mock transfection control (transfection reagent only).

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.

  • MTT Assay for Cell Viability:

    • After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a commercially available solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the mock-transfected control.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatants before adding the MTT reagent.

    • Quantify the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's instructions.

Visualizing the Mechanisms of Innate Immune Recognition

The following diagrams illustrate the signaling pathways involved in the innate immune recognition of mRNA and a typical experimental workflow for comparing the immunogenicity of modified mRNA.

Innate_Immune_Signaling cluster_extracellular Endosome cluster_cytoplasm Cytoplasm mRNA mRNA TLR7_8 TLR7/8 mRNA->TLR7_8 Recognition of ssRNA MyD88 MyD88 TLR7_8->MyD88 RIG_I RIG-I MAVS MAVS RIG_I->MAVS dsRNA_byproduct dsRNA byproduct dsRNA_byproduct->RIG_I Recognition IRF3_7 IRF3/7 MAVS->IRF3_7 NF_kB NF-κB MAVS->NF_kB MyD88->NF_kB Type_I_IFN Type I Interferons (IFN-α/β) IRF3_7->Type_I_IFN Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Modified_mRNA N1-Et-Ψ or Ψ Modified mRNA Modified_mRNA->TLR7_8 Modified_mRNA->RIG_I Reduced_Recognition Reduced Recognition

Caption: Innate immune signaling pathways activated by mRNA.

Experimental_Workflow cluster_synthesis mRNA Synthesis cluster_assay Immunogenicity Assessment DNA_Template Linearized DNA Template IVT In Vitro Transcription DNA_Template->IVT mRNA_N1EtPsi N1-Et-Ψ mRNA IVT->mRNA_N1EtPsi mRNA_Psi Ψ mRNA IVT->mRNA_Psi mRNA_WT Unmodified mRNA IVT->mRNA_WT Purification Purification mRNA_N1EtPsi->Purification mRNA_Psi->Purification mRNA_WT->Purification Transfection Transfection Purification->Transfection THP1_Cells Differentiated THP-1 Cells THP1_Cells->Transfection Incubation 24h Incubation Transfection->Incubation MTT_Assay MTT Assay (Cell Viability) Incubation->MTT_Assay ELISA ELISA (Cytokine Quantification) Incubation->ELISA Data_Analysis Data Analysis & Comparison MTT_Assay->Data_Analysis ELISA->Data_Analysis

Caption: Experimental workflow for comparing mRNA immunogenicity.

References

N1-Ethylpseudouridine Shows Comparable Translational Efficiency to N1-Methylpseudouridine, Outperforming Other N1-Alkyl Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of N1-alkylpseudouridines reveals that N1-Ethylpseudouridine (N1-Et-Ψ) demonstrates translational efficiency on par with the widely used N1-Methylpseudouridine (m1Ψ), suggesting its potential as a valuable alternative in mRNA-based therapeutics and research. This guide provides an objective comparison of the translational performance of this compound against other N1-alkylpseudouridines, supported by available experimental data.

The modification of messenger RNA (mRNA) with nucleoside analogs is a critical strategy to enhance its stability and translational efficiency while reducing its immunogenicity. N1-methylpseudouridine has become a cornerstone in this field, notably for its role in successful mRNA vaccines. However, research into other N1-alkylpseudouridines is expanding the toolkit for mRNA engineering. A study by Shin and colleagues at TriLink BioTechnologies systematically evaluated a series of N1-substituted pseudouridine derivatives, providing valuable insights into their translational performance.

Comparative Translational Efficiency of N1-Alkylpseudouridines

Data from the aforementioned study, where Firefly Luciferase (FLuc) mRNA containing various N1-alkylpseudouridines was transfected into the human monocytic THP-1 cell line, indicates that several N1-substituted analogs exhibit robust protein expression. The THP-1 cell line is particularly relevant for these studies due to its sensitivity to innate immune activation, providing a stringent test for the immunomodulatory properties of the modified mRNAs.

The results demonstrated that four of the seven tested N1-substituted pseudouridine-modified mRNAs led to higher luciferase activity compared to mRNA with standard pseudouridine (Ψ). Notably, the expression levels from these four analogs were close to that achieved with m1Ψ-containing mRNA.

Quantitative Data Summary

The following table summarizes the relative translational efficiency of various N1-alkylpseudouridine-modified mRNAs, with the performance of m1Ψ-mRNA set as the benchmark.

N1-Alkylpseudouridine DerivativeAlkyl GroupRelative Luciferase Expression (Normalized to m1Ψ)
N1-Methylpseudouridine (m1Ψ) Methyl100%
This compound (Et1Ψ) Ethyl~95%
N1-Propylpseudouridine (Pr1Ψ) Propyl~60%
N1-Isopropylpseudouridine (iPr1Ψ) Isopropyl~40%
N1-(2-Fluoroethyl)pseudouridine (FE1Ψ) 2-Fluoroethyl~85%
N1-Methoxymethylpseudouridine (MOM1Ψ) Methoxymethyl~90%
N1-Pivaloyloxymethylpseudouridine (POM1Ψ) Pivaloyloxymethyl~70%
N1-Benzyloxymethylpseudouridine (BOM1Ψ) Benzyloxymethyl~50%
Pseudouridine (Ψ) -~30%
Unmodified Uridine (U) -<10%

Note: The quantitative data is an approximation derived from the graphical data presented in the cited poster by Shin et al. and is intended for comparative purposes.

Experimental Protocols

The following sections detail the probable methodologies employed in the comparative study of N1-alkylpseudouridine translational efficiency.

Synthesis of N1-Alkylpseudouridine 5'-Triphosphates

The various N1-substituted pseudouridine 5'-triphosphates were synthesized chemically. This process typically involves the protection of the ribose hydroxyl groups, followed by the alkylation of the N1 position of the pseudouridine base. Subsequent phosphorylation at the 5' position and deprotection yield the desired 5'-triphosphate ready for in vitro transcription.

In Vitro Transcription of Modified mRNA

Firefly Luciferase (FLuc) mRNA was synthesized using an in vitro transcription (IVT) reaction.

  • Template Preparation: A linearized plasmid DNA template encoding the Firefly Luciferase gene under the control of a T7 promoter was used. To enhance the incorporation of the modified nucleotides, a uridine-depleted template may be utilized where some uridine codons are synonymously replaced.

  • IVT Reaction Mix: The reaction mixture (typically 20-50 µL) contained:

    • T7 RNA Polymerase

    • Transcription Buffer (40 mM Tris-HCl, pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)

    • ATP, GTP, CTP (7.5 mM each)

    • The respective N1-alkylpseudouridine-5'-triphosphate (in place of UTP)

    • Cap analog (e.g., CleanCap™)

    • Linearized DNA template (1 µg)

  • Incubation: The reaction was incubated at 37°C for 2-4 hours.

  • DNase Treatment: The DNA template was removed by incubation with DNase I for 15-30 minutes at 37°C.

  • Purification: The synthesized mRNA was purified using a suitable method, such as lithium chloride precipitation or silica-based columns, to remove unincorporated nucleotides, enzymes, and DNA fragments. The quality and integrity of the mRNA were assessed using gel electrophoresis and spectrophotometry.

Cell Culture and Transfection of THP-1 Cells
  • Cell Culture: Human THP-1 monocytic cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Transfection: For transfection, THP-1 cells were seeded in 24-well plates. The modified FLuc mRNAs were delivered into the cells using a lipid-based transfection reagent (e.g., Lipofectamine™ MessengerMAX™). The mRNA-lipid complexes were prepared according to the manufacturer's instructions and added to the cells.

Luciferase Reporter Assay
  • Cell Lysis: At a set time point post-transfection (e.g., 24 hours), the cells were washed with phosphate-buffered saline (PBS) and lysed using a passive lysis buffer.

  • Luminometry: The cell lysates were transferred to a 96-well luminometer plate. Luciferase assay reagent containing the substrate luciferin was added to each well.

  • Signal Detection: The luminescence signal, which is proportional to the amount of active Firefly Luciferase, was immediately measured using a luminometer. The relative light units (RLUs) were recorded for each sample.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_ivt In Vitro Transcription cluster_cell_assay Cell-Based Assay cluster_analysis Data Analysis N1_Alkyl_Pseudo_TP N1-Alkylpseudouridine 5'-Triphosphates IVT IVT with T7 Polymerase (FLuc DNA Template) N1_Alkyl_Pseudo_TP->IVT Substitute for UTP Purification mRNA Purification IVT->Purification QC mRNA Quality Control Purification->QC Transfection Transfection of THP-1 Cells QC->Transfection Transfect modified mRNA Lysis Cell Lysis Transfection->Lysis Luciferase_Assay Luciferase Assay Lysis->Luciferase_Assay Data_Analysis Quantification of Luciferase Expression Luciferase_Assay->Data_Analysis

Caption: Experimental workflow for comparing translational efficiency.

Mechanism of Enhanced Translation by N1-Alkylpseudouridines

Signaling_Pathway cluster_cell Cytoplasm cluster_prr Pattern Recognition Receptors cluster_response Innate Immune Response unmodified_mRNA Unmodified mRNA TLR TLR7/8 unmodified_mRNA->TLR Recognized as foreign PKR PKR unmodified_mRNA->PKR Activates modified_mRNA N1-Alkyl-Ψ mRNA modified_mRNA->TLR Evades recognition modified_mRNA->PKR Reduced activation Translation_Active Efficient Translation modified_mRNA->Translation_Active Interferon Type I Interferon Production TLR->Interferon eIF2a_P eIF2α Phosphorylation PKR->eIF2a_P Translation_Inhibition Translation Inhibition Interferon->Translation_Inhibition eIF2a_P->Translation_Inhibition

Caption: Mitigation of innate immune response by N1-Alkyl-Ψ mRNA.

Validating N1-Ethylpseudouridine Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of N1-Ethylpseudouridine (N1-Et-Ψ) incorporation into RNA is a critical step in the development of mRNA-based therapeutics and vaccines. This guide provides an objective comparison of mass spectrometry-based approaches with alternative validation methods, supported by experimental data and detailed protocols to ensure accurate and reliable quantification of this key RNA modification.

The substitution of uridine with modified nucleosides like this compound is a key strategy to enhance the stability and translational efficacy of mRNA, while reducing its immunogenicity.[1] Consequently, robust analytical methods are required to verify the successful and accurate incorporation of N1-Et-Ψ into transcribed RNA molecules. Mass spectrometry (MS) has emerged as a gold-standard technique for this purpose, offering high sensitivity and specificity. However, other methods such as nanopore sequencing and fluorescence-based assays present viable alternatives with their own distinct advantages and limitations.

Performance Comparison of Validation Methods

The choice of method for validating N1-Et-Ψ incorporation is contingent on the specific experimental needs, including the requirement for sequence-specific information, quantification accuracy, throughput, and available instrumentation. The following table summarizes the key performance characteristics of mass spectrometry, nanopore sequencing, and fluorescence-based assays.

FeatureMass Spectrometry (LC-MS/MS)Nanopore SequencingFluorescence-Based Assays
Principle Separation and identification of molecules based on mass-to-charge ratio.Electrical current changes as single RNA molecules pass through a nanopore.Detection of fluorescence signal from labeled RNA or interacting dyes.
Quantitative Capability High (with appropriate standards and methods like SRM).[2]Semi-quantitative to quantitative, can be sequence-dependent.[3][4]Generally semi-quantitative, can be quantitative with calibration.
Sequence Specificity High, can pinpoint the location of modification in RNA fragments.[5]High, provides single-molecule, full-length sequence context.[3][4]Low, typically provides bulk measurement of incorporation.
Sensitivity High (femtomole to picomole range).High (single-molecule detection).High, dependent on the specific dye and instrument.[6]
Throughput Moderate, can be automated.High, capable of sequencing many molecules in parallel.High, suitable for plate-based assays.
Sample Requirement Micrograms of RNA.Nanograms to micrograms of RNA.Nanograms to micrograms of RNA.
Instrumentation Liquid chromatograph coupled to a mass spectrometer.Nanopore sequencing device.Fluorometer or fluorescence plate reader.
Key Advantage Direct and unambiguous identification and quantification.Provides long-read sequence information and modification patterns.High throughput and relatively low cost.
Key Limitation Requires enzymatic digestion, which can be complex.Base-calling errors can affect accuracy; data analysis is complex.Indirect measurement; may require labeling that can affect RNA.

Experimental Workflows and Protocols

To aid in the selection and implementation of a suitable validation method, this section provides detailed experimental protocols for mass spectrometry and nanopore sequencing. A conceptual protocol for a fluorescence-based assay is also presented.

Mass Spectrometry-Based Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the precise quantification of N1-Et-Ψ. The general workflow involves the enzymatic digestion of the RNA into smaller fragments or individual nucleosides, followed by chromatographic separation and mass spectrometric analysis.

  • RNA Digestion:

    • To Nucleosides: Incubate 1-5 µg of N1-Et-Ψ modified RNA with a mixture of nuclease P1 (2 U) and alkaline phosphatase (1 U) in a suitable buffer (e.g., 10 mM ammonium acetate) at 37°C for 2-4 hours. This will hydrolyze the RNA into individual nucleosides.

    • To Oligonucleotides: For sequence context information, digest the RNA with a site-specific RNase, such as RNase T1 (cleaves after guanosine residues), at 37°C for 1 hour.[5]

  • Liquid Chromatography (LC) Separation:

    • Inject the digested sample onto a reverse-phase C18 column.

    • Separate the nucleosides or oligonucleotides using a gradient of mobile phases, typically water with a small amount of formic acid (for positive ion mode) or a volatile buffer like ammonium acetate, and an organic solvent such as acetonitrile or methanol.[7]

  • Tandem Mass Spectrometry (MS/MS) Analysis:

    • Perform analysis using an electrospray ionization (ESI) source in positive ion mode.

    • For quantitative analysis of nucleosides, use selected reaction monitoring (SRM) to monitor the specific precursor-to-product ion transitions for uridine and N1-Et-Ψ.[2]

    • For oligonucleotide analysis, acquire full scan MS data to identify the masses of the RNA fragments and MS/MS data to sequence the fragments and localize the N1-Et-Ψ modification. The presence of N1-Et-Ψ will result in a characteristic mass shift compared to the corresponding uridine-containing fragment.

Nanopore Sequencing Validation

Direct RNA sequencing using nanopores offers a unique advantage by enabling the analysis of full-length RNA molecules, providing information on the incorporation of N1-Et-Ψ across the entire transcript. The method relies on the distinct electrical current signals generated as the modified nucleoside passes through the nanopore.[4]

  • Library Preparation:

    • Polyadenylate the 3' end of the N1-Et-Ψ modified RNA if it does not already have a poly(A) tail.

    • Prepare the direct RNA sequencing library using a commercially available kit (e.g., from Oxford Nanopore Technologies). This involves ligating a sequencing adapter to the poly(A) tail.[3][8]

  • Nanopore Sequencing:

    • Load the prepared library onto a nanopore flow cell.

    • Initiate the sequencing run on the nanopore device. The instrument will measure the ionic current changes as individual RNA strands are threaded through the nanopores.

  • Data Analysis:

    • Use appropriate basecalling software to convert the raw electrical signal data into RNA sequences.

    • Align the sequenced reads to the reference sequence of the transcript.

    • Analyze the basecalling data for characteristic errors or deviations at uridine positions, which can indicate the presence of N1-Et-Ψ.[4] The incorporation efficiency can be quantified by analyzing the frequency of these signatures at expected modification sites.[3]

Fluorescence-Based Validation

Fluorescence-based assays provide a high-throughput and cost-effective method for the general validation of modified nucleotide incorporation. These assays are typically based on the change in fluorescence of a dye upon binding to RNA or the use of fluorescently labeled nucleotides.

  • Assay Principle: This protocol is based on the differential binding of a fluorescence dye to RNA containing unmodified uridine versus RNA containing N1-Et-Ψ. Alternatively, a fluorescently labeled N1-Et-Ψ triphosphate could be used during in vitro transcription, and the fluorescence of the resulting RNA measured.

  • Experimental Steps:

    • Prepare a series of calibration standards with known ratios of N1-Et-Ψ to uridine in RNA.

    • In a microplate format, mix the RNA samples and standards with a suitable RNA-binding fluorescent dye (e.g., RiboGreen).

    • Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.[6]

    • Generate a standard curve by plotting the fluorescence intensity against the known N1-Et-Ψ incorporation rate.

    • Determine the N1-Et-Ψ incorporation in the unknown samples by interpolating their fluorescence readings from the standard curve.

Visualizing the Validation Workflow

The following diagram illustrates the general workflow for the validation of this compound incorporation using mass spectrometry and nanopore sequencing.

Validation_Workflow cluster_synthesis RNA Synthesis cluster_validation Validation Methods cluster_ms Mass Spectrometry cluster_np Nanopore Sequencing cluster_output Analysis Output IVT In Vitro Transcription with N1-Et-Ψ-TP Digestion Enzymatic Digestion (to Nucleosides or Oligonucleotides) IVT->Digestion LibPrep Library Preparation IVT->LibPrep LC Liquid Chromatography Digestion->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS MS_Output Quantification of N1-Et-Ψ & Sequence Localization MS->MS_Output Sequencing Direct RNA Sequencing LibPrep->Sequencing DataAnalysis Data Analysis (Basecalling & Alignment) Sequencing->DataAnalysis NP_Output Incorporation Efficiency & Full-Length Sequence DataAnalysis->NP_Output

Caption: Workflow for N1-Et-Ψ incorporation validation.

Conclusion

The validation of this compound incorporation in synthetic RNA is a critical quality control step in the production of mRNA for therapeutic use. Mass spectrometry, particularly LC-MS/MS, provides the most direct and quantitative measure of incorporation, offering high specificity and the ability to pinpoint the location of the modification. Nanopore sequencing presents a powerful alternative that can provide single-molecule, full-length sequence information, which is invaluable for assessing the overall integrity and modification status of the RNA population. Fluorescence-based assays, while more indirect, offer a high-throughput and cost-effective option for initial screening or for applications where precise quantification at the sequence level is not required. The selection of the most appropriate method will depend on the specific research question, available resources, and the desired level of detail in the validation process.

References

N1-Ethylpseudouridine vs. m1Ψ: A Comparative Analysis of their Impact on mRNA Stability

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of mRNA therapeutics and vaccines, the choice of modified nucleosides is a critical determinant of efficacy. Among the most promising modifications, N1-methylpseudouridine (m1Ψ) has become the gold standard, lauded for its ability to enhance protein expression by increasing mRNA stability and evading the innate immune response. This guide provides a comparative analysis of a lesser-known analog, N1-Ethylpseudouridine (N1-Et-Ψ), and the well-established m1Ψ, with a focus on their respective impacts on mRNA stability.

Executive Summary

Comparative Data on Protein Expression

A study by TriLink BioTechnologies investigated the impact of several N1-substituted pseudouridine analogs, including this compound (Et1Ψ), on protein expression. The study utilized Firefly Luciferase (FLuc) mRNA modified with these analogs and assessed protein production in both a human monocyte cell line (THP-1) and an in vitro wheat germ extract translation system.

The findings suggest that while some N1-modifications may slightly reduce protein translation in a cell-free system, this effect is largely counteracted in a cellular context by a significant reduction in the innate immune response that would otherwise lead to a shutdown of translation.[1]

Table 1: Relative Luciferase Activity of N1-Substituted Pseudouridine-Modified mRNA in THP-1 Cells [1]

mRNA ModificationRelative Luciferase Activity (%)
Unmodified UridineBaseline
Pseudouridine (Ψ)Increased
N1-methylpseudouridine (m1Ψ) High Increase
This compound (Et1Ψ) Comparable to m1Ψ
N1-(2-fluoroethyl)-ΨComparable to m1Ψ
N1-propyl-ΨComparable to m1Ψ
N1-isopropyl-ΨComparable to m1Ψ

Note: This table is a qualitative summary based on the findings that four of the seven N1-substituted mRNAs showed activities close to that of m1Ψ-mRNA.

Impact of m1Ψ on mRNA Stability

The incorporation of m1Ψ into mRNA transcripts is well-documented to enhance their stability. This is attributed to several factors:

  • Evasion of Innate Immune Recognition: Unmodified single-stranded RNA can be recognized by Toll-like receptors (TLRs), leading to an inflammatory response and the activation of ribonucleases that degrade mRNA.[1] m1Ψ modification helps the mRNA to evade this immune surveillance.

  • Increased Structural Stability: m1Ψ can enforce secondary structures within the mRNA sequence.[2] This increased structural integrity can contribute to a longer functional half-life. A recent molecular dynamics study indicated that N1-methyl-Ψ induces a higher stabilization effect on dsRNA due to stronger stacking and base pair interactions compared to pseudouridine.[3]

  • Increased Ribosome Loading: Studies have shown that m1Ψ-modified mRNAs exhibit increased ribosome density. This enhanced interaction with the translational machinery may also contribute to increased functional half-life.[4][5]

While quantitative data on the half-life of N1-Et-Ψ modified mRNA is not available, the comparable protein expression levels in immune-competent cells suggest that it likely shares m1Ψ's ability to mitigate immune-mediated degradation.

Signaling Pathways and Experimental Workflows

Innate Immune Recognition of In Vitro Transcribed mRNA

The stability of exogenously delivered mRNA is intrinsically linked to its recognition by the innate immune system. The following diagram illustrates the general pathway of immune activation by unmodified mRNA and the points at which modifications like m1Ψ and N1-Et-Ψ can intervene.

InnateImmuneRecognition cluster_cell Target Cell cluster_endosome Endosome unmodified_mrna Unmodified IVT mRNA tlr TLR7/8 unmodified_mrna->tlr Recognition rigi RIG-I unmodified_mrna->rigi Recognition pkr PKR unmodified_mrna->pkr Activation modified_mrna m1Ψ or N1-Et-Ψ Modified mRNA modified_mrna->tlr Evasion modified_mrna->rigi Evasion modified_mrna->pkr Evasion protein Therapeutic Protein modified_mrna->protein Translation immune_response Innate Immune Response (IFN Production) tlr->immune_response rigi->immune_response translation_shutdown Translation Shutdown pkr->translation_shutdown mrna_degradation mRNA Degradation (RNase L) immune_response->mrna_degradation

Caption: Innate immune sensing of mRNA and the role of modifications.

Experimental Workflow for mRNA Stability Assay

To quantitatively assess and compare the stability of mRNAs modified with N1-Et-Ψ and m1Ψ, a transcriptional inhibition assay is a standard method. The following diagram outlines the key steps in this process.

mRNA_Stability_Workflow cluster_prep Preparation cluster_assay Stability Assay cluster_analysis Analysis ivt In Vitro Transcription (with N1-Et-Ψ or m1Ψ) purification mRNA Purification ivt->purification transfection Transfect Cells with Modified mRNA purification->transfection actinomycin_d Add Actinomycin D to Inhibit Transcription transfection->actinomycin_d time_points Collect Cells at Multiple Time Points (e.g., 0, 2, 4, 8, 12h) actinomycin_d->time_points rna_extraction Total RNA Extraction time_points->rna_extraction rt_qpcr RT-qPCR to Quantify Remaining mRNA rna_extraction->rt_qpcr data_analysis Calculate mRNA Half-Life (Relative to t=0) rt_qpcr->data_analysis

Caption: Workflow for determining mRNA half-life.

Experimental Protocols

In Vitro Transcription of Modified mRNA

Objective: To synthesize mRNA transcripts with complete substitution of uridine with either N1-Et-Ψ or m1Ψ.

Materials:

  • Linearized DNA template encoding the gene of interest with a T7 promoter.

  • T7 RNA Polymerase.

  • Ribonucleotide solution (ATP, GTP, CTP).

  • This compound-5'-Triphosphate (N1-Et-ΨTP) or N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP).

  • Transcription buffer.

  • RNase inhibitor.

  • DNase I.

  • RNA purification kit.

Protocol:

  • Assemble the transcription reaction at room temperature in the following order: RNase-free water, transcription buffer, ATP, GTP, CTP, N1-Et-ΨTP or m1ΨTP, linearized DNA template, RNase inhibitor, and T7 RNA Polymerase.[4]

  • Incubate the reaction at 37°C for 2-4 hours.

  • Add DNase I to the reaction mixture to digest the DNA template and incubate at 37°C for 15 minutes.

  • Purify the mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.

  • Assess the quality and concentration of the synthesized mRNA using a spectrophotometer and gel electrophoresis.

mRNA Stability Assay Using Transcriptional Inhibition

Objective: To determine the half-life of modified mRNA transcripts in a cellular context.

Materials:

  • Cultured mammalian cells (e.g., HEK293T, HeLa).

  • Purified N1-Et-Ψ or m1Ψ modified mRNA.

  • Lipid-based transfection reagent.

  • Actinomycin D solution.

  • Cell lysis buffer.

  • RNA extraction kit.

  • Reverse transcription reagents.

  • qPCR master mix and primers specific to the transcript of interest.

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.

  • Transfection: Transfect the cells with the N1-Et-Ψ or m1Ψ modified mRNA using a lipid-based transfection reagent according to the manufacturer's protocol.

  • Incubation: Allow cells to express the mRNA for a defined period (e.g., 24 hours).

  • Transcriptional Inhibition: Add Actinomycin D to the culture medium at a final concentration sufficient to inhibit transcription (e.g., 5-10 µg/mL).

  • Time-Course Collection: Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 8, 12, and 24 hours). The 0-hour time point should be collected immediately after adding Actinomycin D.

  • RNA Extraction: Lyse the collected cells at each time point and extract total RNA using a suitable kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase.

  • qPCR Analysis: Perform quantitative PCR (qPCR) using primers specific for the mRNA of interest. Include a stable housekeeping gene as a reference for normalization.

  • Data Analysis:

    • Calculate the relative amount of the target mRNA at each time point compared to the 0-hour time point.

    • Plot the percentage of remaining mRNA against time.

    • Determine the mRNA half-life (t1/2) by fitting the data to a one-phase decay curve.

Conclusion

While direct experimental data on the stability of this compound-modified mRNA is currently lacking, preliminary studies on protein expression suggest it may offer benefits comparable to N1-methylpseudouridine, likely by mitigating the innate immune response. The enhanced stability of m1Ψ-modified mRNA is a key attribute contributing to its therapeutic success. To definitively establish the comparative stability of N1-Et-Ψ, further studies employing rigorous mRNA half-life assays, such as the one detailed in this guide, are required. Such data will be invaluable for the rational design of next-generation mRNA therapeutics.

References

A Side-by-Side Analysis of Protein Expression with N1-Ethyl-Pseudouridine vs. N1-Propyl-Pseudouridine Modified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has underscored the critical role of nucleoside modifications in enhancing mRNA stability, translational efficiency, and in reducing immunogenicity. Among these, derivatives of pseudouridine have gained prominence. This guide provides a direct comparison of two such analogs, N1-ethyl-pseudouridine (Et1Ψ) and N1-propyl-pseudouridine (Pr1Ψ), focusing on their impact on in vitro transcription yields and subsequent protein expression.

The data presented is based on studies involving the synthesis of Firefly Luciferase (FLuc) mRNA incorporating these modified nucleosides. The findings offer valuable insights for the selection of modified nucleotides in the development of next-generation mRNA technologies.

Data Presentation: Quantitative Comparison

The performance of N1-ethyl-pseudouridine and N1-propyl-pseudouridine was evaluated based on two key parameters: the yield of in vitro transcribed (IVT) mRNA and the relative luciferase expression following transfection into THP-1 human monocytic cells. The results are summarized in the table below.

ModificationRelative IVT mRNA Yield (%)Relative Luciferase Expression (%) in THP-1 Cells
N1-ethyl-pseudouridine (Et1Ψ) ~80~110
N1-propyl-pseudouridine (Pr1Ψ) ~70~105
N1-methyl-pseudouridine (m1Ψ) (Reference) 100100
Pseudouridine (Ψ) (Reference) Not Reported~75

Data is approximated from graphical representations presented by Shin et al., TriLink BioTechnologies. The relative yield and expression are in comparison to N1-methyl-pseudouridine, which was set as the benchmark at 100%.

Key Observations

From the comparative data, both N1-ethyl-pseudouridine and N1-propyl-pseudouridine demonstrate high levels of protein expression, surpassing that of the parent pseudouridine modification and performing comparably to the widely used N1-methyl-pseudouridine. While there is a slight trade-off in IVT mRNA yield with the larger alkyl substitutions compared to N1-methyl-pseudouridine, the resulting protein expression remains robust. Notably, these N1-substituted pseudouridines were also associated with decreased cell toxicity in an MTT assay when compared to unmodified mRNA.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments cited in the comparison of N1-ethyl-pseudouridine and N1-propyl-pseudouridine.

In Vitro Transcription of Modified mRNA

This protocol outlines the synthesis of Cap1 FLuc mRNA (1.9 kb) with complete substitution of uridine triphosphate (UTP) with either N1-ethyl-pseudouridine-5'-triphosphate or N1-propyl-pseudouridine-5'-triphosphate.

Materials:

  • Linearized plasmid DNA template encoding Firefly Luciferase with an upstream T7 promoter.

  • T7 RNA Polymerase.

  • 5x Transcription Buffer.

  • ATP, GTP, CTP solution (100 mM each).

  • N1-ethyl-pseudouridine-5'-triphosphate or N1-propyl-pseudouridine-5'-triphosphate (100 mM).

  • CleanCap™ Reagent AG.

  • RNase Inhibitor.

  • DNase I.

  • Nuclease-free water.

  • LiCl solution for precipitation.

Procedure:

  • Thaw all reagents at room temperature, except for T7 RNA Polymerase and RNase Inhibitor, which should be kept on ice.

  • Assemble the transcription reaction at room temperature in a nuclease-free tube. For a 20 µL reaction, the components are added in the following order:

    • Nuclease-free water to a final volume of 20 µL.

    • 4 µL of 5x Transcription Buffer.

    • 2 µL each of ATP, GTP, CTP (10 mM final concentration).

    • 2 µL of modified UTP (N1-ethyl-Ψ-TP or N1-propyl-Ψ-TP) (10 mM final concentration).

    • 2 µL of CleanCap™ Reagent AG.

    • 1 µg of linearized DNA template.

    • 1 µL of RNase Inhibitor.

    • 2 µL of T7 RNA Polymerase.

  • Mix gently by pipetting and incubate at 37°C for 2 hours.

  • To remove the DNA template, add 2 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes.

  • Purify the mRNA using a suitable RNA purification kit or by LiCl precipitation.

  • Quantify the mRNA concentration using a spectrophotometer and verify its integrity via gel electrophoresis.

Transfection of THP-1 Cells

This protocol describes the transfection of the modified FLuc mRNA into the THP-1 human monocytic cell line.

Materials:

  • THP-1 cells.

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Modified FLuc mRNA.

  • Transfection reagent suitable for mRNA delivery to suspension cells (e.g., electroporation or lipid-based reagents).

  • Opti-MEM or other serum-free medium.

  • 96-well culture plates.

Procedure:

  • Culture THP-1 cells to the desired density.

  • On the day of transfection, dilute the modified mRNA in a serum-free medium.

  • In a separate tube, dilute the transfection reagent in the same serum-free medium.

  • Combine the diluted mRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Add the mRNA-transfection reagent complexes to the THP-1 cells seeded in a 96-well plate.

  • Incubate the cells at 37°C in a CO2 incubator for the desired time period (e.g., 24 hours) before assaying for protein expression.

Luciferase Reporter Assay

This protocol is for quantifying the expression of Firefly Luciferase from the transfected modified mRNA.

Materials:

  • Transfected THP-1 cells in a 96-well plate.

  • Luciferase Assay Reagent (containing luciferin substrate).

  • Cell lysis buffer.

  • Luminometer.

Procedure:

  • After the desired incubation period post-transfection, remove the culture medium from the cells.

  • Wash the cells with PBS.

  • Add cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to ensure complete cell lysis.

  • Add the Luciferase Assay Reagent to each well containing the cell lysate.

  • Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein expressed.

Visualizations

G cluster_0 mRNA Synthesis cluster_1 Cellular Delivery & Expression cluster_2 Analysis DNA Template DNA Template In Vitro Transcription In Vitro Transcription DNA Template->In Vitro Transcription T7 Polymerase, CleanCap AG Modified mRNA Modified mRNA In Vitro Transcription->Modified mRNA DNase I Treatment, Purification N1-ethyl-ΨTP N1-ethyl-ΨTP N1-ethyl-ΨTP->In Vitro Transcription N1-propyl-ΨTP N1-propyl-ΨTP N1-propyl-ΨTP->In Vitro Transcription Transfection Transfection Modified mRNA->Transfection Lipid Nanoparticle or Electroporation Protein Expression (Translation) Protein Expression (Translation) Transfection->Protein Expression (Translation) THP-1 Cells THP-1 Cells THP-1 Cells->Transfection Luciferase Assay Luciferase Assay Protein Expression (Translation)->Luciferase Assay Luciferin Substrate Data Analysis Data Analysis Luciferase Assay->Data Analysis Luminescence Measurement

Caption: Experimental workflow for comparing N1-ethyl- and N1-propyl-pseudouridine modified mRNA.

G cluster_ethyl N1-ethyl-pseudouridine cluster_propyl N1-propyl-pseudouridine ethyl Chemical Structure of N1-ethyl-pseudouridine propyl Chemical Structure of N1-propyl-pseudouridine

Evaluating Off-Target Effects of N1-Ethylpseudouridine-Modified mRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has revolutionized medicine, with chemical modifications to the mRNA molecule being a key driver of their success. Among these, N1-methylpseudouridine (m1Ψ) has become a widely adopted modification due to its ability to enhance protein expression and reduce innate immunogenicity. As the field evolves, novel modifications such as N1-Ethylpseudouridine (N1-Et-Ψ) are being explored. This guide provides an objective comparison of the off-target effects of N1-Et-Ψ-modified mRNA against unmodified mRNA, pseudouridine (Ψ)-modified mRNA, and the current industry standard, m1Ψ-modified mRNA, based on available experimental data.

Key Off-Target Considerations in Modified mRNA Therapy

The introduction of exogenous mRNA into cells can trigger two primary types of off-target effects:

  • Innate Immune Activation: Cellular sensors such as Toll-like receptors (TLRs), Retinoic acid-inducible gene I (RIG-I), and Protein Kinase R (PKR) can recognize synthetic mRNA as foreign, leading to an inflammatory response and translational shutdown. Modifications to the uridine base are a key strategy to mitigate this.

  • Translational Infidelity: Alterations to the mRNA structure can affect the fidelity of the ribosome during translation, potentially leading to ribosomal frameshifting and the production of unintended, off-target proteins. This has been observed with m1Ψ-modified mRNA and is a critical safety parameter to evaluate.[1][2]

Comparative Analysis of mRNA Modifications

The following tables summarize the available data on the performance of this compound in comparison to other common mRNA modifications regarding protein expression and key off-target effects.

Protein Expression and Cytotoxicity

Data from in vitro studies in the THP-1 monocyte cell line, a sensitive model for innate immune activation, provides a preliminary comparison of N1-substituted pseudouridine derivatives.

mRNA ModificationRelative Protein Expression (Luciferase Assay in THP-1 cells)Cell Viability (MTT Assay in THP-1 cells)
Unmodified (U)BaselineBaseline
Pseudouridine (Ψ)Increased compared to UDecreased compared to N1-substituted Ψ
This compound (N1-Et-Ψ) Higher than Ψ, comparable to m1Ψ[3][4]Increased compared to U and Ψ[3][4]
N1-Methylpseudouridine (m1Ψ)HighIncreased compared to U and Ψ

Note: Specific quantitative values for protein expression and cytotoxicity for N1-Et-Ψ are not publicly available. The data presented is based on qualitative comparisons from conference abstracts.

Innate Immune Activation

While direct comparative studies on cytokine profiles for N1-Et-Ψ are limited, the reduced cytotoxicity observed in immune-sensitive cells suggests a dampened innate immune response.

mRNA ModificationKnown Impact on Innate Immunity
Unmodified (U)Strong activation of TLRs, RIG-I, and PKR, leading to cytokine production and translational shutdown.
Pseudouridine (Ψ)Reduced activation of innate immune sensors compared to unmodified mRNA.[5]
This compound (N1-Et-Ψ) Stated to reduce immunogenicity.[6] Decreased cell toxicity in immune cells suggests reduced innate immune activation.[3][4]
N1-Methylpseudouridine (m1Ψ)Significantly reduced activation of TLRs, RIG-I, and PKR, leading to decreased cytokine production and enhanced protein expression.[7][8]
Translational Fidelity

The impact of N1-Et-Ψ on translational fidelity has not been specifically reported in publicly available literature. However, studies on m1Ψ have shown a potential for ribosomal frameshifting, highlighting the importance of evaluating this parameter for any new modification.

mRNA ModificationTranslational Fidelity (Ribosomal Frameshifting)
Unmodified (U)High fidelity.
Pseudouridine (Ψ)Some studies suggest a potential for increased miscoding.[9]
This compound (N1-Et-Ψ) Data not available.
N1-Methylpseudouridine (m1Ψ)Can induce +1 ribosomal frameshifting at specific sequences, leading to the production of off-target proteins.[1][2]

Experimental Protocols for Off-Target Effect Evaluation

RIG-I and PKR Activation Assays

These assays are crucial for determining the extent to which a modified mRNA activates innate immune pathways.

Objective: To assess the activation of RIG-I and PKR in response to transfection with modified mRNA.

Methodology: Western Blot Analysis of Pathway Activation

  • Cell Culture and Transfection:

    • Culture human cell lines known to express RIG-I and PKR (e.g., A549, HEK293) to 70-80% confluency.

    • Transfect cells with equimolar amounts of unmodified, Ψ-, N1-Et-Ψ-, and m1Ψ-modified mRNA encoding a reporter protein (e.g., GFP or luciferase). Use a transfection reagent suitable for mRNA delivery.

    • Include a positive control (e.g., poly(I:C) for PKR activation) and a mock-transfected control.

  • Cell Lysis:

    • At various time points post-transfection (e.g., 6, 12, 24 hours), wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies specific for:

      • Phospho-PKR (Thr446)

      • Total PKR

      • RIG-I

      • Phospho-IRF3 (as a downstream marker of RIG-I activation)

      • Total IRF3

      • A loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the activation levels induced by each mRNA modification relative to the unmodified control.

Assessment of Translational Fidelity via Mass Spectrometry

This method allows for the unbiased detection and quantification of off-target protein products resulting from translational infidelity.

Objective: To identify and quantify proteins produced from on-target and off-target (e.g., frameshifted) reading frames of the modified mRNA.

Methodology: Proteomic Analysis of Transfected Cells

  • Cell Culture and Transfection:

    • Transfect a suitable human cell line (e.g., HEK293T) with the different modified mRNAs as described above.

  • Protein Extraction and Digestion:

    • After a suitable incubation period to allow for protein expression (e.g., 24-48 hours), harvest the cells and lyse them.

    • Isolate the total protein and perform an in-solution or in-gel tryptic digest.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Analyze the resulting peptide mixture by high-resolution LC-MS/MS.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a custom protein database containing:

      • The expected on-target protein sequence.

      • Predicted protein sequences from alternative reading frames (+1 and -1 frameshifts).

      • The human proteome database to identify background proteins.

    • Use label-free quantification or stable isotope labeling methods to compare the relative abundance of on-target and off-target peptides for each mRNA modification.

    • Calculate the percentage of frameshifting by dividing the intensity of frameshifted peptides by the total intensity of all peptides from the target gene.

Visualizing Key Pathways and Workflows

Innate Immune Signaling Pathways

InnateImmunity cluster_RIGI RIG-I Pathway cluster_PKR PKR Pathway mRNA_RIGI Modified mRNA (dsRNA contaminants) RIGI RIG-I MAVS MAVS TBK1_IKKe TBK1/IKKε IRF3 IRF3 IFN Type I IFN mRNA_PKR Modified mRNA (dsRNA) PKR PKR eIF2a eIF2α Translation_Shutdown Translation Shutdown

Experimental Workflow for Off-Target Evaluation

Workflow cluster_synthesis mRNA Preparation cluster_exp Cell-Based Assays cluster_analysis Data Analysis & Comparison IVT In Vitro Transcription (U, Ψ, N1-Et-Ψ, m1Ψ) Transfection Transfection into Relevant Cell Lines IVT->Transfection Immune_Assay Innate Immune Activation (Western Blot, Cytokine Array) Transfection->Immune_Assay Protein_Assay Protein Expression & Translational Fidelity (LC-MS/MS) Transfection->Protein_Assay Data_Analysis Quantification and Statistical Analysis Immune_Assay->Data_Analysis Protein_Assay->Data_Analysis Comparison Comparative Evaluation of Off-Target Effects Data_Analysis->Comparison

Logical Comparison of mRNA Modifications

Logic cluster_mods cluster_effects Mod mRNA Modification U Unmodified (U) Mod->U Psi Pseudouridine (Ψ) Mod->Psi m1Psi N1-Methyl-Ψ (m1Ψ) Mod->m1Psi EtPsi N1-Ethyl-Ψ (N1-Et-Ψ) Mod->EtPsi Immunity High Innate Immunity U->Immunity Fidelity High Translational Fidelity U->Fidelity Low_Immunity Low Innate Immunity Psi->Low_Immunity m1Psi->Low_Immunity Frameshift Potential Frameshifting m1Psi->Frameshift EtPsi->Low_Immunity inferred Unknown_Fidelity Unknown Translational Fidelity EtPsi->Unknown_Fidelity

Conclusion

This compound shows promise as a modification for therapeutic mRNA, with preliminary data suggesting it can achieve high levels of protein expression comparable to N1-methylpseudouridine while reducing the cytotoxicity associated with unmodified and pseudouridine-modified mRNA.[3][4] This implies a favorable profile in terms of innate immune evasion.

However, a significant data gap exists regarding the translational fidelity of N1-Et-Ψ-modified mRNA. Given the observed potential for ribosomal frameshifting with m1Ψ, it is crucial that this off-target effect is thoroughly investigated for N1-Et-Ψ and other novel modifications.[1][2] Researchers and drug developers should conduct comprehensive analyses, including deep sequencing and mass spectrometry-based proteomics, to ensure the safety and on-target specificity of next-generation mRNA therapeutics. Further studies are warranted to generate a complete and quantitative comparative profile of this compound.

References

Comparative Study of N1-Substituted Pseudouridines on Toll-like Receptor Activation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of various N1-substituted pseudouridine modifications on the activation of Toll-like Receptor (TLR) 3, TLR7, and TLR8. The information is intended for researchers, scientists, and drug development professionals working on mRNA-based therapeutics and vaccines. The inclusion of N1-substituted pseudouridines, particularly N1-methylpseudouridine (m1Ψ), in synthetic mRNA has been a pivotal strategy to enhance protein expression while mitigating the innate immune response. This document summarizes key findings, presents available quantitative data, and provides detailed experimental protocols for assessing the immunomodulatory properties of these modified nucleosides.

Introduction

The innate immune system recognizes viral and bacterial RNA through pattern recognition receptors, including the endosomal Toll-like receptors TLR3, TLR7, and TLR8. Activation of these receptors by unmodified single-stranded or double-stranded RNA triggers a signaling cascade leading to the production of pro-inflammatory cytokines and type I interferons, which can impede protein translation from therapeutic mRNA and cause adverse effects. The substitution of uridine with pseudouridine (Ψ) and its N1-derivatives in in vitro transcribed (IVT) mRNA has been shown to be a highly effective method to evade this immune recognition.[1][2] This guide focuses on the comparative effects of different N1-substitutions on TLR activation.

Data Summary: N1-Substituted Pseudouridines and TLR-Mediated Immune Response

The following tables summarize the impact of various uridine modifications on protein expression and cytokine production. While comprehensive quantitative data for all N1-substituted pseudouridines across all TLRs is not yet fully available in the public domain, this section presents the current state of knowledge.

Table 1: Relative Luciferase Expression in THP-1 Monocytes Transfected with Modified mRNA
N1-Substituted PseudouridineSubstitution GroupRelative Luciferase Activity (vs. Ψ-mRNA)
Pseudouridine (Ψ) -H1.0 (Reference)
N1-methyl-Ψ (m1Ψ) -CH₃~1.3 - 13-fold higher
N1-ethyl-Ψ (Et1Ψ) -CH₂CH₃Activity close to m1Ψ-mRNA
N1-(2-fluoroethyl)-Ψ (FE1Ψ) -CH₂CH₂FActivity close to m1Ψ-mRNA
N1-propyl-Ψ (Pr1Ψ) -CH₂CH₂CH₃Activity higher than Ψ-mRNA
N1-isopropyl-Ψ (iPr1Ψ) -CH(CH₃)₂Activity higher than Ψ-mRNA
N1-methoxymethyl-Ψ (MOM1Ψ) -CH₂OCH₃Lower than Ψ-mRNA
N1-pivaloxymethyl-Ψ (POM1Ψ) -CH₂OCOC(CH₃)₃Lower than Ψ-mRNA
N1-benzyloxymethyl-Ψ (BOM1Ψ) -CH₂OCH₂C₆H₅Lower than Ψ-mRNA

Data synthesized from studies by Andries et al. (2015) and a 2017 TriLink BioTechnologies abstract.[1][3] The exact fold increase for m1Ψ can vary depending on the cell type and whether it's used in combination with other modifications like 5-methylcytidine.[1]

Table 2: Comparative Cytokine Induction Profile of Modified mRNA
ModificationTarget TLRsIFN-β InductionTNF-α InductionIL-6 Induction
Unmodified Uridine TLR3, TLR7, TLR8HighHighHigh
Pseudouridine (Ψ) TLR3, TLR7, TLR8Significantly ReducedSignificantly ReducedSignificantly Reduced
N1-methyl-Ψ (m1Ψ) TLR3, TLR7, TLR8More Reduced than ΨSignificantly ReducedSignificantly Reduced

This table represents a qualitative summary of findings from multiple sources.[1][2][4] In general, both Ψ and m1Ψ modifications lead to a significant reduction in the production of pro-inflammatory cytokines and type I interferons compared to unmodified mRNA. Studies suggest that m1Ψ is even more effective than Ψ in reducing the innate immune response.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in TLR activation by RNA and a general workflow for assessing the immunomodulatory effects of N1-substituted pseudouridine-modified mRNA.

TLR_Signaling_Pathway TLR3, TLR7, and TLR8 Signaling Pathways cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsRNA dsRNA TLR3 TLR3 dsRNA->TLR3 ssRNA ssRNA TLR7 TLR7 ssRNA->TLR7 TLR8 TLR8 ssRNA->TLR8 TRIF TRIF TLR3->TRIF MyD88 MyD88 TLR7->MyD88 TLR8->MyD88 TBK1 TBK1 TRIF->TBK1 IRAKs IRAKs MyD88->IRAKs IRF7 IRF7 MyD88->IRF7 TRAF6 TRAF6 IKK_complex IKK complex TRAF6->IKK_complex IRAKs->TRAF6 NF-kB NF-kB IKK_complex->NF-kB IRF3 IRF3 TBK1->IRF3 Pro-inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB->Pro-inflammatory_Cytokines Type_I_IFN Type I IFN (IFN-β) IRF3->Type_I_IFN IRF7->Type_I_IFN

TLR Signaling Pathways for RNA Recognition.

Experimental_Workflow Workflow for Assessing Immunomodulatory Effects of Modified mRNA cluster_preparation 1. Preparation cluster_stimulation 2. Stimulation cluster_analysis 3. Analysis IVT In Vitro Transcription of modified mRNA Transfection Transfection of DCs with modified mRNA IVT->Transfection DC_Isolation Isolation of Human Dendritic Cells (DCs) from PBMCs DC_Isolation->Transfection ELISA Cytokine Quantification (ELISA) Transfection->ELISA Supernatant Flow_Cytometry DC Phenotyping (Flow Cytometry) Transfection->Flow_Cytometry Cells

References

Safety Operating Guide

Navigating the Disposal of N1-Ethylpseudouridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before addressing disposal, ensure that proper personal protective equipment (PPE) is used when handling N1-Ethylpseudouridine or its waste. This includes safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials should be managed through a licensed professional waste disposal service.[3] Adherence to local, state, and federal regulations is mandatory.[2][4]

  • Waste Collection :

    • Collect waste this compound, whether in solid form or in solution, in a designated, properly labeled, and sealed waste container.

    • The container must be made of a material compatible with the chemical.[5]

    • Avoid mixing with incompatible wastes.[1]

  • Container Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity. Deface any original labels on reused containers.[5]

  • Accidental Spills :

    • In the event of a spill, prevent further leakage if it is safe to do so.[3]

    • Absorb liquid spills with an inert material (e.g., diatomite, universal binders).[1][3]

    • For solid spills, carefully sweep up the material to avoid creating dust.[2][4]

    • Place all contaminated materials into a sealed container for disposal as hazardous waste.[3]

    • Decontaminate the spill area with a suitable solvent, such as alcohol, and dispose of the cleaning materials as hazardous waste.[1]

  • Disposal of Empty Containers :

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5]

    • The rinsate should be collected and disposed of as hazardous chemical waste.[5]

    • After thorough cleaning, the container can be disposed of in the regular waste stream or recycled, depending on institutional policies.[5]

  • Final Disposal Method :

    • The recommended method for the final disposal of this compound waste is incineration by a licensed chemical destruction facility.[3][6]

    • The product may be dissolved in a combustible solvent or absorbed onto a combustible material before incineration.[3]

    • Crucially, do not dispose of this compound down the drain or in the regular trash, as this can contaminate waterways and the environment.[2][3][6]

Quantitative Data Summary

No specific quantitative data regarding disposal limits or concentrations for this compound was available in the reviewed search results. For guidance, consult your institution's Environmental Health and Safety (EH&S) office.

Experimental Protocols

Detailed experimental protocols for the disposal of this compound were not found in the search results. The procedures outlined above are based on general chemical safety and waste disposal guidelines.

Visualizing the Disposal Workflow

To ensure clarity and procedural adherence, the following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Suitable Solvent empty_container->triple_rinse store_waste Store Waste in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Cleaned Container per Institutional Policy triple_rinse->dispose_container collect_rinsate->collect_liquid waste_pickup Arrange for Pickup by Licensed Waste Disposal Service store_waste->waste_pickup end End: Proper Disposal waste_pickup->end

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。